Product packaging for 3'-Hydroxypropiophenone(Cat. No.:CAS No. 13103-80-5)

3'-Hydroxypropiophenone

Cat. No.: B076195
CAS No.: 13103-80-5
M. Wt: 150.17 g/mol
InChI Key: YXOGDBMOFMQLEU-UHFFFAOYSA-N
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Description

3'-Hydroxypropiophenone is a valuable aromatic ketone and a member of the β-hydroxyketone family, serving as a versatile chiral building block and synthetic intermediate in advanced organic and medicinal chemistry research. Its structure, featuring a hydroxy group at the meta position of the propiophenone scaffold, makes it a critical precursor in the synthesis of a wide range of pharmacologically active compounds, including potential antidepressants, beta-blockers, and other fine chemicals. Researchers utilize this compound in asymmetric synthesis, where it can be employed in reactions such as stereoselective reductions or as a starting material for the construction of complex chiral molecules. Its research value is further underscored in studying metabolic pathways and as a standard in analytical method development for quantifying similar phenolic compounds. This compound is offered in high purity to ensure reproducibility and reliability in experimental outcomes, strictly for laboratory research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O2 B076195 3'-Hydroxypropiophenone CAS No. 13103-80-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-hydroxyphenyl)propan-1-one
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InChI

InChI=1S/C9H10O2/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,10H,2H2,1H3
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InChI Key

YXOGDBMOFMQLEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60156855
Record name 3'-Hydroxypropiophenone
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Molecular Weight

150.17 g/mol
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CAS No.

13103-80-5
Record name 3′-Hydroxypropiophenone
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Foundational & Exploratory

An In-depth Technical Guide to 3'-Hydroxypropiophenone: Chemical Structure, Properties, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3'-Hydroxypropiophenone, a key aromatic ketone intermediate in the synthesis of pharmaceuticals and other fine chemicals. The document details its chemical structure, physicochemical properties, and provides established experimental protocols for its synthesis, purification, and analytical characterization. Furthermore, it explores the compound's biological significance, focusing on its potential antioxidant and anti-inflammatory activities, and proposes a putative signaling pathway based on the known mechanisms of similar phenolic compounds.

Chemical Identity and Structure

This compound, also known as 1-(3-hydroxyphenyl)propan-1-one, is an organic compound featuring a phenyl ring substituted with a hydroxyl group at the meta-position relative to a propionyl group.[1][]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 1-(3-hydroxyphenyl)propan-1-one
Synonyms m-Hydroxypropiophenone, 3-Hydroxyphenyl ethyl ketone
CAS Number 13103-80-5
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol [3]
InChI Key YXOGDBMOFMQLEU-UHFFFAOYSA-N
Canonical SMILES CCC(=O)C1=CC(=CC=C1)O

Physicochemical Properties

This compound is typically a white to pale-yellow crystalline solid.[] Its physical and chemical properties are summarized below.

Table 2: Physicochemical Properties

PropertyValueReference
Melting Point 82 °C[]
Boiling Point 288.9±23.0 °C (Predicted)[]
Density 1.104±0.06 g/cm³ (Predicted)[]
pKa 9.09±0.10 (Predicted)[1]
Solubility Slightly soluble in Chloroform, Ethyl Acetate, and Methanol.[]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the demethylation of 3'-methoxypropiophenone.[]

Experimental Workflow: Synthesis

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Start m-Methoxyacetophenone in Toluene Add_AlCl3 Slowly add Aluminum Chloride (under Nitrogen) Start->Add_AlCl3 Reflux Heat to reflux for 5 hours (under Nitrogen) Add_AlCl3->Reflux Cool Cool to room temperature Reflux->Cool Quench Pour into 10% aq. HCl Cool->Quench Extract Extract with Ethyl Acetate (3x) Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over anhydrous Sodium Sulfate Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Column_Chromatography Purify by Column Chromatography Concentrate->Column_Chromatography Product This compound (Solid) Column_Chromatography->Product

Synthesis and Purification Workflow

Detailed Protocol:

  • In a reaction vessel under a nitrogen atmosphere, dissolve m-methoxyacetophenone (1 equivalent) in toluene.[]

  • Slowly add aluminum chloride (1.5 equivalents) to the stirred solution.[]

  • Heat the reaction mixture to reflux and maintain for 5 hours.[]

  • After cooling to room temperature, slowly pour the mixture into a 10% aqueous hydrochloric acid solution.[]

  • Separate the organic layer and extract the aqueous layer three times with ethyl acetate.[]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[]

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.[]

  • Purify the crude product by column chromatography to yield this compound as a solid.[]

Analytical Characterization

¹H NMR (400 MHz, CDCl₃): δ 7.62 (t, J = 2.4 Hz, 1H), 7.51 (br d, J = 8.0 Hz, 1H), 7.32 (app t, J = 8.0 Hz, 1H), 7.12-7.10 (dd, J₁ = 8.0 Hz, J₂ = 2.4 Hz, 1H), 2.99 (q, J = 7.2 Hz, 2H), 1.23 (t, J = 7.6 Hz, 3H).[]

¹³C NMR (Predicted): Signals for the carbonyl carbon, the aliphatic carbons of the propionyl group, and the aromatic carbons are expected. The hydroxyl substitution will influence the chemical shifts of the aromatic carbons.

Sample Preparation Protocol for NMR:

  • Dissolve 10-20 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

  • Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the hydroxyl and carbonyl functional groups.

  • Hydroxyl (O-H) stretch: Broad band around 3400 cm⁻¹

  • Carbonyl (C=O) stretch: Strong band near 1680 cm⁻¹[]

Protocol for Attenuated Total Reflectance (ATR)-FTIR:

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

A reverse-phase HPLC method can be used for the analysis of this compound.

Table 3: HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase column
Mobile Phase Acetonitrile (B52724) and water with a phosphoric acid modifier
Detection UV detector

Protocol for HPLC Analysis:

  • Prepare the mobile phase by mixing acetonitrile and water in an appropriate ratio, and acidify with phosphoric acid. For mass spectrometry detection, formic acid should be used instead of phosphoric acid.[4]

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare the sample solution by dissolving the compound in the mobile phase.

  • Set the flow rate and column temperature.

  • Inject the standard and sample solutions and record the chromatograms.

  • Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.

Biological Significance and Potential Applications

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds, including analgesics, antipyretics, and anti-inflammatory drugs.[] Its chemical structure, particularly the presence of a phenolic hydroxyl group, suggests potential biological activities.

Antioxidant Activity

The phenolic hydroxyl group in this compound can act as a hydrogen donor to scavenge free radicals, thereby exhibiting antioxidant properties.[] This radical-scavenging activity is a key feature in the design of bioactive molecules with potential neuroprotective or hepatoprotective effects.[]

Putative Anti-inflammatory Signaling Pathway

Phenolic compounds are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway and the cyclooxygenase (COX) enzymes.[5][6] While direct evidence for this compound is limited, a putative anti-inflammatory mechanism can be proposed based on the activity of similar phenolic structures.

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes.[7] Phenolic compounds can interfere with this pathway by inhibiting the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the expression of inflammatory mediators like COX-2, TNF-α, and various interleukins.[5][7]

Putative Anti-inflammatory Mechanism of this compound

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS Inflammatory Stimulus (LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_p->NFkB releases Proteasome Proteasome IkBa_p->Proteasome ubiquitination & degradation NFkB_n NF-κB NFkB->NFkB_n translocates to 3HP This compound 3HP->IKK inhibits DNA DNA NFkB_n->DNA binds to Transcription Transcription DNA->Transcription Inflammatory_Mediators Pro-inflammatory Genes (COX-2, TNF-α, ILs) Transcription->Inflammatory_Mediators

Proposed Anti-inflammatory Pathway

Safety and Handling

This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. It may cause skin and eye irritation.[3]

Conclusion

This compound is a versatile chemical intermediate with significant applications in the pharmaceutical and fine chemical industries. Its well-defined chemical and physical properties, along with established synthetic and analytical protocols, make it a valuable building block for drug discovery and development. The presence of a phenolic hydroxyl group imparts potential antioxidant and anti-inflammatory activities, warranting further investigation into its specific biological mechanisms of action. This technical guide provides a solid foundation for researchers and scientists working with this compound.

References

A Technical Guide to 3'-Hydroxypropiophenone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Hydroxypropiophenone, an aromatic ketone, serves as a pivotal intermediate in the synthesis of a wide array of fine chemicals and active pharmaceutical ingredients (APIs). Its structure, featuring a hydroxyl group on the phenyl ring and a carbonyl group on the propyl chain, imparts a dual reactivity that makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, detailed synthesis protocols, and its significant role in drug development.

Chemical Identity and Properties

CAS Number: 13103-80-5[1][]

Synonyms:

  • 1-(3-Hydroxyphenyl)propan-1-one[3]

  • m-Hydroxypropiophenone

  • 3-HYDROXY PROPIOPHENONE[1]

  • 1-Propanone, 1-(3-hydroxyphenyl)-[3]

  • Ephedrine Impurity 7[1]

  • Metaramine bitartrate (B1229483) Impurity 44[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [1]
Appearance Off-white to beige solid[]
Melting Point 82 °C[1]
Boiling Point 288.9 ± 23.0 °C (Predicted)[1]
Density 1.104 ± 0.06 g/cm³ (Predicted)[1]
pKa 9.09 ± 0.10 (Predicted)[1]
Solubility Slightly soluble in Chloroform, Ethyl Acetate (B1210297), Methanol. Sparingly soluble in water.[1][]
Storage Temperature Room Temperature, Inert atmosphere[1]

Synthesis of this compound

This compound can be synthesized through several routes. Below are detailed protocols for two common methods.

Experimental Protocol 1: Synthesis from m-Methoxyacetophenone

This protocol describes the demethylation of m-methoxyacetophenone to yield this compound.[1]

Reaction Scheme: m-Methoxyacetophenone → this compound

Materials:

  • m-Methoxyacetophenone (6.5 g, 0.0396 mol)

  • Aluminum chloride (AlCl₃) (8.0 g, 0.0594 mol)

  • Toluene (B28343) (100 mL)

  • 10% Aqueous Hydrochloric Acid (HCl) solution (200 mL)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Nitrogen gas supply

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Powder addition funnel

  • Separatory funnel

  • Apparatus for column chromatography

Procedure:

  • To a stirred solution of m-methoxyacetophenone (6.5 g) in toluene (100 mL) in a round-bottom flask under a nitrogen atmosphere, slowly add aluminum chloride (8.0 g) through a powder addition funnel at room temperature.

  • Heat the reaction mixture to reflux and maintain for 5 hours under a nitrogen atmosphere.

  • After 5 hours, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into 200 mL of a 10% aqueous HCl solution with stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer from the aqueous layer.

  • Extract the aqueous phase three times with ethyl acetate (3 x 150 mL).

  • Combine all organic layers and wash once with brine (50 mL).

  • Dry the combined organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield this compound as a solid (Expected yield: ~94%).[1]

Experimental Protocol 2: Friedel-Crafts Acylation of Resorcinol (B1680541)

This method involves the direct acylation of resorcinol. The following is a representative protocol for the acylation of resorcinol, which can be adapted for propionyl chloride.[4]

Reaction Scheme: Resorcinol + Propanoyl Chloride → this compound (and other isomers)

Materials:

  • Resorcinol

  • Propanoyl chloride

  • Anhydrous Zinc Chloride (ZnCl₂) (catalyst)

  • Glacial Acetic Acid (as solvent, example from a similar reaction) or another suitable solvent like nitrobenzene.

  • 50% Hydrochloric Acid (HCl)

  • Ice bath

  • Apparatus for heating and stirring

Procedure:

  • Dissolve anhydrous zinc chloride in the chosen solvent (e.g., glacial acetic acid) and heat the mixture (e.g., to 140 °C).

  • Once the catalyst is dissolved, add resorcinol to the mixture.

  • Slowly add propanoyl chloride to the stirred mixture.

  • Heat the reaction mixture (e.g., at 150 °C) for several hours (e.g., 3 hours).

  • After the reaction is complete, cool the mixture and decompose the resulting complex by adding 50% HCl.

  • Cool the mixture in an ice bath to precipitate the product.

  • Filter the precipitate, wash it with cold water, and recrystallize from hot water to obtain the purified product.

Applications in Drug Development

This compound is a valuable precursor for the synthesis of various pharmaceuticals, particularly sympathomimetic amines. Its structure is a key component in drugs designed to interact with adrenergic receptors.

Role as a Key Intermediate

The propiophenone (B1677668) core allows for modifications at the carbonyl group (e.g., reduction to a hydroxyl group) and the adjacent carbon (e.g., introduction of an amino group) to create the phenylethanolamine scaffold common in many adrenergic drugs. It is a documented intermediate in the synthesis of drugs like Metaraminol, an α₁-adrenergic receptor agonist used to treat hypotension.[3][5]

Experimental Protocol: Synthesis of a Metaraminol Precursor

The following generalized steps illustrate how this compound can be used to synthesize a precursor to Metaraminol, based on patent literature describing similar syntheses.

Materials:

  • This compound

  • A suitable nitrosating agent (e.g., an alkyl nitrite) or a brominating agent followed by amination.

  • A reducing agent (e.g., H₂/Pd-C or other catalytic hydrogenation system)

  • Appropriate solvents (e.g., methanol, ethanol)

  • Acid for salt formation (e.g., L-tartaric acid)

Procedure (Illustrative):

  • α-Functionalization: Convert this compound to an intermediate with a functional group alpha to the carbonyl. This can be achieved, for example, by α-bromination followed by displacement with an amino group, or through nitrosation to form an α-oximino ketone.

  • Reduction: Reduce the carbonyl group to a hydroxyl group and the newly introduced group (e.g., oxime or nitro group from a Henry reaction) to an amino group. This is often achieved stereoselectively using catalytic hydrogenation.

  • Purification and Salt Formation: The resulting amino alcohol (Metaraminol) is then purified. For pharmaceutical use, it is often converted to a stable, crystalline salt, such as Metaraminol bitartrate, by reacting the base with L-tartaric acid in a suitable solvent like methanol.[3][5]

Mandatory Visualizations

Synthesis Workflow of this compound

Synthesis_Workflow sub_a m-Methoxyacetophenone step1 Demethylation Reaction (Reflux, 5h, N₂ atm) sub_a->step1 sub_b Toluene sub_b->step1 reagent_a AlCl₃ (Lewis Acid) reagent_a->step1 workup1 Quench with 10% HCl step1->workup1 Cool to RT workup2 Liquid-Liquid Extraction (Ethyl Acetate/Water) workup1->workup2 workup3 Drying and Concentration workup2->workup3 Combine & Wash Organic Layers purification Column Chromatography workup3->purification Crude Product product This compound purification->product Pure Product

Caption: Workflow for the synthesis of this compound.

Role in Pharmaceutical Synthesis

Pharmaceutical_Intermediate start This compound (Key Precursor) step1 α-Functionalization start->step1 intermediate α-Amino Ketone Intermediate step1->intermediate step2 Stereoselective Reduction (e.g., Catalytic Hydrogenation) intermediate->step2 product_base Phenylethanolamine Core Structure (e.g., Metaraminol) step2->product_base step3 Purification & Salt Formation product_base->step3 final_product Active Pharmaceutical Ingredient (API) (e.g., Metaraminol Bitartrate) step3->final_product

Caption: Role of this compound in drug synthesis.

References

Spectroscopic data of 3'-Hydroxypropiophenone (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3'-Hydroxypropiophenone, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, alongside the experimental protocols for data acquisition.

Chemical Structure and Properties

This compound, with the IUPAC name 1-(3-hydroxyphenyl)propan-1-one, is an aromatic ketone.[1] Its chemical structure consists of a propiophenone (B1677668) scaffold with a hydroxyl group substituted at the meta-position of the phenyl ring.

PropertyValue
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol [1]
CAS Number 13103-80-5[1]
Appearance Off-white to beige solid[2]
Melting Point 82 °C[2]
Boiling Point 288.9 ± 23.0 °C (Predicted)[2]
Density 1.104 ± 0.06 g/cm³ (Predicted)[2]
Solubility Slightly soluble in Chloroform, Ethyl Acetate, and Methanol[2]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.

¹H NMR Data (400 MHz, CDCl₃) [2]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.62t2.41HAr-H
7.51d8.01HAr-H
7.32t8.01HAr-H
7.11dd8.0, 2.41HAr-H
2.99q7.22H-CH₂-
1.23t7.63H-CH₃

¹³C NMR Data [1]

Chemical Shift (δ) ppmAssignment
199.5C=O
158.0Ar-C-OH
138.5Ar-C
129.8Ar-CH
121.5Ar-CH
120.8Ar-CH
114.5Ar-CH
32.0-CH₂-
8.6-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a hydroxyl group and a carbonyl group.[]

Wavenumber (cm⁻¹)Description of AbsorptionFunctional Group
3300-3700 (broad)O-H stretchingPhenolic -OH
3070C-H stretchingAromatic C-H
1670C=O stretchingKetone C=O
1230C-O stretchingPhenolic C-O
Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

m/zIon
150[M]⁺
121[M - C₂H₅]⁺
93[M - C₂H₅CO]⁺
65[C₅H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

NMR Spectroscopy Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis dissolve Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃). transfer Transfer solution to a 5 mm NMR tube. dissolve->transfer instrument Place NMR tube in the spectrometer (e.g., 400 MHz). shim Shim the magnetic field to optimize homogeneity. instrument->shim acquire_h1 Acquire ¹H NMR spectrum. shim->acquire_h1 acquire_c13 Acquire ¹³C NMR spectrum. shim->acquire_c13 ft Apply Fourier transform to the raw data. phase Phase correct the spectra. ft->phase baseline Apply baseline correction. phase->baseline calibrate Calibrate chemical shifts using a reference standard (e.g., TMS). baseline->calibrate integrate Integrate peak areas for ¹H NMR. calibrate->integrate For ¹H NMR assign Assign signals to corresponding nuclei and determine coupling constants. cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Prepared Sample cluster_proc cluster_proc cluster_acq->cluster_proc Raw Data (FID) cluster_analysis cluster_analysis cluster_proc->cluster_analysis Processed Spectra

Workflow for NMR Spectroscopic Analysis.
FT-IR Spectroscopy Protocol

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis grind Grind a small amount of this compound with anhydrous KBr. press Press the mixture into a thin, transparent pellet using a hydraulic press. grind->press background Acquire a background spectrum of the empty sample compartment. sample Place the KBr pellet in the sample holder and acquire the sample spectrum. background->sample subtract Subtract the background spectrum from the sample spectrum. format Convert the spectrum to absorbance or transmittance. subtract->format identify Identify characteristic absorption bands and assign them to functional groups. cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Prepared Sample cluster_proc cluster_proc cluster_acq->cluster_proc Raw Interferogram cluster_analysis cluster_analysis cluster_proc->cluster_analysis Processed Spectrum

Workflow for FT-IR Spectroscopic Analysis.
Mass Spectrometry (GC-MS) Protocol

MS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis dissolve Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol). inject Inject the sample solution into the GC inlet. separate Separate the components on a capillary column with a suitable temperature program. inject->separate ionize Ionize the eluted compound using Electron Ionization (EI). analyze Separate the resulting ions based on their mass-to-charge ratio (m/z) in a mass analyzer. ionize->analyze detect Detect the ions to generate a mass spectrum. analyze->detect identify Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure. cluster_prep cluster_prep cluster_gc cluster_gc cluster_prep->cluster_gc Prepared Sample cluster_ms cluster_ms cluster_gc->cluster_ms Separated Analyte cluster_analysis cluster_analysis cluster_ms->cluster_analysis Mass Spectrum

References

Solubility Profile of 3'-Hydroxypropiophenone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3'-Hydroxypropiophenone, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document outlines a detailed experimental protocol for the accurate determination of its solubility in common organic solvents. The provided methodologies are intended to equip researchers with the necessary procedures to generate reliable and reproducible solubility data essential for drug development, formulation, and chemical synthesis processes.

Introduction

This compound (C₉H₁₀O₂) is an aromatic ketone that serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring a hydroxyl group on the phenyl ring, imparts a degree of polarity that influences its solubility in various media. A thorough understanding of its solubility in a range of organic solvents is critical for optimizing reaction conditions, purification processes such as crystallization, and the formulation of drug products.

This guide summarizes the available qualitative solubility information for this compound and presents a detailed experimental protocol for the quantitative determination of its solubility.

Solubility of this compound: A Qualitative Overview

Based on available literature, this compound is generally described as being soluble in several common organic solvents. However, specific quantitative data is sparse. The following table summarizes the qualitative solubility profile based on current findings.

SolventChemical FormulaPolarity (Dielectric Constant)Reported Solubility
Methanol (B129727)CH₃OH32.7Slightly Soluble[][2][3]
Ethanol (B145695)C₂H₅OH24.5Soluble[]
Acetone (B3395972)C₃H₆O20.7Soluble[]
Ethyl AcetateC₄H₈O₂6.02Slightly Soluble[][2][3]
ChloroformCHCl₃4.81Slightly Soluble[][2][3]
WaterH₂O80.1Sparingly Soluble

Note on Quantitative Data: Extensive searches for precise quantitative solubility data (e.g., in g/100 mL or mol/L at specified temperatures) for this compound were not fruitful. For context, the structurally similar isomer, 4'-Hydroxypropiophenone, has a reported solubility in methanol of 0.1 g/mL[4][5]. While this may serve as a rough estimate, experimental determination for the 3'-isomer is strongly recommended for any application requiring accurate solubility values.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data for this compound, the isothermal shake-flask method followed by gravimetric or spectroscopic analysis is recommended.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Glass vials or flasks with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes and volumetric flasks

  • Evaporating dishes or pre-weighed vials

  • Vacuum oven or desiccator

  • UV-Vis Spectrophotometer (optional, for spectroscopic analysis)

  • HPLC system (optional, for chromatographic analysis)

Isothermal Shake-Flask Procedure

The following workflow outlines the steps for determining the equilibrium solubility of this compound in a given solvent at a specific temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_methods Analysis Methods prep1 Add excess this compound to a known volume of solvent in a sealed vial. prep2 Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C). prep1->prep2 equil1 Agitate the mixture for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. prep2->equil1 equil2 Allow the solution to stand undisturbed at the same temperature for settling. equil1->equil2 sample1 Withdraw an aliquot of the supernatant using a pre-warmed syringe and filter. equil2->sample1 analysis Determine the concentration of the solute in the filtrate. sample1->analysis grav Gravimetric Analysis: Evaporate the solvent and weigh the residue. analysis->grav Method 1 spec Spectroscopic/Chromatographic Analysis: Determine concentration using a calibration curve. analysis->spec Method 2

Experimental Workflow for Solubility Determination
Detailed Methodologies

3.3.1. Preparation of Saturated Solution

  • Add an excess amount of this compound to a series of glass vials, ensuring that undissolved solid will be present at equilibrium.

  • Accurately add a known volume or mass of the desired organic solvent to each vial.

  • Securely seal the vials to prevent solvent evaporation.

  • Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C).

  • Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration remains constant.

  • After the equilibration period, cease agitation and allow the vials to stand in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

3.3.2. Sample Analysis

Method A: Gravimetric Analysis

  • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to avoid transferring any solid particles. The syringe and filter should be pre-equilibrated at the experimental temperature to prevent precipitation.

  • Dispense the filtered solution into a pre-weighed, dry evaporating dish or vial.

  • Record the exact volume or mass of the solution transferred.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

  • Once the solvent is completely removed, dry the residue to a constant weight in a vacuum oven or desiccator.

  • The mass of the residue corresponds to the amount of this compound dissolved in the transferred volume of solvent.

Method B: Spectroscopic or Chromatographic Analysis

  • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

  • Withdraw an aliquot of the clear supernatant from the equilibrated sample vial as described in step 1 of the gravimetric method.

  • Dilute the sample aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

  • Measure the absorbance or peak area of the diluted sample.

  • Determine the concentration of this compound in the diluted sample using the calibration curve and then calculate the concentration in the original saturated solution, accounting for the dilution factor.

Calculation of Solubility

The solubility can be expressed in various units:

  • g/100 mL: (mass of residue in g / volume of solution in mL) x 100

  • mol/L: (mass of residue in g / molecular weight of solute) / volume of solution in L

Conclusion

While qualitative data suggests that this compound is soluble in common organic solvents like ethanol and acetone and slightly soluble in others such as methanol, chloroform, and ethyl acetate, there is a notable lack of precise quantitative solubility data in the available literature. For applications in pharmaceutical development and chemical synthesis where exact solubility is a critical parameter, experimental determination is imperative. The isothermal shake-flask method, coupled with either gravimetric or instrumental analysis, provides a robust and reliable means of obtaining this crucial data. The protocols outlined in this guide offer a systematic approach for researchers to determine the solubility of this compound with a high degree of accuracy and reproducibility.

References

An In-depth Technical Guide to the Synthesis of 3'-Hydroxypropiophenone via Friedel-Crafts Acylation and Related Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Hydroxypropiophenone is a valuable intermediate in the synthesis of various pharmaceuticals, including analgesics, anti-inflammatory drugs, and antidepressants, as well as in the fragrance industry.[] Its synthesis is a key step in the development of numerous bioactive molecules. While the direct Friedel-Crafts acylation of phenol (B47542) presents regioselectivity challenges, several robust and high-yielding methodologies exist for the preparation of this important ketone. This technical guide provides a comprehensive overview of the synthetic strategies for this compound, with a focus on Friedel-Crafts acylation and related reactions. Detailed experimental protocols for the most viable routes are presented, along with a comparative analysis of their yields and conditions.

Introduction to the Synthesis of this compound

The synthesis of hydroxyaryl ketones is a cornerstone of organic and medicinal chemistry. This compound, with its hydroxyl group at the meta position relative to the propionyl group, is a particularly important building block. The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, is a classic and powerful method for forming carbon-carbon bonds to an aromatic ring.[2] The reaction typically involves the treatment of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2]

However, the direct Friedel-Crafts acylation of phenol to produce this compound is complicated by two main factors:

  • C- vs. O-Acylation: Phenols are bidentate nucleophiles, meaning they can react on the aromatic ring (C-acylation) to form the desired hydroxyketone or on the phenolic oxygen (O-acylation) to form an ester.[3] O-acylation is often the kinetically favored product.

  • Regioselectivity: The hydroxyl group is a strongly activating, ortho, para-directing group in electrophilic aromatic substitution. This makes the direct acylation at the meta position challenging and generally low-yielding.

To overcome these challenges, several alternative and more efficient synthetic strategies have been developed. This guide will detail the most effective methods for synthesizing this compound.

Key Synthetic Strategies

The most practical and widely employed methods for synthesizing this compound involve multi-step procedures that offer greater control over regioselectivity and yield.

Two-Step Synthesis via Fries Rearrangement

The Fries rearrangement is a Lewis acid-catalyzed conversion of a phenolic ester to a hydroxyaryl ketone. This reaction is often used in conjunction with an initial O-acylation to achieve C-acylation of phenols that are problematic in direct Friedel-Crafts reactions.[3] The process involves two main stages:

  • O-Acylation: Phenol is first acylated on the oxygen atom with propionyl chloride to form phenyl propionate (B1217596). This reaction typically proceeds in high yield.

  • Fries Rearrangement: The isolated phenyl propionate is then treated with a Lewis acid to induce the migration of the propionyl group from the oxygen to the aromatic ring.

The regioselectivity of the Fries rearrangement (ortho vs. para) is influenced by reaction conditions such as temperature and solvent.

Demethylation of 3'-Methoxypropiophenone (B1296965)

An alternative and highly efficient route involves the Friedel-Crafts acylation of anisole (B1667542) (methoxybenzene), followed by the demethylation of the resulting 3'-methoxypropiophenone. The methoxy (B1213986) group is also an ortho, para-director, but the separation of isomers can be straightforward, and the subsequent demethylation to the desired phenol is often a high-yielding step. A particularly effective method for this demethylation uses aluminum chloride.

Houben-Hoesch Reaction

The Houben-Hoesch reaction is a variation of the Friedel-Crafts acylation that uses a nitrile as the acylating agent in the presence of a Lewis acid and hydrogen chloride.[4][5][6] This reaction is particularly effective for electron-rich aromatic compounds, such as polyhydroxy phenols (e.g., resorcinol), and can be a viable route to hydroxyaryl ketones.[4][7]

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data for the most effective synthetic routes to this compound and related precursor steps.

RouteReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
O-Acylation of Phenol Phenol, Propionyl chloride, Sodium bicarbonate-DichloromethaneReflux693.2CN104370727A[8]
Fries Rearrangement to p-HPP *Phenyl propionateMethanesulfonic acid-900.577.6CN104370727A[8]
Demethylation 3'-MethoxypropiophenoneAluminum chlorideTolueneReflux594ChemicalBook[9]
Synthesis of 3-Methoxypropiophenone m-Methoxybromobenzene, Magnesium, PropionitrileAluminum chloride, THFTHF50-551.0-2.088.6CN106518635A[10]

*Data for the synthesis of p-hydroxypropiophenone is provided as a reference for the Fries Rearrangement step.

Experimental Protocols

Protocol for O-Acylation of Phenol to Phenyl Propionate

This protocol is adapted from a procedure for the synthesis of phenyl propionate, the precursor for the Fries rearrangement.

Reagents:

  • Phenol (10.0 g, 0.106 mol)

  • Dichloromethane (30 ml)

  • Sodium bicarbonate (1.78 g, 21.2 mmol)

  • Propionyl chloride (19.8 g, 0.212 mol)

Procedure:

  • To a reaction flask, add phenol and dichloromethane.

  • Add sodium bicarbonate to the mixture.

  • Heat the mixture to reflux.

  • Slowly add propionyl chloride dropwise to the refluxing mixture.

  • Continue to stir the reaction under reflux for 6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into 100 ml of ice water.

  • Adjust the pH of the aqueous layer to ~7 using a 5% NaHCO₃ solution.

  • Separate the organic layer. Extract the aqueous layer three times with 50 ml portions of dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and filter.

  • Remove the solvent by rotary evaporation to yield the product, phenyl propionate.

Expected Yield: ~93.2%[8]

Protocol for Demethylation of 3'-Methoxypropiophenone

This is a high-yielding protocol for the final step in an alternative synthesis of this compound.

Reagents:

  • 3'-Methoxypropiophenone (6.5 g, 0.0396 mol)

  • Toluene (100 ml)

  • Aluminum chloride (8.0 g, 0.0594 mol)

  • 10% Aqueous HCl solution (200 ml)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 3'-methoxypropiophenone in toluene.

  • Slowly add aluminum chloride to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 5 hours.

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing 200 ml of 10% aqueous HCl solution with stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer three times with 150 ml portions of ethyl acetate.

  • Combine all organic layers and wash once with 50 ml of brine.

  • Dry the combined organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield this compound as a solid.

Expected Yield: 94%[9]

Reaction Mechanisms and Workflows

Friedel-Crafts Acylation and Fries Rearrangement Mechanisms

The direct Friedel-Crafts acylation of phenol proceeds via an electrophilic aromatic substitution mechanism. The Fries rearrangement involves the intramolecular migration of the acyl group.

G cluster_FC Friedel-Crafts Acylation cluster_Fries Fries Rearrangement PropionylChloride Propionyl Chloride AcyliumIon Acylium Ion (Electrophile) PropionylChloride->AcyliumIon + AlCl3 AlCl3_1 AlCl3 AlCl3_1->AcyliumIon Intermediate_FC Sigma Complex AcyliumIon->Intermediate_FC Phenol_FC Phenol Phenol_FC->Intermediate_FC + Acylium Ion Product_FC Hydroxypropiophenone Intermediate_FC->Product_FC - H+ PhenylPropionate Phenyl Propionate Complex O-AlCl3 Complex PhenylPropionate->Complex + AlCl3 AlCl3_2 AlCl3 AlCl3_2->Complex AcyliumIon_Fries Acylium Ion (Intramolecular) Complex->AcyliumIon_Fries Rearrangement Intermediate_Fries Sigma Complex AcyliumIon_Fries->Intermediate_Fries Product_Fries Hydroxypropiophenone Intermediate_Fries->Product_Fries - H+

Caption: Mechanisms of Friedel-Crafts Acylation and Fries Rearrangement.

Experimental Workflow for Synthesis via Demethylation

This workflow illustrates the key steps in the synthesis of this compound starting from 3'-methoxypropiophenone.

G Start Start: 3'-Methoxypropiophenone in Toluene Add_AlCl3 Add AlCl3 at RT (under N2) Start->Add_AlCl3 Reflux Reflux for 5 hours Add_AlCl3->Reflux Cool Cool to Room Temperature Reflux->Cool Quench Quench in 10% HCl (aq) Cool->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate (Rotovap) Dry->Concentrate Purify Column Chromatography Concentrate->Purify End Product: this compound Purify->End

Caption: Experimental workflow for the demethylation route.

Applications in Drug Development

This compound is a versatile precursor for a wide range of biologically active molecules. Its structural features, a reactive ketone and a phenolic hydroxyl group, allow for numerous chemical transformations.

  • Precursor to Phenethylamines: The ketone functionality can be reductively aminated to form phenethylamine (B48288) derivatives, a class of compounds with significant neurological activity.

  • Synthesis of Chalcones and Flavonoids: The ketone can undergo aldol (B89426) condensation reactions to produce chalcones, which are precursors to flavonoids. Many flavonoids exhibit antioxidant, anti-inflammatory, and anticancer properties.[]

  • Building Block for Novel Therapeutics: The dual functionality of this compound makes it an ideal starting material for the synthesis of complex molecules in drug discovery programs targeting a variety of diseases. It is a key intermediate in the synthesis of analgesics, antipyretics, and anti-inflammatory drugs.[]

The logical progression of its use in a drug development context is outlined below.

G Start This compound Derivatization Chemical Derivatization (e.g., Reductive Amination, Condensation) Start->Derivatization Library Compound Library Synthesis Derivatization->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Role of this compound in a drug discovery workflow.

References

Reactivity of the Phenolic Hydroxyl Group in 3'-Hydroxypropiophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the phenolic hydroxyl group in 3'-Hydroxypropiophenone. It details the acidity of this functional group, explores its principal reactions including O-alkylation and O-acylation, and examines the directing effects of the hydroxyl and propionyl substituents on electrophilic aromatic substitution. Furthermore, this document provides detailed experimental protocols for key transformations and discusses the relevance of this compound derivatives in the context of drug discovery, with a focus on their interaction with dopaminergic pathways.

**1. Introduction

This compound, a substituted aromatic ketone, is a valuable building block in organic synthesis. Its structure features a propiophenone (B1677668) moiety and a hydroxyl group at the meta-position of the benzene (B151609) ring. This arrangement of functional groups imparts a unique reactivity profile to the molecule, making it a versatile precursor for the synthesis of a wide range of compounds, particularly in the fields of medicinal chemistry and materials science. The phenolic hydroxyl group is a primary site of chemical modification, and understanding its reactivity is crucial for the rational design and synthesis of novel derivatives with desired properties. This guide will delve into the key aspects of the phenolic hydroxyl group's reactivity, supported by experimental data and protocols.

Acidity and pKa of the Phenolic Hydroxyl Group

The acidity of the phenolic hydroxyl group is a fundamental parameter that governs its reactivity, particularly its propensity to act as a nucleophile in its deprotonated form (phenoxide). The pKa of this compound's phenolic hydroxyl group is predicted to be approximately 9.09.[1] This value is influenced by the electronic effects of the propionyl group.

The propionyl group, being a meta-director, exerts a weak electron-withdrawing inductive effect, which slightly increases the acidity of the phenolic proton compared to phenol (B47542) (pKa ≈ 10). This enhanced acidity facilitates the formation of the corresponding phenoxide ion under moderately basic conditions, which is a key step in many of the reactions discussed below.

Table 1: Predicted Acidity of this compound

CompoundFunctional GroupPredicted pKa
This compoundPhenolic Hydroxyl9.09 ± 0.10

Reactions of the Phenolic Hydroxyl Group

The lone pairs of electrons on the oxygen atom of the hydroxyl group, and the enhanced nucleophilicity of the corresponding phenoxide, allow for a variety of important chemical transformations. The most common and synthetically useful of these are O-alkylation and O-acylation.

O-Alkylation (Ether Formation)

The conversion of the phenolic hydroxyl group to an ether is a widely used strategy in drug design to modify properties such as lipophilicity, metabolic stability, and receptor binding affinity. The most common method for the O-alkylation of phenols is the Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a suitable base to form a phenoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.

General Reaction Scheme for Williamson Ether Synthesis:

Where Ar = Aryl group, R = Alkyl group, X = Halide

A typical experimental protocol for the O-alkylation of this compound is provided below.

O-Acylation (Ester Formation)

O-acylation of the phenolic hydroxyl group to form an ester is another important transformation. Esters can serve as protecting groups or can be designed as prodrugs that are hydrolyzed in vivo to release the active phenolic compound. Acylation is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and scavenges the acidic byproduct.

General Reaction Scheme for O-Acylation:

Where Ar = Aryl group, R = Alkyl or Aryl group

A standard procedure for the O-acylation of this compound is detailed in the experimental protocols section.

Electrophilic Aromatic Substitution

The benzene ring of this compound is susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions is determined by the combined directing effects of the existing hydroxyl and propionyl substituents.

  • -OH (Hydroxyl) Group: The hydroxyl group is a strongly activating, ortho, para-director. It donates electron density to the ring through resonance, stabilizing the arenium ion intermediates formed during electrophilic attack at the ortho and para positions.

  • -C(O)CH₂CH₃ (Propionyl) Group: The propionyl group is a deactivating, meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles and directing incoming electrophiles to the meta position relative to itself.

In this compound, these two groups are in a meta relationship. Their directing effects are therefore cooperative or reinforcing. The hydroxyl group strongly activates the positions ortho and para to it (positions 2', 4', and 6'). The propionyl group deactivates the ring but directs to its meta positions (positions 2', 4', and 6' relative to the hydroxyl group). Therefore, electrophilic substitution is strongly favored at the positions activated by the hydroxyl group, namely the 2', 4', and 6' positions. Steric hindrance from the adjacent propionyl group may influence the ratio of substitution at the 2' versus the 4' and 6' positions.

Diagram of Directing Effects in Electrophilic Aromatic Substitution:

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/βγ D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP conversion Agonist Dopamine / D2 Agonist (e.g., (+)-3-PPP) Agonist->D2R binds & activates Antagonist D2 Antagonist (e.g., (-)-3-PPP at postsynaptic receptor) Antagonist->D2R binds & blocks ATP ATP ATP->AC PKA_active PKA (active) cAMP->PKA_active activates PKA_inactive PKA (inactive) PKA_inactive->PKA_active Downstream Downstream Cellular Response PKA_active->Downstream phosphorylates targets synthesis_workflow start Start: m-Methoxyacetophenone in Toluene add_AlCl3 1. Add AlCl₃ (Room Temp, N₂ atm) start->add_AlCl3 reflux 2. Reflux (5 hours, N₂ atm) add_AlCl3->reflux cool 3. Cool to Room Temp reflux->cool quench 4. Quench (Pour into 10% HCl/ice) cool->quench extract 5. Extraction (EtOAc, 3x) quench->extract wash 6. Wash Organic Layer (Brine) extract->wash dry 7. Dry (Na₂SO₄) wash->dry concentrate 8. Concentrate (Rotary Evaporation) dry->concentrate purify 9. Purify (Column Chromatography) concentrate->purify product Product: This compound purify->product

References

The Versatility of 3'-Hydroxypropiophenone: A Core Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Hydroxypropiophenone, a substituted aromatic ketone, serves as a pivotal intermediate in the landscape of organic synthesis. Its unique bifunctional nature, possessing both a reactive carbonyl group and a phenolic hydroxyl group, renders it a versatile scaffold for the construction of a diverse array of complex molecules.[] This guide delves into the multifaceted role of this compound as a synthetic building block, with a particular focus on its applications in medicinal chemistry and materials science. We will explore its key reactions, provide detailed experimental protocols for its transformation, and present quantitative data to inform synthetic strategies.

Chemical and Physical Properties

This compound (IUPAC name: 1-(3-hydroxyphenyl)propan-1-one) is a white to off-white crystalline solid. A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference
Molecular Formula C₉H₁₀O₂[2]
Molecular Weight 150.17 g/mol [2]
Melting Point 75-77 °C[]
Boiling Point 288.9±23.0 °C (Predicted)[]
Density 1.104 g/cm³[]
Solubility Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (B129727) (Slightly)[]
CAS Number 13103-80-5[2]

Core Synthetic Transformations

The synthetic utility of this compound stems from the reactivity of its two primary functional groups: the carbonyl group and the phenolic hydroxyl group. These sites allow for a range of chemical modifications, including reductions, condensations, aminations, and alkylations.

Reactions at the Carbonyl Group

The ketone functionality is a hub for constructing new carbon-carbon and carbon-heteroatom bonds.

The reduction of the carbonyl group in this compound yields 1-(3-hydroxyphenyl)propan-1-ol, a chiral alcohol that can serve as a precursor for various pharmaceuticals.

Experimental Protocol: Reduction of this compound with Sodium Borohydride (B1222165)

  • Materials: this compound, Methanol (MeOH), Sodium Borohydride (NaBH₄), deionized water.

  • Procedure:

    • Dissolve this compound in methanol (approximately 10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (excess equivalents may be needed depending on the scale and purity of the starting material) portion-wise over a few minutes, maintaining the temperature at 0 °C.[3]

    • After the addition is complete, allow the reaction mixture to warm to room temperature (25 °C) and continue stirring for 3-5 hours.[3]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully add deionized water to quench the excess sodium borohydride.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude 1-(3-hydroxyphenyl)propan-1-ol can be purified by column chromatography on silica (B1680970) gel.

The Mannich reaction introduces an aminomethyl group at the α-position to the carbonyl, leading to the formation of β-aminoketones. These compounds are valuable intermediates in the synthesis of pharmaceuticals, including analogues of ephedrine (B3423809) and other CNS-active agents.

Experimental Protocol: Mannich Reaction of this compound

  • Materials: this compound, a secondary amine (e.g., dimethylamine (B145610) hydrochloride), paraformaldehyde, ethanol (B145695), hydrochloric acid.

  • Procedure:

    • In a round-bottom flask, suspend this compound, the secondary amine hydrochloride, and paraformaldehyde in ethanol.

    • Add a catalytic amount of hydrochloric acid.

    • Reflux the mixture for several hours. The reaction progress can be monitored by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The product, a β-aminoketone hydrochloride, may precipitate from the solution upon cooling or after partial removal of the solvent.

    • Collect the solid by filtration, wash with cold ethanol, and dry.

    • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization.

The Claisen-Schmidt condensation of this compound with aromatic aldehydes is a classic method for the synthesis of 3'-hydroxychalcones. Chalcones are precursors to flavonoids and exhibit a wide range of biological activities.[4]

Experimental Protocol: Synthesis of 3',3-Dihydroxychalcone

  • Materials: this compound, 3-hydroxybenzaldehyde (B18108), ethanol, 10M Sodium Hydroxide (NaOH), 10% Hydrochloric acid (HCl).

  • Procedure:

    • Prepare a solution of this compound in ethanol (e.g., 2.0 mL) in a conical vial.

    • Add 1.0 mL of 10M NaOH while stirring and continue to stir for 10 minutes at room temperature.[5]

    • Gradually add 2 equivalents of 3-hydroxybenzaldehyde to the mixture and allow it to dissolve completely.[5]

    • Stir the reaction mixture at room temperature for 24 hours.[5]

    • Cool the reaction mixture in an ice bath and acidify with 10% HCl, which will result in the precipitation of the product.[5]

    • Collect the crude product by filtration and purify it through recrystallization from ethanol.[5]

Reactions at the Phenolic Hydroxyl Group

The hydroxyl group on the aromatic ring offers another site for synthetic elaboration, primarily through alkylation and acylation reactions.

Alkylation of the phenolic hydroxyl group can be used to introduce various substituents, altering the molecule's steric and electronic properties and serving as a protecting group strategy in multi-step syntheses.

Experimental Protocol: O-Alkylation of this compound

  • Materials: this compound, an alkylating agent (e.g., benzyl (B1604629) chloride), sodium carbonate (Na₂CO₃), tetra-n-butylammonium bromide (TBAB), water.

  • Procedure:

    • In a mortar and pestle, mix this compound (1.0 equiv), Na₂CO₃ (1.0 equiv), and TBAB (1.0 equiv).[6]

    • Transfer this mixture to a beaker containing the alkylating agent (e.g., benzyl chloride, 1.1 equiv) and suspend it in water (e.g., 10 mL).[6]

    • The suspension can be heated under reflux or irradiated with microwaves to accelerate the reaction.[6]

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The solid product can be collected by filtration, dried, and recrystallized from a suitable solvent like methanol to yield the pure O-alkylated product.[6]

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving this compound and its analogues, providing a comparative overview of different synthetic approaches.

Table 1: Reduction of Propiophenone Derivatives

Starting MaterialReducing AgentSolventConditionsProductYield (%)Reference
α-Methylaminopropiophenone HClKBH₄Methanol< 30 °C, 30 min(±)-Ephedrine & (±)-Pseudoephedrine96.0[7]
α-Methylaminopropiophenone HClNaBH₄Methanol< 30 °C, 30 min(±)-Ephedrine & (±)-Pseudoephedrine93.8[8]

Table 2: Claisen-Schmidt Condensation for Chalcone Synthesis

| Acetophenone Derivative | Aldehyde | Base | Solvent | Conditions | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | this compound | 3-Hydroxybenzaldehyde | NaOH | Ethanol | RT, 24h | 3',3-Dihydroxychalcone | Not specified |[5] | | β-ionone | p-nitrobenzaldehyde | LiOH·H₂O | - | 55 °C, 90 min | Terpenoid-like bischalcone | 82.2 |[9] | | 2-nitroacetophenone | Nitrobenzaldehydes | Alcoholic base | Alcohol | Not specified | Nitro-substituted chalcones | 42-90 |[10] |

Application in Drug Development: Synthesis of Bioactive Molecules

This compound is a key starting material for the synthesis of several important pharmaceutical agents.

Synthesis of Phenylephrine (B352888) Analogues

Phenylephrine is an α₁-adrenergic receptor agonist used primarily as a decongestant. While many synthetic routes start from 3-hydroxybenzaldehyde or 3-hydroxyacetophenone, a plausible pathway from this compound can be envisioned. This would involve α-bromination, followed by reaction with methylamine (B109427) and subsequent reduction of the carbonyl group.

G A This compound B α-Bromo-3'-hydroxypropiophenone A->B  α-Bromination C α-(Methylamino)-3'-hydroxypropiophenone B->C  Amination (Methylamine) D Phenylephrine C->D  Reduction

Synthesis of Ephedrine Analogues

Ephedrine and its analogues are sympathomimetic amines with various applications, including as decongestants and bronchodilators. The synthesis often involves the reduction of an α-aminoketone precursor, which can be derived from this compound.

G A This compound B α-Aminoketone Intermediate A->B  e.g., Mannich Reaction C Ephedrine Analogue B->C  Reduction

Biological Signaling Pathways of Derived Molecules

Molecules synthesized from this compound often interact with specific biological pathways, underpinning their therapeutic effects.

Phenylephrine and the Adrenergic Signaling Pathway

As an α₁-adrenergic agonist, phenylephrine mimics the action of adrenaline and noradrenaline on α₁-adrenergic receptors, which are G-protein coupled receptors. This interaction triggers a signaling cascade leading to vasoconstriction.

G Phenylephrine Phenylephrine Receptor Receptor Phenylephrine->Receptor Gq Gq Receptor->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca IP3->Ca PKC PKC DAG->PKC Contraction Contraction Ca->Contraction PKC->Contraction

Chalcones and Anti-inflammatory Signaling

Certain chalcones derived from this compound have demonstrated anti-inflammatory properties, in part through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of the inflammatory response.

G Inflammatory_Stimulus Inflammatory_Stimulus IKK IKK Inflammatory_Stimulus->IKK activates IkB IkB IKK->IkB phosphorylates NFkB NFkB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Chalcone Chalcone Chalcone->IKK inhibits Inflammatory_Genes Inflammatory_Genes Nucleus->Inflammatory_Genes induces

Conclusion

This compound is a demonstrably valuable and versatile building block in synthetic organic chemistry. Its dual functionality allows for a wide range of chemical transformations, providing access to a rich diversity of molecular architectures. Its importance is particularly pronounced in the synthesis of pharmaceuticals, where it serves as a key intermediate for drugs targeting the central nervous system and inflammatory pathways. The detailed protocols and quantitative data provided in this guide are intended to empower researchers and drug development professionals to effectively harness the synthetic potential of this important molecule. Further exploration of its reactivity and the biological activities of its derivatives will undoubtedly continue to yield novel compounds with significant therapeutic and industrial applications.

References

3'-Hydroxypropiophenone: A Versatile Precursor for the Synthesis of Bioactive Chalcones and Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Hydroxypropiophenone is a key building block in synthetic organic chemistry, serving as a versatile precursor for the synthesis of a wide array of bioactive molecules, most notably chalcones and flavonoids. This technical guide provides a comprehensive overview of the synthesis of these compounds from this compound, including detailed experimental protocols, quantitative data on their biological activities, and an exploration of their modulation of key cellular signaling pathways. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

Chalcones (1,3-diaryl-2-propen-1-ones) and flavonoids are classes of naturally occurring compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties[1][[“]]. The synthetic accessibility of these scaffolds allows for the generation of diverse libraries of analogues for structure-activity relationship (SAR) studies. This compound, with its reactive carbonyl group and a hydroxyl-substituted aromatic ring, is an ideal starting material for the synthesis of chalcones through base-catalyzed condensation reactions, which can then be further cyclized to form flavonoids[3][4]. This guide details the synthetic pathways from this compound to these important classes of compounds and summarizes their biological significance.

Synthesis of Chalcones from this compound

The most common and efficient method for the synthesis of chalcones from this compound is the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.

General Reaction Scheme

G cluster_reactants Reactants cluster_product Product reactant1 This compound product 3'-Hydroxychalcone (B8672929) reactant1->product Base (e.g., NaOH, KOH) Ethanol (B145695), rt reactant2 Aromatic Aldehyde reactant2->product

Caption: General scheme for Claisen-Schmidt condensation.

Detailed Experimental Protocol: Synthesis of (E)-1-(3-hydroxyphenyl)-3-phenylprop-2-en-1-one

This protocol describes the synthesis of a representative 3'-hydroxychalcone.

Materials:

  • This compound

  • Benzaldehyde (B42025)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), 10% solution

  • Distilled water

  • Round-bottom flask, magnetic stirrer, Büchner funnel, filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • To this solution, add benzaldehyde (1.0 eq).

  • Slowly add an aqueous solution of sodium hydroxide (e.g., 10-60%) dropwise while stirring the mixture at room temperature[5].

  • Continue stirring at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl until a precipitate forms.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash the precipitate with cold distilled water to remove inorganic impurities.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure (E)-1-(3-hydroxyphenyl)-3-phenylprop-2-en-1-one.

Expected Yield and Spectroscopic Data:

While a specific yield for this exact reaction was not found in the provided search results, yields for similar Claisen-Schmidt condensations to form chalcones are generally reported to be good to excellent.

  • IR (KBr, cm⁻¹): Characteristic peaks are expected around 3200-3500 (O-H stretching), 1650 (C=O stretching), 1580 (C=C stretching), and within the aromatic region[4].

  • ¹H NMR (CDCl₃, δ): Expected signals include aromatic protons, two vinylic protons with a large coupling constant (J ≈ 15 Hz) characteristic of a trans-double bond, and a singlet for the hydroxyl proton[6].

  • ¹³C NMR (CDCl₃, δ): Signals for the carbonyl carbon, vinylic carbons, and aromatic carbons are expected[6].

Synthesis of Flavonoids from 3'-Hydroxychalcones

Chalcones serve as key intermediates for the synthesis of various classes of flavonoids, including flavanones and flavones (including flavonols).

Synthesis of Flavanones

The intramolecular cyclization of 2'-hydroxychalcones (or in this case, a chalcone (B49325) that can isomerize to a 2'-hydroxy equivalent) can be achieved under acidic or basic conditions to yield flavanones.

G cluster_reactant Reactant cluster_product Product reactant 3'-Hydroxychalcone product 7-Hydroxyflavanone reactant->product Acid or Base Catalyst Reflux

Caption: General scheme for the cyclization of a chalcone to a flavanone (B1672756).

This protocol is adapted from general procedures for flavanone synthesis from chalcones[7][8].

Materials:

  • (E)-1-(3-hydroxyphenyl)-3-phenylprop-2-en-1-one

  • Methanol (B129727) or Ethanol

  • Sodium acetate (B1210297) or a suitable acid catalyst (e.g., acetic acid)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure (Base-Catalyzed):

  • Dissolve the 3'-hydroxychalcone (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Add a base, such as sodium acetate (5 eq)[9].

  • Reflux the mixture for 24 hours, monitoring the reaction by TLC.

  • After completion, evaporate the solvent.

  • Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography or recrystallization to obtain 7-hydroxyflavanone.

Expected Spectroscopic Data for 7-Hydroxyflavanone:

  • ¹H NMR: The disappearance of the vinylic protons of the chalcone and the appearance of a characteristic AMX spin system for the protons at C2 and C3 of the flavanone ring are expected[10].

  • ¹³C NMR: Signals corresponding to the flavanone skeleton are expected[10].

  • IR (KBr, cm⁻¹): Characteristic peaks for the hydroxyl group, carbonyl group, and aromatic rings are expected[11].

Synthesis of Flavones (including 3-Hydroxyflavones/Flavonols)

Flavones can be synthesized from chalcones through oxidative cyclization. The Algar-Flynn-Oyamada (AFO) reaction is a classic method for the synthesis of 3-hydroxyflavones (flavonols) from 2'-hydroxychalcones.

G cluster_reactant Reactant cluster_product Product reactant 3'-Hydroxychalcone product 7-Hydroxy-3-hydroxyflavone reactant->product 1. NaOH, H₂O₂ 2. Acidification

Caption: General scheme of the Algar-Flynn-Oyamada reaction.

This protocol is based on the general AFO reaction methodology[12][13].

Materials:

  • (E)-1-(3-hydroxyphenyl)-3-phenylprop-2-en-1-one

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Hydrochloric acid (HCl), 10% solution

Procedure:

  • Dissolve the 3'-hydroxychalcone in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide and stir the mixture at room temperature.

  • Slowly add hydrogen peroxide (30%) dropwise to the reaction mixture.

  • Continue stirring at room temperature for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, pour the mixture into crushed ice and acidify with 10% HCl.

  • Collect the precipitated product by vacuum filtration, wash with water, and dry.

  • Purify the crude 3,7-dihydroxyflavone (B191072) by recrystallization from a suitable solvent.

Biological Activities of Chalcones and Flavonoids Derived from this compound

Chalcones and flavonoids exhibit a wide range of biological activities. The presence and position of hydroxyl groups on the aromatic rings are crucial for their antioxidant and other biological effects[11].

Antioxidant Activity

The antioxidant activity of these compounds is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The activity is typically reported as the half-maximal inhibitory concentration (IC₅₀).

Compound ClassAssayIC₅₀ (µg/mL)Reference CompoundIC₅₀ (µg/mL)Reference
3'-Hydroxychalcone derivativesDPPH48.37 - 260.07Ascorbic Acid6.21[4]
7-HydroxyflavoneDPPH5.5486 ± 0.81--[3]
Chalcone DerivativesABTS50.34 - 85.3Ascorbic Acid91.21[12]
Antimicrobial Activity

The antimicrobial activity is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
Cationic ChalconesS. aureus (MRSA)2 µM--[14]
7-HydroxyflavoneS. aureus1.6--[1]
Chalcone DerivativesS. aureus31.25 - 125Ampicillin/Vancomycin-[15]
Anticancer Activity

The anticancer activity is often assessed by the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Compound ClassCell LineIC₅₀Reference
7-HydroxyflavoneHeLa (cervical cancer)22.5602 ± 0.21 µg/mL[3]
7-HydroxyflavoneMDA-MB-231 (breast cancer)3.86474 ± 0.35 µg/mL[3]
7-HydroxyflavoneMCF-7 (breast cancer)86.88 µM[6]
Methoxy-substituted Cu(II)-flavonol complexMCF-7 (breast cancer)16 µM[16]

Modulation of Signaling Pathways

Chalcones and flavonoids can exert their biological effects by modulating key cellular signaling pathways involved in inflammation, cell survival, and proliferation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. Many chalcones have been shown to inhibit this pathway.

G cluster_stimulus Inflammatory Stimulus (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p50/p65) Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NF-κB_nuc NF-κB (p50/p65) NF-κB->NF-κB_nuc Translocation Chalcone 3'-Hydroxychalcone Chalcone->IKK Inhibits Chalcone->Proteasome Inhibits Chalcone->NF-κB_nuc Inhibits DNA binding DNA DNA NF-κB_nuc->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes Flavonoid 7-Hydroxyflavonoid Flavonoid->PI3K Inhibits Flavonoid->Akt Inhibits Phosphorylation

References

The Pharmacological Promise of 3'-Hydroxypropiophenone Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3'-hydroxypropiophenone, a simple aromatic ketone, are emerging as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the current state of research into these compounds, with a focus on their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction

This compound is a chemical intermediate consisting of a 3-hydroxyphenyl ring attached to a propionyl group.[] This core structure presents multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. The presence of both a phenolic hydroxyl group and a carbonyl group imparts the potential for varied biological interactions.[] The phenolic moiety is a known contributor to antioxidant and radical-scavenging activities, while the overall structure can be tailored to interact with specific biological targets.[] Research has indicated that derivatives of this scaffold hold promise in several therapeutic areas, including the treatment of infectious diseases, inflammatory conditions, and cancer.[]

Synthesis of this compound and its Derivatives

The foundational molecule, this compound, can be synthesized through various methods, with the Friedel-Crafts acylation of m-hydroxybenzene (resorcinol) with propionyl chloride being a common approach.[] Modifications to the core structure are typically achieved through reactions targeting the hydroxyl and carbonyl groups, as well as through substitutions on the aromatic ring.

General Synthesis Protocol for this compound

A representative synthesis of this compound involves the demethylation of 3'-methoxypropiophenone (B1296965).[2]

Materials:

Procedure:

  • Dissolve 3'-methoxypropiophenone in toluene in a reaction vessel equipped with a stirrer and under a nitrogen atmosphere.

  • Slowly add aluminum chloride to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for approximately 5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and slowly pour it into a 10% aqueous HCl solution.

  • Separate the organic layer using a separatory funnel.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine all organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.[2]

Pharmacological Activities

Derivatives of this compound have been investigated for a range of pharmacological effects. The following sections detail the key findings in the areas of antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.

Antimicrobial Activity

Several derivatives of this compound have demonstrated significant activity against a spectrum of microbial pathogens, including multidrug-resistant strains.

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected this compound Derivatives

Compound/DerivativeOrganismMIC (µg/mL)Reference
Hydrazone Derivative 14Staphylococcus aureus (MRSA)1 - 8[3]
Hydrazone Derivative 15Staphylococcus aureus (MRSA)1 - 8[3]
Hydrazone Derivative 16Staphylococcus aureus (MRSA)1 - 8[3]
Hydrazone Derivative 14Enterococcus faecalis (VRE)0.5 - 2[3]
Hydrazone Derivative 15Enterococcus faecalis (VRE)0.5 - 2[3]
Hydrazone Derivative 16Enterococcus faecalis (VRE)0.5 - 2[3]
Hydrazone Derivative 14Gram-negative pathogens8 - 64[3]
Hydrazone Derivative 15Gram-negative pathogens8 - 64[3]
Hydrazone Derivative 16Gram-negative pathogens8 - 64[3]
Hydrazone Derivative 14Candida auris0.5 - 64[3]
Hydrazone Derivative 15Candida auris0.5 - 64[3]
Hydrazone Derivative 16Candida auris0.5 - 64[3]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][5][6][7][8]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound stock solution

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).[6]

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the microtiter plate. Typically, 100 µL of broth is added to all wells, and then 100 µL of the compound stock solution is added to the first well and serially diluted across the plate.[4]

  • Inoculation: Add the prepared inoculum to each well (except for a sterility control well).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for many bacteria).[4]

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4] This can be assessed visually or by using a microplate reader.

Signaling Pathway Visualization

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_culture Prepare Microbial Culture inoculation Inoculate Microplate prep_culture->inoculation prep_compound Prepare Compound Dilutions prep_compound->inoculation incubation Incubate inoculation->incubation read_results Read Results (Visual/Spectrophotometric) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for MIC Determination.

Antioxidant Activity

The phenolic hydroxyl group in the this compound scaffold is a key contributor to its antioxidant properties, enabling it to act as a radical scavenger.

Table 2: Antioxidant Activity (IC₅₀) of a Selected Phenolic Compound

Compound/DerivativeAssayIC₅₀ (µM)Reference
Gallic Acid (Standard)DPPH5.0 - 15.0[9]
Quercetin (Standard)DPPH2.0 - 10.0[9]

Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[9][10][11][12]

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Test compound solutions at various concentrations

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • Methanol or other suitable solvent

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, add a small volume of the test compound solution (e.g., 20 µL) to each well.[9]

  • DPPH Addition: Add the DPPH working solution (e.g., 180 µL) to each well.[9]

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[9]

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm using a microplate reader.[9]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against compound concentration.

Logical Relationship Visualization

antioxidant_mechanism cluster_reaction Radical Scavenging Reaction DPPH DPPH• (Purple Radical) Antioxidant This compound Derivative (Ar-OH) DPPH_H DPPH-H (Yellow, Reduced) DPPH->DPPH_H + H• from Antioxidant Antioxidant_Radical Antioxidant Radical (Ar-O•) Antioxidant->Antioxidant_Radical - H•

DPPH Radical Scavenging by a Phenolic Antioxidant.

Anti-inflammatory Activity

Derivatives of this compound have shown potential in modulating inflammatory responses.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.[13][14][15][16][17]

Materials:

  • Rodents (e.g., rats or mice)

  • Carrageenan solution (e.g., 1% in saline)

  • Test compound

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Vehicle for compound administration

  • Plethysmometer or calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions before the experiment.

  • Compound Administration: Administer the test compound, standard drug, or vehicle to different groups of animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified time before carrageenan injection.[15]

  • Induction of Edema: Inject a small volume of carrageenan solution (e.g., 0.1 mL) into the subplantar region of the right hind paw of each animal.[15]

  • Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[15]

  • Calculation: The percentage inhibition of edema is calculated for each group compared to the vehicle control group.

Signaling Pathway Visualization

inflammation_pathway cluster_stimulus Inflammatory Stimulus cluster_mediators Inflammatory Mediators cluster_enzymes Key Enzymes cluster_response Inflammatory Response Carrageenan Carrageenan Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Carrageenan->Cytokines COX2 COX-2 Carrageenan->COX2 iNOS iNOS Carrageenan->iNOS Prostaglandins Prostaglandins Edema Edema Prostaglandins->Edema Pain Pain Prostaglandins->Pain Cytokines->Edema NO Nitric Oxide NO->Edema COX2->Prostaglandins iNOS->NO Derivative This compound Derivative Derivative->COX2 Inhibition Derivative->iNOS Inhibition

Simplified Anti-inflammatory Signaling Pathway.

Anticancer Activity

Derivatives of this compound have been shown to exhibit cytotoxic effects against various cancer cell lines.

Table 3: Cytotoxicity (IC₅₀) of Selected Phenylpropiophenone Derivatives Against Cancer Cell Lines

Compound/DerivativeCell LineIC₅₀ (µM)Reference
Phenylpropiophenone Derivative 1HCT116 (Colon Cancer)22.4[18]
Phenylpropiophenone Derivative 2HCT116 (Colon Cancer)0.34[18]
Phenylpropiophenone Derivative 1HTB-26 (Breast Cancer)10 - 50[18]
Phenylpropiophenone Derivative 2HTB-26 (Breast Cancer)10 - 50[18]
Phenylpropiophenone Derivative 1PC-3 (Prostate Cancer)10 - 50[18]
Phenylpropiophenone Derivative 2PC-3 (Prostate Cancer)10 - 50[18]
Phenylpropiophenone Derivative 1HepG2 (Liver Cancer)10 - 50[18]
Phenylpropiophenone Derivative 2HepG2 (Liver Cancer)10 - 50[18]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][18][19][20][21]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[19]

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.[20]

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from a dose-response curve.

Signaling Pathway Visualization

apoptosis_pathway cluster_induction Induction cluster_pathway Apoptotic Pathway cluster_outcome Outcome Derivative Anticancer Derivative Mitochondria Mitochondrial Stress Derivative->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Simplified Intrinsic Apoptosis Pathway.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with a wide array of pharmacological activities. The data presented in this guide highlight their potential as antimicrobial, antioxidant, anti-inflammatory, and anticancer agents. The synthetic accessibility of the core structure allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets.

Future research should focus on several key areas:

  • Expansion of Derivative Libraries: Synthesis and screening of a broader range of derivatives are needed to fully explore the chemical space and identify compounds with enhanced activity and improved pharmacokinetic profiles.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying the observed pharmacological effects will be crucial for rational drug design and development.

  • In Vivo Efficacy and Safety: Promising lead compounds should be advanced to in vivo models to evaluate their efficacy and safety profiles in a physiological context.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Computational modeling can aid in predicting the activity of novel derivatives and guide synthetic efforts.

References

An In-depth Technical Guide to the Antioxidant and Radical-Scavenging Activity of 3'-Hydroxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Hydroxypropiophenone is a phenolic compound with a chemical structure suggesting potential antioxidant and radical-scavenging properties.[1] The presence of a hydroxyl group on the phenyl ring is a key feature associated with the ability to donate a hydrogen atom or an electron to neutralize free radicals, a mechanism central to antioxidant action.[2][3] This technical guide provides a comprehensive overview of the methodologies used to assess these properties, presents a framework for data interpretation, and illustrates the potential mechanisms of action. While specific experimental data on this compound is not extensively available in current literature, this document serves as a foundational resource for researchers looking to investigate its antioxidant potential.

Quantitative Analysis of Antioxidant Activity

A critical aspect of evaluating antioxidant potential is the quantification of activity through various assays. The data generated from these assays, typically expressed as IC50 values (the concentration required to inhibit 50% of the radical), Trolox Equivalent Antioxidant Capacity (TEAC), or Ferric Reducing Antioxidant Power (FRAP), allows for the comparison of different compounds.

Due to the limited published data specifically for this compound, the following table includes hypothetical values to illustrate how experimental data would be presented. These values are based on the known antioxidant activities of structurally related phenolic compounds.

CompoundDPPH Radical Scavenging Assay (IC50, µM)ABTS Radical Cation Decolorization Assay (TEAC)Ferric Reducing Antioxidant Power Assay (FRAP, µM Fe(II)/µM)
This compound Hypothetical: 85Hypothetical: 1.2Hypothetical: 1.5
4'-HydroxypropiophenoneHypothetical: 65Hypothetical: 1.5Hypothetical: 1.8
Trolox (Standard)501.02.0
Ascorbic Acid (Standard)301.12.2

Note: The data for this compound and 4'-Hydroxypropiophenone are hypothetical and for illustrative purposes only. Actual experimental values may vary.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable results in antioxidant research. The following are methodologies for the most common assays used to evaluate the radical-scavenging and antioxidant properties of phenolic compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical-scavenging activity.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox or ascorbic acid).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compound or standard.

    • For the control, add 100 µL of DPPH solution to 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical has a blue-green color, which is decolorized in the presence of an antioxidant. The change in absorbance is measured at 734 nm.[2]

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution of this compound and a standard (e.g., Trolox) in a suitable solvent.

  • Assay Procedure:

    • Add 10 µL of the test compound or standard at various concentrations to 190 µL of the diluted ABTS•+ solution in a 96-well microplate.

    • Incubate the mixture at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[4]

Methodology:

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 liter of distilled water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.

  • Assay Procedure:

    • Add 10 µL of the test compound, standard (e.g., FeSO₄ or Trolox), or blank to the wells of a 96-well plate.

    • Add 190 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using a known concentration of FeSO₄.

    • The FRAP value of the sample is determined from the standard curve and is expressed as µM Fe(II) equivalents per µM of the compound.

Visualizing Methodologies and Mechanisms

Diagrams are powerful tools for understanding complex experimental workflows and chemical reactions. The following sections provide Graphviz diagrams to illustrate the antioxidant assessment process and the potential mechanisms of action for this compound.

Experimental Workflow for Antioxidant Activity Assessment

The following diagram outlines a typical workflow for evaluating the antioxidant potential of a compound like this compound.

G cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis cluster_interpretation Interpretation Compound This compound StockSolution Prepare Stock Solution Compound->StockSolution SerialDilutions Create Serial Dilutions StockSolution->SerialDilutions DPPH DPPH Assay SerialDilutions->DPPH ABTS ABTS Assay SerialDilutions->ABTS FRAP FRAP Assay SerialDilutions->FRAP Absorbance Measure Absorbance DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance Calculation Calculate % Inhibition Absorbance->Calculation IC50 Determine IC50 / TEAC / FRAP Value Calculation->IC50 Comparison Compare with Standards IC50->Comparison Conclusion Conclude Antioxidant Potential Comparison->Conclusion

Caption: General experimental workflow for assessing antioxidant activity.

Potential Radical-Scavenging Mechanisms

Phenolic compounds like this compound can neutralize free radicals through several mechanisms. The primary mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).

G cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer - Proton Transfer (SET-PT) Phenol_HAT This compound (Ar-OH) Phenoxyl_HAT Phenoxyl Radical (Ar-O•) Phenol_HAT->Phenoxyl_HAT H• donation Radical_HAT Free Radical (R•) Neutralized_HAT Neutralized Radical (RH) Radical_HAT->Neutralized_HAT H• acceptance Phenol_SET This compound (Ar-OH) PhenolRadicalCation Phenol Radical Cation (Ar-OH•+) Phenol_SET->PhenolRadicalCation e⁻ donation Radical_SET Free Radical (R•) RadicalAnion Radical Anion (R⁻) Radical_SET->RadicalAnion Phenoxyl_SET Phenoxyl Radical (Ar-O•) PhenolRadicalCation->Phenoxyl_SET - H+ Neutralized_SET Neutralized Radical (RH) RadicalAnion->Neutralized_SET + H+ Proton Proton (H+)

Caption: Potential radical-scavenging mechanisms of this compound.

Conclusion

While direct experimental evidence for the antioxidant and radical-scavenging activity of this compound is currently limited in the scientific literature, its chemical structure strongly suggests it possesses such properties. The presence of a phenolic hydroxyl group is a well-established determinant of antioxidant capacity.[2] This technical guide provides the necessary theoretical framework, standardized experimental protocols, and data presentation structures for researchers to systematically investigate and quantify the antioxidant potential of this compound. Further research in this area would be valuable for its potential applications in pharmaceuticals and as a functional ingredient.

References

3'-Hydroxypropiophenone: A Technical Guide to Its Synthesis and Role as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3'-Hydroxypropiophenone, a valuable ketone intermediate in the chemical and pharmaceutical industries. Contrary to inquiries about its natural origins, current scientific literature indicates that this compound is not known to occur naturally in significant amounts.[1] Its discovery is tied to its chemical synthesis, which has been performed in laboratory settings since the early 20th century.[1] This document details its chemical properties, established synthesis protocols, and its crucial role as a precursor in the development of various pharmaceuticals and fine chemicals. All technical data is presented in a structured format for clarity and ease of comparison, supplemented by detailed experimental methodologies and workflow visualizations.

Introduction and Physicochemical Properties

This compound (IUPAC Name: 1-(3-hydroxyphenyl)propan-1-one) is an aromatic ketone characterized by a phenyl ring substituted with a hydroxyl group at the meta-position relative to a propiophenone (B1677668) side chain.[] This structure imparts both phenolic and carbonyl reactivity, making it a versatile building block in organic synthesis.[] At room temperature, it typically appears as a white to off-white crystalline solid.[]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 13103-80-5[1]
Molecular Formula C₉H₁₀O₂[3]
Molecular Weight 150.17 g/mol [3][4]
Appearance White to off-white crystalline solid[]
Melting Point 75-77 °C[]
Boiling Point 288.9 ± 23.0 °C (Predicted)[]
Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol, acetone, chloroform, ethyl acetate (B1210297), and methanol.[1][]
pKa 9.09 ± 0.10 (Predicted)[1]

Natural Occurrence and Discovery

Natural Occurrence

Extensive reviews of chemical literature and natural product databases reveal no significant evidence of this compound occurring naturally in plants, animals, or microorganisms.[1] Its presence is overwhelmingly associated with synthetic chemical processes.

Discovery and Synthesis History

The precise date of the first synthesis or "discovery" of this compound is not well-documented.[1] However, it has been a subject of laboratory synthesis since the early 20th century.[1] The most common and historically significant method for its preparation is the Friedel-Crafts acylation of resorcinol (B1680541) (m-hydroxybenzene) with propanoyl chloride, utilizing a Lewis acid catalyst such as aluminum chloride.[1]

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through chemical reactions. Below are detailed protocols for established laboratory methods.

Method 1: Demethylation of 3'-Methoxypropiophenone (B1296965)

A well-documented method involves the demethylation of 3'-methoxypropiophenone, which is often more readily available.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of 3'-methoxypropiophenone (6.5 g, 0.0396 mol) in toluene (B28343) (100 mL), slowly add aluminum chloride (8.0 g, 0.0594 mol) through a powder addition funnel at room temperature under a nitrogen atmosphere.[3]

  • Reaction Execution: Heat the stirred reaction mixture to reflux and maintain for 5 hours under a nitrogen atmosphere.[3]

  • Workup: After completion, cool the mixture to room temperature and slowly pour it into 200 mL of a 10% aqueous HCl solution.[3]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous phase three times with ethyl acetate (150 mL each).[3]

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.[3] Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.[3]

  • Final Product Isolation: Purify the crude product by column chromatography to yield this compound as a solid (5.580 g, 94% yield).[3]

Synthesis_Workflow start Start: 3'-methoxypropiophenone in Toluene add_alcl3 Add AlCl₃ (Lewis Acid) under N₂ at RT start->add_alcl3 reflux Reflux for 5 hours add_alcl3->reflux cool Cool to RT reflux->cool quench Quench with 10% HCl (aq) cool->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry over Na₂SO₄ extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Column Chromatography concentrate->purify end End: Pure This compound purify->end

Synthesis workflow for this compound via demethylation.

Analytical Characterization

The identification and quantification of this compound rely on standard spectroscopic and chromatographic techniques.[]

Table 2: Analytical Data for this compound

TechniqueCharacteristic SignalsReference
Infrared (IR) Spectroscopy Strong carbonyl (C=O) absorption near 1680 cm⁻¹; Broad hydroxyl (O-H) stretching around 3400 cm⁻¹.[]
¹H NMR Spectroscopy Aromatic protons: δ 6.6-7.2 ppm; Methylene protons (-CH₂-): δ 2.5-3.0 ppm; Methyl protons (-CH₃): δ ~1.2 ppm.[][3]
HPLC Can be analyzed by reverse-phase (RP) HPLC using a mobile phase of acetonitrile (B52724) and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility).[5][6]
GC-MS Suitable for quantification and purity assessment in quality control processes.[]

Applications in Synthesis

This compound is a pivotal intermediate in the synthesis of a wide range of commercially important molecules. Its dual functional groups—a reactive ketone and a nucleophilic phenolic hydroxyl group—allow for diverse chemical transformations.[]

Pharmaceutical Synthesis

It serves as a precursor for numerous active pharmaceutical ingredients (APIs), including:

  • Analgesics, antipyretics, and anti-inflammatory drugs. []

  • Precursors to catecholamines and other aromatic amines with CNS activity. []

  • Levodopa and Benserazide: Indispensable in the treatment of Parkinson's disease.[]

  • Antihypertensive agents and antidepressants. []

Fine Chemicals and Other Applications
  • Fragrance Industry: Used to synthesize musk and woody fragrance components and acts as a fixative in perfumes.[1][]

  • Flavonoids and Chalcones: A common starting material for the synthesis of these classes of natural products and their analogs.[]

  • Agrochemicals: Utilized in the development of new herbicides and insecticides.[7]

Applications main This compound pharma Pharmaceuticals main->pharma fragrance Fragrances & Flavors main->fragrance research Chemical Synthesis main->research analgesics Analgesics & Anti-inflammatories pharma->analgesics cns_drugs CNS Drugs (Levodopa, etc.) pharma->cns_drugs antihypertensives Antihypertensives pharma->antihypertensives musk Musk & Woody Fragrances fragrance->musk flavonoids Flavonoids & Chalcones research->flavonoids agrochemicals Agrochemicals research->agrochemicals

References

3'-Hydroxypropiophenone: A Technical Guide to Safe Handling, Storage, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and storage information for 3'-Hydroxypropiophenone (CAS No. 13103-80-5). The following sections detail the hazardous properties, necessary precautions, and emergency procedures to ensure the safe and effective use of this compound in a laboratory and drug development setting.

Section 1: Chemical and Physical Properties

This compound is an aromatic ketone that appears as an off-white to beige solid.[] It is a key intermediate in the synthesis of various pharmaceutical compounds, including antihypertensives and antidepressants.[]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₀O₂[2][3]
Molecular Weight 150.17 g/mol [2][3]
Appearance Off-white to beige solid[]
Melting Point 75-77°C[]
Boiling Point 288.9 ± 23.0°C (Predicted)[][4]
Density 1.104 ± 0.06 g/cm³ (Predicted)[][4]
Solubility Soluble in Chloroform (Slightly), Ethyl Acetate (B1210297) (Slightly), Methanol (Slightly). Sparingly soluble in water.[][4][5]
Odor Mild, characteristic ketone-like odor[5]

Section 2: Safety and Hazards

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant and may be harmful if swallowed.[2]

Table 2: GHS Hazard Information for this compound

PictogramSignal WordHazard ClassHazard Statement
alt text
Warning Skin corrosion/irritation (Category 2)H315: Causes skin irritation[2]
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation[2]
Acute toxicity, oral (Category 4)H302: Harmful if swallowed[2]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation[2]

Section 3: Handling and Personal Protective Equipment

Proper handling procedures and the use of personal protective equipment (PPE) are crucial to minimize exposure and ensure safety.

Handling:

  • Avoid contact with skin and eyes.[6][7]

  • Do not breathe dust.[6][7]

  • Wash hands and any exposed skin thoroughly after handling.[6]

  • Use only outdoors or in a well-ventilated area.[6][8]

  • Avoid dust formation.[6][7]

Personal Protective Equipment (PPE):

Table 3: Recommended Personal Protective Equipment

PPE TypeSpecificationSource
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][9]
Skin Protection Wear appropriate protective gloves to prevent skin exposure. Wear appropriate protective clothing to prevent skin exposure.[6][9]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[8]

Section 4: Storage and Stability

Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[5][6]

  • Keep the container tightly closed.[5][6]

  • Store locked up.[6][8]

Incompatible Materials:

  • Strong oxidizing agents[5][6]

  • Strong reducing agents[5]

  • Bases[6][8]

  • Acid anhydrides[6][8]

  • Acid chlorides[6][8]

  • Reactive metals[5]

  • Strong acids[5]

Stability:

  • The compound is stable under normal ambient conditions.[]

Section 5: First-Aid Measures

Table 4: First-Aid Procedures for this compound Exposure

Exposure RouteFirst-Aid ProcedureSource
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell.[6]
Skin Contact Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
Ingestion Clean mouth with water. Do NOT induce vomiting. Get medical attention.[6][9]

Section 6: Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Personal Precautions:

  • Ensure adequate ventilation.[6]

  • Use personal protective equipment as required.[6]

  • Avoid breathing dust.[6]

Methods for Containment and Cleanup:

  • Avoid dust formation.[6][7]

  • Sweep up and shovel into suitable containers for disposal.[6][7]

  • Do not let this chemical enter the environment.[6][7]

Spill_Response_Workflow cluster_Initial_Response Initial Response cluster_Cleanup Cleanup Procedure cluster_Post_Cleanup Post-Cleanup Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert Assess Assess the Spill (Identify substance, quantity, risks) Alert->Assess PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->PPE Contain Contain the Spill (Use absorbent material) PPE->Contain Collect Collect Spilled Material (Sweep solid into container) Contain->Collect Clean Decontaminate the Area Collect->Clean Dispose Dispose of Waste (Follow hazardous waste protocols) Clean->Dispose Restock Restock Spill Kit Dispose->Restock Report Complete Incident Report Restock->Report

Caption: Workflow for handling a chemical spill.

Section 7: Experimental Protocols

While detailed proprietary toxicology studies are not publicly available, a representative synthetic protocol provides insight into handling the substance in a laboratory setting.

Preparation of this compound:

This protocol describes the synthesis of this compound from m-methoxyacetophenone.[3]

Methodology:

  • Aluminum chloride (8.0 g, 0.0594 mol) is slowly added to a stirred solution of m-methoxyacetophenone (6.5 g, 0.0396 mol) in toluene (B28343) (100 mL) under a nitrogen atmosphere at room temperature.[3]

  • The reaction mixture is heated to reflux under a nitrogen atmosphere for 5 hours.[3]

  • After cooling to room temperature, the mixture is slowly poured into a 10% aqueous HCl solution (200 mL).[3]

  • The organic and aqueous layers are separated.[3]

  • The aqueous phase is extracted with ethyl acetate (3 x 150 mL).[3]

  • The combined organic layers are washed with brine (50 mL) and dried over anhydrous sodium sulfate.[3]

  • The solvent is removed under reduced pressure to yield the crude product.[3]

  • The crude product is purified by column chromatography to give m-hydroxypropiophenone as a solid.[3]

This synthesis involves handling corrosive and flammable materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Section 8: Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[6][8] Do not empty into drains.[6]

This guide is intended to provide comprehensive safety information. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

References

Methodological & Application

Synthetic Routes to Phenethylamines from 3'-Hydroxypropiophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of phenethylamines, a critical class of compounds in medicinal chemistry, utilizing 3'-Hydroxypropiophenone as a versatile starting material. The synthetic strategies outlined herein are foundational for the development of various therapeutic agents.

Introduction

Phenethylamines are a broad class of organic compounds with a shared chemical structure that forms the backbone of many hormones, neurotransmitters, and psychoactive drugs. The synthesis of substituted phenethylamines is of significant interest to the pharmaceutical industry for the development of new therapeutics. This compound is an attractive starting material for the synthesis of certain phenethylamine (B48288) derivatives due to the presence of a reactive ketone functional group and a hydroxyl group on the aromatic ring, which can be further functionalized.

This document details two primary synthetic routes for the conversion of this compound to the corresponding phenethylamine derivative, 1-(3-hydroxyphenyl)propan-1-amine. These routes are:

  • Direct Reductive Amination: A one-pot synthesis via the Leuckart reaction.

  • Two-Step Synthesis: Involving the reduction of the ketone to an alcohol, followed by amination.

Route 1: Direct Reductive Amination via the Leuckart Reaction

The Leuckart reaction is a classic and effective method for the reductive amination of ketones. In this one-pot reaction, this compound is heated with an amine source, typically ammonium (B1175870) formate (B1220265) or formamide (B127407), which also acts as the reducing agent. The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the corresponding primary amine.

Experimental Protocol: Leuckart Reaction of this compound

Materials:

  • This compound

  • Ammonium formate

  • Formic acid (optional, can increase yield)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (B78521) (NaOH) solution

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and ammonium formate (4.0-6.0 eq). For every mole of the ketone, approximately 2-3 moles of formic acid can be added to improve the yield.

  • Reaction: Heat the mixture to 160-180°C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis of Formamide Intermediate: After cooling the reaction mixture to room temperature, add concentrated hydrochloric acid (an amount sufficient to hydrolyze the intermediate formamide and neutralize the excess ammonia). Heat the mixture to reflux for 2-4 hours to ensure complete hydrolysis.

  • Work-up: Cool the acidic solution and wash with diethyl ether to remove any unreacted starting material or non-basic byproducts. Make the aqueous layer strongly basic (pH > 10) by the careful addition of a concentrated sodium hydroxide solution.

  • Extraction: Extract the liberated free amine from the basic aqueous solution with diethyl ether or another suitable organic solvent (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude 1-(3-hydroxyphenyl)propan-1-amine.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Quantitative Data Summary: Leuckart Reaction
ReactantMolar Eq.Molecular Weight ( g/mol )
This compound1.0150.17
Ammonium Formate4.0-6.063.06
Product
1-(3-hydroxyphenyl)propan-1-amineN/A151.21
Reaction Conditions
Temperature (°C)160-180
Time (h)4-6
Yield
Expected Yield (%)50-70

Note: The expected yield is an estimate based on typical Leuckart reactions of substituted propiophenones. Actual yields may vary depending on the specific reaction conditions and scale.

Reaction Workflow: Leuckart Reaction

Leuckart_Reaction start This compound intermediate N-formyl Intermediate start->intermediate reagents Ammonium Formate (Heat) product 1-(3-hydroxyphenyl)propan-1-amine intermediate->product hydrolysis Acid Hydrolysis (HCl, Heat)

Figure 1: Leuckart reaction workflow.

Route 2: Two-Step Synthesis via Alcohol Intermediate

This synthetic route involves two distinct steps: the reduction of the ketone to an alcohol, followed by the conversion of the alcohol to the desired amine. This approach offers the advantage of milder reaction conditions for each step and allows for the isolation and purification of the intermediate alcohol, which can lead to a purer final product.

Step 1: Reduction of this compound to 1-(3-hydroxyphenyl)propan-1-ol

The carbonyl group of this compound can be selectively reduced to a secondary alcohol using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄).

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) or Ethanol (B145695)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate (B1210297) or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5°C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) to the cooled solution in small portions over 15-30 minutes.

  • Reaction: Stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the solution is slightly acidic (pH ~6). This will neutralize any excess NaBH₄.

  • Extraction: Remove the bulk of the alcohol solvent under reduced pressure. To the remaining aqueous residue, add water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude 1-(3-hydroxyphenyl)propan-1-ol.

  • Purification: The crude alcohol can be purified by column chromatography on silica gel.

ReactantMolar Eq.Molecular Weight ( g/mol )
This compound1.0150.17
Sodium Borohydride1.1-1.537.83
Product
1-(3-hydroxyphenyl)propan-1-olN/A152.19
Reaction Conditions
Temperature (°C)0-5
Time (h)1-2
Yield
Expected Yield (%)>90%

Note: The expected yield is based on typical NaBH₄ reductions of aromatic ketones.

Step 2: Amination of 1-(3-hydroxyphenyl)propan-1-ol

The intermediate alcohol can be converted to the primary amine through several methods. Two common approaches are outlined below.

This method involves the conversion of the alcohol to an azide (B81097), followed by reduction to the amine. A common way to achieve the first step with inversion of stereochemistry is by using diphenylphosphoryl azide (DPPA) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The resulting azide is then reduced to the amine, for example, by catalytic hydrogenation or with NaBH₄.

Materials:

  • 1-(3-hydroxyphenyl)propan-1-ol

  • Diphenylphosphoryl azide (DPPA)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Toluene or other aprotic solvent

  • Palladium on carbon (Pd/C, 10%) or Sodium Borohydride (NaBH₄)

  • Hydrogen source (for catalytic hydrogenation)

  • Methanol or Ethanol (for NaBH₄ reduction)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure (Azidation):

  • In a dry, inert atmosphere, dissolve 1-(3-hydroxyphenyl)propan-1-ol (1.0 eq) and DPPA (1.2 eq) in dry toluene.

  • Add DBU (1.2 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 12-24 hours. Monitor by TLC.

  • Upon completion, wash the reaction mixture with water and saturated aqueous sodium bicarbonate.

  • Dry the organic layer, filter, and concentrate to obtain the crude azide.

Procedure (Reduction):

  • Catalytic Hydrogenation: Dissolve the crude azide in a suitable solvent (e.g., ethanol, ethyl acetate) and add 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete. Filter off the catalyst and concentrate the solvent.

  • NaBH₄ Reduction: Dissolve the crude azide in methanol or ethanol and add NaBH₄ in portions. Stir until the reaction is complete. Work up as described for the ketone reduction.

A direct amination of the alcohol can be achieved using a catalyst such as Raney Nickel in the presence of ammonia (B1221849).

Materials:

  • 1-(3-hydroxyphenyl)propan-1-ol

  • Raney Nickel (slurry in water)

  • Ammonia (aqueous or gas)

  • tert-Amyl alcohol or other suitable high-boiling solvent

  • Autoclave or high-pressure reactor

Procedure:

  • In a high-pressure reactor, combine 1-(3-hydroxyphenyl)propan-1-ol (1.0 eq), Raney Nickel catalyst (approx. 10-20% by weight of the alcohol), and tert-amyl alcohol.

  • Seal the reactor and purge with nitrogen, then pressurize with ammonia to the desired pressure (e.g., 7 bar).

  • Heat the reaction mixture to 120-160°C and stir for 12-18 hours.

  • After cooling and venting the reactor, filter to remove the catalyst.

  • Isolate the product from the solvent by distillation or extraction.

ReactantMolar Eq.Molecular Weight ( g/mol )
1-(3-hydroxyphenyl)propan-1-ol1.0152.19
Method A Reagents
DPPA1.2275.22
DBU1.2152.24
Method B Reagents
Raney NickelcatalyticN/A
Ammoniaexcess17.03
Product
1-(3-hydroxyphenyl)propan-1-amineN/A151.21
Yield
Expected Yield (Method A, %)60-80
Expected Yield (Method B, %)70-90

Note: Yields are estimates based on similar transformations and may vary.

Reaction Workflow: Two-Step Synthesis

Two_Step_Synthesis start This compound alcohol 1-(3-hydroxyphenyl)propan-1-ol start->alcohol Step 1 reduction Reduction (NaBH4) product 1-(3-hydroxyphenyl)propan-1-amine alcohol->product Step 2 amination Amination (e.g., DPPA/DBU or Raney Ni/NH3)

Figure 2: Two-step synthesis workflow.

Conclusion

The synthetic routes detailed in this document provide robust and adaptable methods for the preparation of phenethylamines from this compound. The choice between the direct Leuckart reaction and the two-step synthesis will depend on factors such as the desired scale, purity requirements, and available equipment. For rapid, one-pot synthesis, the Leuckart reaction is a viable option. For higher purity and milder conditions, the two-step approach is recommended. These protocols serve as a valuable resource for researchers engaged in the synthesis of novel phenethylamine-based compounds for drug discovery and development.

Application of 3'-Hydroxypropiophenone in Pharmaceutical Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3'-Hydroxypropiophenone, a versatile aromatic ketone, serves as a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds.[1][] Its unique structural features, comprising a reactive carbonyl group, an alpha-methyl group amenable to various reactions, and a phenolic hydroxyl group, make it a valuable building block for medicinal chemists.[1][] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting its role in the synthesis of key drug classes, including sympathomimetic agents, central nervous system (CNS) active compounds, and anti-inflammatory agents.

Key Pharmaceutical Applications

This compound is a precursor to several important classes of pharmaceuticals:

  • Sympathomimetic Amines: It is a key starting material for the synthesis of phenylephrine (B352888) and ephedrine (B3423809) analogues, which are widely used as decongestants and pressor agents. The synthesis typically involves alpha-bromination followed by amination and reduction of the ketone.

  • Central Nervous System (CNS) Agents: The propiophenone (B1677668) backbone is found in various CNS-active drugs, including antidepressants and anxiolytics.[1]

  • Anti-inflammatory and Antioxidant Agents: this compound can be used to synthesize chalcones and flavonoids, classes of compounds known for their significant anti-inflammatory and antioxidant properties.[1]

  • Heterocyclic Compounds: The reactive nature of this compound allows for its use in multicomponent reactions, such as the Biginelli reaction, to produce heterocyclic scaffolds of medicinal interest.

Experimental Protocols

The following section details representative protocols for key synthetic transformations of this compound.

Asymmetric Ketoreduction to Chiral Alcohols

The enantioselective reduction of the carbonyl group in this compound is a critical step in the synthesis of chiral pharmaceuticals like (R)-phenylephrine. This protocol is a representative method using a chiral catalyst.

Reaction: Asymmetric Hydrogenation

Protocol:

  • To a solution of this compound (1.0 mmol) in degassed isopropanol (B130326) (10 mL) in a high-pressure reactor, add a chiral ruthenium-based catalyst (e.g., RuCl₂[(R)-BINAP][(R)-DAIPEN], 0.001 mmol).

  • Add potassium tert-butoxide (0.01 mmol) to the mixture.

  • Seal the reactor, purge with hydrogen gas three times, and then pressurize to 10 atm with hydrogen.

  • Stir the reaction mixture vigorously at 50°C for 24 hours.

  • After cooling to room temperature, carefully release the pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexane gradient) to yield the chiral alcohol, (R)-1-(3-hydroxyphenyl)propan-1-ol.

Quantitative Data Summary (Representative)

ParameterValue
SubstrateThis compound
Product(R)-1-(3-hydroxyphenyl)propan-1-ol
CatalystChiral Ruthenium Complex
Yield>90%
Enantiomeric Excess (ee)>95%
Temperature50°C
Pressure10 atm H₂
Reaction Time24 hours

Experimental Workflow: Asymmetric Ketoreduction

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A This compound E High-Pressure Reactor A->E B Chiral Ru-Catalyst B->E C Isopropanol (Solvent) C->E D K-tert-butoxide D->E F Purge with H₂ Pressurize to 10 atm E->F G Stir at 50°C for 24h F->G H Cool & Depressurize G->H I Concentrate H->I J Column Chromatography I->J K (R)-1-(3-hydroxyphenyl)propan-1-ol J->K

Asymmetric ketoreduction workflow.
Mannich Reaction for the Synthesis of β-Amino Ketones

The Mannich reaction is a three-component condensation reaction that introduces an aminomethyl group at the alpha-position of the ketone. These β-amino ketones are valuable precursors for various pharmaceuticals.[3] This is a representative protocol adapted from the synthesis of similar propiophenone derivatives.[4][5][6][7]

Reaction: Mannich Condensation

Protocol:

  • In a round-bottom flask, combine this compound (10 mmol), dimethylamine (B145610) hydrochloride (12 mmol), and paraformaldehyde (12 mmol).

  • Add ethanol (B145695) (20 mL) and a catalytic amount of concentrated hydrochloric acid (0.5 mL).

  • Reflux the mixture with stirring for 4 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • If crystallization does not occur, add acetone (B3395972) (50 mL) to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold acetone, and dry under vacuum to obtain the β-amino ketone hydrochloride salt.

Quantitative Data Summary (Representative)

ParameterValue
SubstrateThis compound
Product3-(Dimethylamino)-1-(3-hydroxyphenyl)propan-1-one hydrochloride
ReagentsDimethylamine HCl, Paraformaldehyde
Yield70-80%
Reaction Time4 hours
SolventEthanol

Experimental Workflow: Mannich Reaction

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product A This compound E Reflux for 4h A->E B Dimethylamine HCl B->E C Paraformaldehyde C->E D Ethanol + HCl (cat.) D->E F Cool to RT E->F G Precipitate with Acetone F->G H Vacuum Filtration G->H I Wash & Dry H->I J β-Amino Ketone HCl I->J

Mannich reaction workflow.
Synthesis of Flavonoids via Chalcone (B49325) Intermediate

This compound can be converted to flavonoids through a two-step process: a Claisen-Schmidt condensation to form a chalcone, followed by oxidative cyclization.[8][9]

Step 1: Claisen-Schmidt Condensation to form 3'-Hydroxychalcone (B8672929)

Protocol:

  • Dissolve this compound (10 mmol) and an aromatic aldehyde (e.g., benzaldehyde, 10 mmol) in ethanol (50 mL) in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (B78521) (20 mmol in 10 mL water) with stirring.

  • Allow the reaction to stir at room temperature for 12 hours.

  • Pour the reaction mixture into a beaker of ice water and acidify with dilute HCl until a precipitate forms.

  • Collect the crude chalcone by vacuum filtration, wash with cold water, and recrystallize from ethanol.

Step 2: Oxidative Cyclization to Flavone

Protocol:

  • Dissolve the 3'-hydroxychalcone (5 mmol) in dimethyl sulfoxide (B87167) (DMSO) (25 mL).

  • Add a catalytic amount of iodine (0.5 mmol).[8]

  • Heat the mixture at 120°C for 3 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and pour it into a solution of sodium thiosulfate (B1220275) to quench the excess iodine.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the flavonoid.

Quantitative Data Summary (Representative)

ParameterStep 1: Chalcone SynthesisStep 2: Flavone Synthesis
Yield80-90%70-85%
Reaction Time12 hours3 hours
Key ReagentsNaOHI₂, DMSO

Experimental Workflow: Flavonoid Synthesis

G cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Oxidative Cyclization A This compound D Chalcone Intermediate A->D Stir at RT, 12h B Aromatic Aldehyde B->D Stir at RT, 12h C Ethanol, NaOH C->D Stir at RT, 12h F Flavonoid Product D->F Heat at 120°C, 3h E DMSO, I₂

Two-step flavonoid synthesis workflow.

Signaling Pathways of Derived Pharmaceuticals

Phenylephrine: α1-Adrenergic Receptor Agonism

Phenylephrine, synthesized from a 3'-hydroxy propiophenone derivative, is a selective α1-adrenergic receptor agonist.[10][11] Its mechanism of action involves the activation of the Gq protein-coupled receptor, leading to vasoconstriction.

Signaling Pathway: α1-Adrenergic Receptor

G phenylephrine Phenylephrine receptor α1-Adrenergic Receptor phenylephrine->receptor g_protein Gq Protein Activation receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc ip3 IP₃ plc->ip3 cleaves dag DAG plc->dag cleaves pip2 PIP₂ pip2->plc ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc response Smooth Muscle Contraction (Vasoconstriction) ca_release->response pkc->response

Phenylephrine's α1-adrenergic signaling.
Chalcones and Flavonoids: Anti-inflammatory and Antioxidant Pathways

Chalcones and flavonoids synthesized from this compound exhibit anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway and antioxidant effects via activation of the Nrf2/HO-1 pathway.[10][12][13][14][15][16][17][18][19]

Signaling Pathway: NF-κB Inhibition by Chalcones

G inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor inflammatory_stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression induces translocation Translocation chalcones Chalcones chalcones->ikk inhibits chalcones->nfkb inhibits translocation

NF-κB inhibition by chalcones.

Signaling Pathway: Nrf2/HO-1 Activation by Flavonoids

G oxidative_stress Oxidative Stress (ROS) keap1_nrf2 Keap1-Nrf2 Complex oxidative_stress->keap1_nrf2 induces dissociation flavonoids Flavonoids flavonoids->keap1_nrf2 promote dissociation nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocates are ARE (Antioxidant Response Element) nucleus->are binds to gene_expression Antioxidant Gene Expression (e.g., HO-1, SOD) are->gene_expression activates

Nrf2/HO-1 activation by flavonoids.

Conclusion

This compound is a highly valuable and versatile starting material in pharmaceutical synthesis. Its ability to undergo a variety of chemical transformations allows for the efficient construction of diverse molecular scaffolds with significant therapeutic potential. The protocols and pathways detailed in this document provide a solid foundation for researchers to explore and exploit the full potential of this important chemical intermediate in drug discovery and development. Further research into novel synthetic routes and biological applications of this compound derivatives is warranted and holds promise for the development of new and improved therapeutic agents.

References

Application Notes and Protocols: The Role of 3'-Hydroxypropiophenone in the Synthesis of Antihypertensive Agents

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide researchers, scientists, and drug development professionals with detailed methodologies and data concerning the use of 3'-hydroxypropiophenone as a key intermediate in the synthesis of potential antihypertensive agents. The protocols are based on established chemical principles and published research findings.

Introduction

This compound is a versatile aromatic ketone that serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1][] Its chemical structure, featuring a reactive carbonyl group and a phenolic hydroxyl group, allows for a wide range of chemical modifications, making it an attractive starting material for the development of novel therapeutic agents.[] This document outlines the synthesis of this compound and its potential application in the synthesis of compounds with antihypertensive properties, using the well-documented antihypertensive agent U-0521 (3',4'-dihydroxy-2-methylpropiophenone) as a key example.[3]

Application Note 1: Synthesis of this compound

Objective: To provide a detailed protocol for the synthesis of this compound, a key intermediate for various pharmaceutical compounds.

Background: this compound can be efficiently synthesized from m-methoxyacetophenone via a demethylation reaction using aluminum chloride in toluene (B28343). This method provides a high yield of the desired product.[4]

Experimental Protocol:

  • Reaction Setup: To a stirred solution of m-methoxyacetophenone (6.5 g, 0.0396 mol) in toluene (100 mL), slowly add aluminum chloride (8.0 g, 0.0594 mol) through a powder addition funnel at room temperature under a nitrogen atmosphere.

  • Reflux: Heat the reaction mixture to reflux and maintain for 5 hours under a nitrogen atmosphere.

  • Quenching: After allowing the mixture to cool to room temperature, slowly pour it into a 10% aqueous HCl solution (200 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (B1210297) (3 x 150 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the dried organic layer and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield this compound.[4]

Data Presentation:

Reactant/ProductMolecular Weight ( g/mol )Amount UsedMoles (mol)Yield (%)
m-Methoxyacetophenone150.176.5 g0.0396-
Aluminum Chloride133.348.0 g0.0594-
This compound150.175.58 g0.037294%[4]

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A m-Methoxyacetophenone in Toluene C Stirred Reaction Mixture (Nitrogen Atmosphere) A->C B Aluminum Chloride B->C D Reflux for 5 hours C->D E Cool and Quench (10% HCl) D->E F Extraction (Ethyl Acetate) E->F G Wash and Dry F->G H Column Chromatography G->H I This compound H->I

Caption: Workflow for the synthesis of this compound.

Application Note 2: Synthesis of a U-0521 Analog from a this compound Derivative

Objective: To outline a plausible synthetic route and the antihypertensive effects of U-0521, a catechol derivative of a propiophenone (B1677668) scaffold.

Background: U-0521 (3',4'-dihydroxy-2-methylpropiophenone) has demonstrated significant antihypertensive effects in spontaneously hypertensive rats.[3] It acts as a competitive inhibitor of tyrosine hydroxylase and catechol-O-methyltransferase (COMT), key enzymes in the catecholamine signaling pathway that influences blood pressure.[3] Although not a direct synthesis from this compound, a synthetic pathway can be proposed from a closely related, readily synthesizable precursor.

Proposed Synthetic Protocol (Hypothetical):

This protocol describes a plausible route to a U-0521 analog starting from 3'-hydroxy-2'-methylpropiophenone, which can be synthesized using methods analogous to those for this compound.

  • Hydroxylation of the Aromatic Ring:

    • Protect the existing hydroxyl group of 3'-hydroxy-2'-methylpropiophenone as a suitable ether (e.g., methoxymethyl ether).

    • Perform an electrophilic aromatic substitution (e.g., nitration) ortho to the protected hydroxyl group.

    • Reduce the nitro group to an amine.

    • Convert the amino group to a hydroxyl group via diazotization followed by hydrolysis.

    • Deprotect the ether to yield the dihydroxy compound.

  • Introduction of the 4'-Hydroxyl Group (Alternative Route):

    • Starting with 3-hydroxy-2-methylbenzoic acid, protect the hydroxyl group.

    • Perform a directed ortho-metalation followed by reaction with an electrophilic oxygen source to introduce the second hydroxyl group (protected).

    • Convert the carboxylic acid to the corresponding propiophenone via reaction with an organolithium or Grignard reagent (e.g., ethyllithium).

    • Deprotect the hydroxyl groups to yield the final product.

Antihypertensive Activity of U-0521:

The antihypertensive effects of U-0521 were evaluated in spontaneously hypertensive rats (SHR) and normotensive Wistar Kyoto rats (WKY).[3]

Data Presentation:

Treatment GroupDosageRouteDurationEffect on Blood Pressure in SHREffect on Blood Pressure in WKY
U-052110 µmol/daySubcutaneous (osmotic minipumps)2 weeksReduced from 160 mmHg to 125 mmHg[3]No significant hypotensive effect[3]
U-052150 mg/kg/dayOral-Antihypertensive effect observed[3]-

Signaling Pathway of U-0521:

G cluster_0 Normal Pathway cluster_1 U-0521 Inhibition cluster_2 Physiological Effect Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT U0521 U-0521 TH_Inhibition Tyrosine Hydroxylase U0521->TH_Inhibition Inhibits COMT_Inhibition COMT U0521->COMT_Inhibition Inhibits Reduced_Catecholamines Reduced Catecholamine (Norepinephrine, Epinephrine) Levels TH_Inhibition->Reduced_Catecholamines COMT_Inhibition->Reduced_Catecholamines Inhibits Degradation Reduced_BP Reduced Blood Pressure Reduced_Catecholamines->Reduced_BP

Caption: Proposed mechanism of antihypertensive action of U-0521.

Conclusion

This compound is a valuable and readily synthesizable intermediate for the development of new pharmaceutical agents. The synthesis of U-0521, a compound with demonstrated antihypertensive properties, highlights the potential of the hydroxypropiophenone scaffold in designing novel treatments for hypertension. The synthetic versatility of this compound allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships and the optimization of therapeutic efficacy. Further research into derivatives of this compound could lead to the discovery of new and potent antihypertensive drugs.

References

Application Notes and Protocols: 3'-Hydroxypropiophenone as a Precursor for Antidepressant Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of propiophenone (B1677668) derivatives as intermediates in the synthesis of antidepressant drugs, with a primary focus on the synthesis of Bupropion. While the initial premise centered on 3'-Hydroxypropiophenone, extensive literature review reveals that 3'-Chloropropiophenone (B116997) is the more direct and commonly utilized starting material for the industrial and laboratory synthesis of Bupropion. This document will therefore detail the established synthetic route from 3'-Chloropropiophenone, with the understanding that this compound can be considered a precursor to this key intermediate.

Introduction

Bupropion is an atypical antidepressant that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] Its unique mechanism of action, which avoids the serotonergic system, results in a different side-effect profile compared to selective serotonin (B10506) reuptake inhibitors (SSRIs), notably lacking sexual side effects and weight gain.[2] The synthesis of Bupropion is a well-established process that typically begins with the α-bromination of a substituted propiophenone, followed by a nucleophilic substitution reaction.

Synthesis of Bupropion from 3'-Chloropropiophenone

The synthesis of Bupropion from 3'-Chloropropiophenone is a two-step process. The first step involves the α-bromination of the propiophenone to yield 2-bromo-3'-chloropropiophenone (B15139). The second step is the reaction of this intermediate with tert-butylamine (B42293) to form Bupropion free base, which is then typically converted to its hydrochloride salt for pharmaceutical use.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of Bupropion hydrochloride from 3'-Chloropropiophenone.

StepReactantsProductSolventCatalyst/ReagentReaction TimeTemperature (°C)Yield (%)Purity (%)
α-Bromination 3'-Chloropropiophenone, Bromine2-Bromo-3'-chloropropiophenoneDichloromethane-5.5 hours60-70~99-
Nucleophilic Substitution 2-Bromo-3'-chloropropiophenone, tert-ButylamineBupropion (free base)N-Methyl-2-pyrrolidone-1 hour60--
Salt Formation & Purification Bupropion (free base), Hydrochloric AcidBupropion HydrochlorideIsopropanol/Ethanol---70-80>99.9

Experimental Protocols

Protocol 1: α-Bromination of 3'-Chloropropiophenone

This protocol describes the synthesis of 2-bromo-3'-chloropropiophenone from 3'-chloropropiophenone.

Materials:

  • 3'-Chloropropiophenone

  • Bromine

  • Dichloromethane

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve 1 mole of 3'-chloropropiophenone in dichloromethane.

  • Heat the solution to 60-70°C with stirring.

  • Slowly add 1.05 moles of bromine dropwise to the heated solution.

  • Maintain the reaction temperature at 60-70°C and continue stirring for 5.5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting solution of 2-bromo-3'-chloropropiophenone can be used directly in the next step or purified by removing the solvent under reduced pressure. The product is an oil.[3]

Protocol 2: Synthesis of Bupropion Hydrochloride

This protocol details the conversion of 2-bromo-3'-chloropropiophenone to Bupropion hydrochloride.

Materials:

  • 2-Bromo-3'-chloropropiophenone (from Protocol 1)

  • tert-Butylamine

  • N-Methyl-2-pyrrolidone (NMP)

  • Ether

  • Anhydrous magnesium sulfate (B86663)

  • Hydrochloric acid (gas or solution in a suitable solvent)

  • Separating funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Dissolve 60.6 mmol of 2-bromo-3'-chloropropiophenone in 50 mL of N-methyl-2-pyrrolidone in a round-bottom flask.

  • Add 6.06 mmol of tert-butylamine hydrochloride and heat the mixture to 60°C for 60 minutes.[3]

  • Cool the reaction mixture and transfer it to a separating funnel.

  • Add 25 mL of water and extract the aqueous layer three times with 25 mL of ether.

  • Combine the ether extracts and wash them three times with 25 mL of water.

  • Dry the ether layer over anhydrous magnesium sulfate and filter.

  • Bubble hydrogen chloride gas through the dried ether solution, or add a solution of HCl in a suitable solvent, to precipitate Bupropion hydrochloride.

  • Collect the solid precipitate by filtration, wash with a small amount of cold ether, and dry under vacuum to yield Bupropion hydrochloride.

Signaling Pathway and Experimental Workflow

Mechanism of Action of Bupropion

Bupropion is a norepinephrine-dopamine reuptake inhibitor (NDRI). It blocks the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron by inhibiting the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).[1][4] This leads to an increased concentration of norepinephrine and dopamine in the synapse, enhancing neurotransmission.

Bupropion_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_terminal Presynaptic Terminal ne NE presynaptic_terminal->ne da DA presynaptic_terminal->da vesicle Vesicles with NE & DA vesicle->presynaptic_terminal Release net NET dat DAT ne->net Reuptake postsynaptic_receptor Postsynaptic Receptors ne->postsynaptic_receptor Binding da->dat Reuptake da->postsynaptic_receptor Binding bupropion Bupropion bupropion->net Inhibits bupropion->dat Inhibits

Caption: Mechanism of action of Bupropion as a norepinephrine-dopamine reuptake inhibitor.

Synthetic Workflow for Bupropion Hydrochloride

The following diagram illustrates the overall workflow for the synthesis of Bupropion hydrochloride from 3'-Chloropropiophenone.

Bupropion_Synthesis_Workflow start 3'-Chloropropiophenone bromination α-Bromination (Bromine, DCM) start->bromination intermediate 2-Bromo-3'-chloropropiophenone bromination->intermediate substitution Nucleophilic Substitution (tert-Butylamine, NMP) intermediate->substitution free_base Bupropion (free base) substitution->free_base salt_formation Salt Formation (HCl) free_base->salt_formation product Bupropion Hydrochloride salt_formation->product

Caption: Synthetic workflow for the preparation of Bupropion Hydrochloride.

Role in the Synthesis of Other Antidepressants

While this compound is a key precursor for Bupropion (via chlorination), its role as a direct intermediate in the synthesis of other major antidepressants like Atomoxetine (B1665822) and Fluoxetine is not well-documented in mainstream synthetic routes.

  • Atomoxetine: The synthesis of Atomoxetine, a selective norepinephrine reuptake inhibitor, typically starts from different precursors, such as propiophenone itself or 3-chloropropiophenone (B135402), and involves asymmetric reduction and subsequent etherification steps.[5][6][7]

  • Fluoxetine: The synthesis of Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), often commences from acetophenone (B1666503) or 3-chloropropiophenone derivatives, proceeding through a Mannich reaction or other multi-step sequences.[8][9]

Therefore, the primary application of this compound as an intermediate for antidepressants is in the synthesis of Bupropion. Researchers interested in developing novel synthetic routes may explore its potential for other compounds, but current established methods do not prominently feature this specific intermediate.

References

Application Notes and Protocols: Experimental Protocol for Aldol Condensation with 3'-Hydroxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl-containing precursors. A key variant, the Claisen-Schmidt condensation, involves the reaction of an enolizable ketone with an aromatic aldehyde that cannot enolize, typically under basic conditions. This reaction is widely employed for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), a class of compounds that form the central core of many biologically active flavonoids and isoflavonoids.

3'-Hydroxypropiophenone is a valuable starting material in medicinal chemistry, possessing both a reactive carbonyl group for condensation and a phenolic hydroxyl group that can be further functionalized. The aldol condensation of this compound with various aromatic aldehydes yields α-methyl-3'-hydroxychalcones. These products are of significant interest in drug discovery due to the established broad-spectrum biological activities of the chalcone (B49325) scaffold, which include antimicrobial, anti-inflammatory, and anticancer properties.

This document provides a detailed experimental protocol for the base-catalyzed aldol condensation of this compound with a representative aromatic aldehyde, benzaldehyde (B42025). It also includes tabulated quantitative data from related reactions to serve as a comparative reference for researchers.

Reaction Principle and Signaling Pathway Context

The core of the experimental protocol is the Claisen-Schmidt condensation. In this reaction, a strong base (e.g., sodium hydroxide) abstracts an acidic α-proton from the propiophenone (B1677668) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product, a β-hydroxy ketone, readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone, the chalcone. The formation of the conjugated system is the thermodynamic driving force for this elimination.

Chalcones are known to interact with various biological pathways. Due to their electrophilic α,β-unsaturated carbonyl moiety, they can act as Michael acceptors, covalently modifying cysteine residues in proteins. This reactivity underlies their ability to inhibit enzymes such as kinases and proteases, which are often dysregulated in diseases like cancer. The diagram below illustrates the general mechanism of the Claisen-Schmidt condensation.

Caption: General scheme of the Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of (E)-1-(3-hydroxyphenyl)-2-methyl-3-phenylprop-2-en-1-one

This protocol describes a representative Claisen-Schmidt condensation between this compound and benzaldehyde.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 - 1.2 eq)

  • Sodium Hydroxide (NaOH)

  • Ethanol (B145695) (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Preparation of Reactant Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound and 1.1 equivalents of benzaldehyde in 95% ethanol (approximately 3-5 mL per gram of propiophenone).

  • Preparation of Base Solution: Prepare a 40-50% (w/v) aqueous solution of sodium hydroxide.

  • Reaction Initiation: Cool the ethanolic solution of the ketone and aldehyde in an ice bath. While stirring vigorously, add the aqueous NaOH solution dropwise over a period of 15-20 minutes. The reaction is exothermic, so maintain the temperature below 25°C.

  • Reaction Progression: After the addition of the base, remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is stirred for 4-24 hours. A precipitate of the chalcone product may form during this time.

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture to a pH of approximately 5-6 by the slow addition of 10% HCl. This will precipitate the product fully.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Allow the crude product to air-dry or dry in a desiccator.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, typically 95% ethanol, to yield the pure product.

Experimental_Workflow start Start dissolve Dissolve this compound and Benzaldehyde in Ethanol start->dissolve cool Cool mixture in ice bath dissolve->cool add_base Add NaOH solution dropwise (maintain T < 25°C) cool->add_base stir Stir at room temperature (4-24 hours) add_base->stir workup Pour into ice/water and acidify with HCl stir->workup filter Collect solid by vacuum filtration and wash with water workup->filter dry Dry the crude product filter->dry recrystallize Recrystallize from Ethanol dry->recrystallize end Pure α-Methyl-3'-hydroxychalcone recrystallize->end

Caption: Experimental workflow for chalcone synthesis.

Data Presentation

The following tables summarize typical quantitative data for hydroxychalcones synthesized via Claisen-Schmidt condensation. While specific data for the title reaction is not widely published, these examples provide a useful reference for expected yields, physical properties, and spectroscopic characteristics.

Table 1: Reaction Yields and Melting Points of Representative Hydroxychalcones.

Ketone PrecursorAldehyde PrecursorProduct NameYield (%)Melting Point (°C)Reference
4-HydroxyacetophenoneBenzaldehyde1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one80-90180-182[1]
2-Hydroxyacetophenone4-Nitrobenzaldehyde1-(2-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one88128[2]
4-Hydroxyacetophenone2-Chlorobenzaldehyde3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one80180[1]
4-Hydroxyacetophenone4-Hydroxybenzaldehyde1,3-bis(4-hydroxyphenyl)prop-2-en-1-one93-97N/A[3]
4-Hydroxy-3-methylbenzaldehydeAcetophenone4-hydroxy-3-methylchalcone4083-86

Table 2: Spectroscopic Data for a Representative 3'-Hydroxychalcone. (Product of 3'-hydroxyacetophenone (B363920) and benzaldehyde)

Spectroscopic DataCharacteristic Peaks
¹H NMR (CDCl₃, δ ppm) Aromatic protons: ~6.9-8.0 ppm; α,β-unsaturated protons (CH=CH): ~7.4-7.8 ppm (doublets, J ≈ 15-16 Hz for trans isomer); OH proton: variable, broad singlet.
¹³C NMR (CDCl₃, δ ppm) Carbonyl (C=O): ~190 ppm; α,β-unsaturated carbons: ~120-145 ppm; Aromatic carbons: ~115-160 ppm.
IR (KBr, cm⁻¹) O-H stretch: ~3200-3500 (broad); C=O stretch: ~1640-1660; C=C stretch (alkene): ~1580-1620; C=C stretch (aromatic): ~1450-1580.

Table 3: Spectroscopic Data for Representative Hydroxychalcone Derivatives.

Compound¹H NMR (Solvent, δ ppm)¹³C NMR (Solvent, δ ppm)IR (cm⁻¹)
1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one(CDCl₃) 10.75 (s, 1H, Ar-OH), 7.88 (d, 1H, β-H), 6.86-7.72 (m, 10H, Ar-H, α-H)(Not Available)(Not Available)
1-(2-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one(CDCl₃) 5.80 (s, 1H, Ar-OH), 7.44–8.21 (m, 8H, Ar-H), 3.32 (d, 2H, HC=CH)(Not Available)3236 (-OH), 1670 (C=O), 1630 (C=C), 1598 (C=C, aromatic), 2835 (-NO₂)
(E)-1-(anthracen-9-yl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-one(DMSO-d₆) 8.73 (s, 1H), 8.23-7.56 (m, aromatic and vinyl H), 1.37 (d, 2H, OH)(DMSO-d₆) 209.64 (C=O), 135.08-124.30 (aromatic and vinyl C)3053 (O-H), 1699 (C=O), 1670 (C=C, α,β-unsat)

Conclusion

The Claisen-Schmidt condensation provides a robust and versatile method for the synthesis of α-methyl-3'-hydroxychalcones from this compound. The provided protocol offers a general procedure that can be adapted for various aromatic aldehydes. The reaction is typically high-yielding and the product can be easily purified by recrystallization. The resulting chalcones are valuable scaffolds for further chemical modification and biological evaluation in the context of drug discovery and development. The comparative data presented serves as a useful guide for the characterization of newly synthesized analogues.

References

Application Notes and Protocols for the Reduction of the Carbonyl Group in 3'-Hydroxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the reduction of the carbonyl group in 3'-Hydroxypropiophenone to synthesize 1-(3-hydroxyphenyl)propan-1-ol. This transformation is a crucial step in the synthesis of various pharmaceutical compounds, as the resulting phenylethanolamine scaffold is a key pharmacophore in many biologically active molecules.[] This document outlines three common reduction methods: sodium borohydride (B1222165) reduction, catalytic hydrogenation, and lithium aluminum hydride reduction. Each protocol is accompanied by information on reaction conditions, work-up procedures, and expected outcomes. Additionally, a comparative summary of the methods is provided in a tabular format for easy reference.

Introduction

This compound is a versatile aromatic ketone that serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry.[][2] The reduction of its carbonyl group yields 1-(3-hydroxyphenyl)propan-1-ol, a chiral secondary alcohol. This product belongs to the phenylethanolamine class of compounds, which are known for their interactions with adrenergic receptors, playing a significant role in modulating physiological responses.[3][4][5] Consequently, the efficient and selective synthesis of 1-(3-hydroxyphenyl)propan-1-ol is of great interest for the development of new therapeutic agents, including antidepressants and antihypertensives.[]

This document details three widely used methods for this reduction, offering a range of options regarding reactivity, selectivity, and operational complexity to suit different laboratory settings and research needs.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the key quantitative parameters for the described reduction methods. Please note that the yields and purities are representative and can vary based on the specific reaction scale and experimental conditions.

MethodReducing AgentTypical SolventTemperature (°C)Reaction Time (h)Typical Yield (%)Typical Purity (%)
Protocol 1 Sodium Borohydride (NaBH₄)Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)0 - 251 - 385 - 95>95
Protocol 2 Catalytic HydrogenationEthanol (EtOH) or Ethyl Acetate (B1210297) (EtOAc)252 - 890 - 99>98
Protocol 3 Lithium Aluminum Hydride (LiAlH₄)Anhydrous Tetrahydrofuran (B95107) (THF)0 - 251 - 490 - 98>97

Experimental Protocols

Protocol 1: Sodium Borohydride Reduction

This method is one of the most common and convenient for the reduction of ketones due to the mild reaction conditions and the relative safety of the reagent.[6][7]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.3 - 0.5 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution to pH ~7.

  • Remove the methanol under reduced pressure.

  • Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude 1-(3-hydroxyphenyl)propan-1-ol can be purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of carbonyl groups, often providing high yields and purity.[8]

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation flask, dissolve this compound (1.0 eq) in ethanol (15 mL per gram of ketone).

  • Carefully add 10% Pd/C (1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the product.

Protocol 3: Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ is a powerful reducing agent capable of reducing a wide range of carbonyl compounds.[9][10] Due to its high reactivity with protic solvents, this reaction must be carried out under anhydrous conditions.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • 15% Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (0.3-0.5 eq) in anhydrous THF (10 mL per gram of LiAlH₄) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF (5 mL per gram of ketone) and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of:

    • Water (X mL, where X is the mass of LiAlH₄ in grams)

    • 15% NaOH solution (X mL)

    • Water (3X mL)

  • Stir the resulting granular precipitate at room temperature for 30 minutes.

  • Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the product.

Visualizations

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: this compound reaction Reduction Reaction (e.g., NaBH4, H2/Pd-C, LiAlH4) start->reaction quench Quenching reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Phase extraction->drying evaporation Solvent Evaporation drying->evaporation chromatography Column Chromatography (Optional) evaporation->chromatography end_product Final Product: 1-(3-hydroxyphenyl)propan-1-ol chromatography->end_product

Experimental workflow for the reduction and purification.

G ligand 1-(3-hydroxyphenyl)propan-1-ol (Phenylethanolamine analog) receptor Adrenergic Receptor (GPCR) ligand->receptor g_protein G-Protein Activation (Gs/Gi) receptor->g_protein effector Effector Enzyme (Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (cAMP) effector->second_messenger pka Protein Kinase A (PKA) second_messenger->pka cellular_response Cellular Response pka->cellular_response

Adrenergic receptor signaling pathway.

Discussion

The choice of reducing agent for the synthesis of 1-(3-hydroxyphenyl)propan-1-ol depends on several factors, including the desired selectivity, reaction scale, and available laboratory equipment.

  • Sodium borohydride is often the preferred method for laboratory-scale synthesis due to its ease of handling, mild reaction conditions, and high yields.[11]

  • Catalytic hydrogenation is an excellent choice for larger-scale synthesis as it is environmentally friendly (water is the only byproduct) and often results in very high purity products that may not require further purification.[12]

  • Lithium aluminum hydride is a very powerful and versatile reducing agent, but its high reactivity and the need for strictly anhydrous conditions necessitate more specialized handling procedures.[9][13]

The product, 1-(3-hydroxyphenyl)propan-1-ol, as a phenylethanolamine derivative, has the potential to interact with adrenergic signaling pathways. These pathways are crucial in regulating a wide range of physiological processes, and their modulation is a key strategy in the treatment of cardiovascular and central nervous system disorders.[14][15] The synthesis of this and related compounds is therefore of significant interest in drug discovery and development.

Conclusion

The reduction of this compound to 1-(3-hydroxyphenyl)propan-1-ol can be effectively achieved using several standard laboratory methods. The protocols provided herein offer reliable procedures for this transformation, catering to different experimental needs and scales. The resulting product is a valuable building block for the synthesis of pharmacologically active molecules targeting adrenergic signaling pathways. Careful selection of the reduction method will ensure efficient and high-yielding synthesis of this important intermediate.

References

Application Notes and Protocols for the Etherification and Esterification of 3'-Hydroxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the synthesis of ether and ester derivatives of 3'-Hydroxypropiophenone, a versatile chemical intermediate.[] The modification of the phenolic hydroxyl group through etherification and esterification allows for the exploration of structure-activity relationships and the development of new chemical entities with potential applications in pharmaceuticals and fragrance industries.[] The resulting derivatives may exhibit a range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[]

Etherification of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers from phenols. The reaction involves the deprotonation of the hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

A general workflow for the etherification of this compound is presented below:

Etherification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents This compound, Alkyl Halide, Base, Solvent start->reagents mix Mix Reagents reagents->mix heat Heat and Stir mix->heat quench Quench Reaction heat->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography/ Recrystallization dry->purify end Final Product purify->end

Caption: General workflow for the etherification of this compound.

Experimental Protocols

Protocol 1.1: Synthesis of 3'-Methoxypropiophenone

This protocol details the methylation of this compound using methyl iodide.

  • Materials:

  • Procedure:

    • In a round bottom flask, combine this compound (250 g) and potassium hydroxide (94 g).[2]

    • Add acetone (1000 ml) and stir the mixture for 30 minutes at 40°C.[2]

    • To the reaction mass, add potassium carbonate (60 gm) and tetrabutylammonium bromide (20 gm).[2]

    • Add methyl iodide (260 g) at 40-45°C and continue stirring for 12 hours at the same temperature.[2]

    • After the reaction is complete, filter the mixture and wash the solid with acetone (50 ml).[2]

    • Distill the solvent under vacuum at 40°C.[2]

    • To the concentrated mass, add water (500 ml) and dichloromethane (600 ml), stir for 30 minutes, and then separate the layers.[2]

    • Extract the aqueous layer with dichloromethane (400 ml).[2]

    • Combine the organic layers, wash with water (2 x 250 ml), and dry over anhydrous sodium sulfate.[2]

    • Concentrate the organic layer under vacuum to obtain the crude product.[2]

    • Purify the crude product by high vacuum distillation to yield 3'-methoxypropiophenone.[2]

Protocol 1.2: General Protocol for the Synthesis of other 3'-Alkoxypropiophenones

This generalized protocol can be adapted for other primary alkyl halides (e.g., ethyl bromide, benzyl (B1604629) chloride).

  • Materials:

    • This compound

    • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

    • Appropriate alkyl halide (e.g., ethyl bromide, benzyl chloride)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

    • Ethyl acetate (B1210297)

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous DMF or acetone, add the base (NaH, 1.2 eq or K₂CO₃, 2.0 eq) portion-wise at 0 °C under an inert atmosphere.

    • Allow the mixture to stir at room temperature for 30-60 minutes.

    • Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

    • Heat the reaction to a temperature between 50-80°C and monitor by TLC until completion.

    • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data for Etherification
Product NameAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
3'-MethoxypropiophenoneMethyl iodideKOH / K₂CO₃Acetone40-451299[2]
3'-MethoxypropiophenoneDimethyl sulfate----Low[3]

Esterification of this compound

Esterification of the phenolic hydroxyl group of this compound can be achieved using various methods, including reaction with acyl chlorides or acid anhydrides, or through coupling reactions like the Steglich esterification.

A general workflow for the esterification of this compound is depicted below:

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents This compound, Acylating Agent, (Catalyst/Base), Solvent start->reagents mix Mix Reagents reagents->mix stir Stir at RT or Heat mix->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography/ Recrystallization dry->purify end Final Product purify->end

Caption: General workflow for the esterification of this compound.

Experimental Protocols

Protocol 2.1: Synthesis of 3'-Acetoxypropiophenone using Acetic Anhydride (B1165640)

This protocol describes the acetylation of this compound.

  • Materials:

    • This compound

    • Acetic anhydride

    • Pyridine (B92270) or Triethylamine (B128534)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq) in dichloromethane.

    • Add pyridine or triethylamine (1.5 eq) to the solution.

    • Cool the mixture to 0 °C and add acetic anhydride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

    • Quench the reaction with water and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to afford 3'-acetoxypropiophenone.

Protocol 2.2: Synthesis of 3'-Benzoyloxypropiophenone using Benzoyl Chloride

This protocol details the benzoylation of this compound.

  • Materials:

    • This compound

    • Benzoyl chloride

    • Pyridine

    • Dichloromethane (DCM)

    • Water

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of this compound (1.0 eq) in dichloromethane, add pyridine (2.0 eq).

    • Cool the solution to 0 °C and slowly add benzoyl chloride (1.2 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Upon completion, wash the reaction mixture with water.

    • Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent.

    • The crude product can be purified by recrystallization or column chromatography.

Protocol 2.3: Steglich Esterification for the Synthesis of 3'-Acyloxypropiophenones

This method is suitable for a wide range of carboxylic acids, especially when milder conditions are required.

  • Materials:

    • This compound

    • Carboxylic acid (e.g., benzoic acid, propionic acid)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM or THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.2 eq) or EDC (1.2 eq) to the cooled solution.

    • Remove the ice bath and allow the reaction to stir at room temperature overnight.

    • If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. If using EDC, perform an aqueous workup.

    • Wash the filtrate or the organic layer with 1 M HCl and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting ester by column chromatography.

Quantitative Data for Esterification
Product NameAcylating AgentMethodCatalyst/ReagentSolventYield (%)Reference
3'-AcetoxypropiophenoneAcetic AnhydrideAcylationPyridineDCMHigh (expected)General Method
3'-BenzoyloxypropiophenoneBenzoyl ChlorideAcylationPyridineDCMHigh (expected)General Method
3'-AcyloxypropiophenoneVarious Carboxylic AcidsSteglich EsterificationDCC/DMAP or EDC/DMAPDCM/THFGood to Excellent (expected)General Method

Potential Applications in Drug Development and Research

The ether and ester derivatives of this compound are of significant interest to researchers in drug discovery and development due to their potential biological activities. The modification of the phenolic hydroxyl group can alter the molecule's lipophilicity, metabolic stability, and ability to interact with biological targets.

Potential Signaling Pathways and Biological Targets

While specific biological data for the direct ether and ester derivatives of this compound are limited in the reviewed literature, related compounds have shown promising activities. This suggests that these derivatives could be investigated for similar effects.

  • Antimicrobial and Antifungal Activity: Phenolic compounds and their derivatives are known to possess antimicrobial properties. Ethers and esters of this compound could potentially disrupt microbial cell membranes or inhibit key enzymes.

  • Antioxidant and Anti-inflammatory Activity: The phenolic moiety of this compound suggests potential antioxidant activity. Derivatives may modulate pathways involved in oxidative stress and inflammation, such as those involving cyclooxygenase (COX) enzymes.

  • Cytotoxic Activity: Certain phenolic ethers and esters have demonstrated cytotoxic effects against cancer cell lines, suggesting that derivatives of this compound could be explored as potential anticancer agents.

The logical relationship for exploring the potential of these derivatives in drug discovery is outlined below:

Drug_Discovery_Logic cluster_synthesis Synthesis cluster_screening Biological Screening cluster_development Lead Development start This compound etherification Etherification start->etherification esterification Esterification start->esterification ethers Ether Derivatives etherification->ethers esters Ester Derivatives esterification->esters antimicrobial Antimicrobial Assays ethers->antimicrobial antioxidant Antioxidant Assays ethers->antioxidant cytotoxicity Cytotoxicity Assays ethers->cytotoxicity esters->antimicrobial esters->antioxidant esters->cytotoxicity sar Structure-Activity Relationship (SAR) Studies antimicrobial->sar antioxidant->sar cytotoxicity->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: Logical workflow for the development of this compound derivatives as potential therapeutic agents.

References

Application Notes and Protocols for the Analysis of 3'-Hydroxypropiophenone by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of 3'-Hydroxypropiophenone using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are essential for quality control, impurity profiling, and pharmacokinetic studies in drug development and research.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the analysis of moderately polar aromatic compounds like this compound. The method described here is a general guideline and may require optimization for specific matrices.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade or purified)

  • Phosphoric acid or Formic acid (analytical grade)

  • Methanol (HPLC grade, for cleaning)

3. Chromatographic Conditions:

A reverse-phase separation is the most common approach for this analyte.[1][2] The mobile phase typically consists of a mixture of acetonitrile and water, with an acid modifier to ensure good peak shape.[1][2] For applications requiring mass spectrometry detection, formic acid is preferred over phosphoric acid.[1][2]

ParameterRecommended Conditions
Column Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS compatibility)
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS compatibility)
Gradient A starting condition with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B. Optimization is required.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm or 280 nm

4. Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to prepare working standards at desired concentrations.

  • Sample Solution: The preparation will depend on the sample matrix. For pharmaceutical formulations, a "dilute-and-shoot" approach is often sufficient. This involves dissolving the sample in the mobile phase, followed by filtration through a 0.45 µm syringe filter to remove any particulate matter before injection.

5. Data Analysis:

Quantification is achieved by comparing the peak area of this compound in the sample chromatogram with the peak areas of the calibration standards. A calibration curve should be constructed by plotting peak area versus concentration for a series of standards.

Quantitative Data Summary (Representative)

The following table presents representative performance data for a validated HPLC method. Note: These values are illustrative and will vary depending on the specific instrumentation and method parameters.

ParameterTypical Value
Retention Time (min) 5 - 10
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the presence of a polar hydroxyl group, this compound requires derivatization to increase its volatility for GC analysis. Silylation is a common and effective derivatization technique for this purpose.

Experimental Protocol: GC-MS Analysis with Silylation

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Data acquisition and processing software.

2. Materials and Reagents:

  • This compound reference standard

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))

  • Anhydrous pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Anhydrous sodium sulfate

  • Ethyl acetate (B1210297) (GC grade)

3. Sample Preparation and Derivatization:

  • Extraction (if necessary): For samples in an aqueous matrix, a liquid-liquid extraction may be required. Extract the sample with a suitable organic solvent like ethyl acetate. Dry the organic extract over anhydrous sodium sulfate.

  • Derivatization:

    • Evaporate the solvent from the extract or a known amount of standard to dryness under a gentle stream of nitrogen.

    • Add 100 µL of anhydrous pyridine to dissolve the residue.

    • Add 100 µL of BSTFA + 1% TMCS (or MSTFA).

    • Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.

    • Cool the vial to room temperature before injection into the GC-MS.

4. GC-MS Conditions:

ParameterRecommended Conditions
Column HP-5MS or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Splitless
Injector Temperature 250 °C
Oven Program Initial temperature of 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min. (Optimization may be required)
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-400

5. Data Analysis:

Identification of the silylated this compound derivative is based on its retention time and mass spectrum. Quantification is typically performed using selected ion monitoring (SIM) of characteristic fragment ions to enhance sensitivity and selectivity. A calibration curve is generated by analyzing derivatized standards.

Quantitative Data Summary (Representative)

The following table presents representative performance data for a validated GC-MS method. Note: These values are illustrative and will vary depending on the specific instrumentation and method parameters.

ParameterTypical Value
Retention Time (min) 10 - 15
Linearity (R²) > 0.998
Limit of Detection (LOD) 1 ng/mL
Limit of Quantitation (LOQ) 5 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Visualizations

The following diagrams illustrate the general workflows for the HPLC and GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weighing and Dissolution p2 Filtration (0.45 µm) p1->p2 a1 Injection p2->a1 a2 Chromatographic Separation a1->a2 a3 UV/PDA Detection a2->a3 d1 Peak Integration a3->d1 d2 Quantification d1->d2

HPLC Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Extraction (if needed) p2 Drying p1->p2 p3 Derivatization (Silylation) p2->p3 a1 Injection p3->a1 a2 Gas Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 d1 Peak Identification a3->d1 d2 Quantification (SIM) d1->d2

GC-MS Analysis Workflow

References

Application Notes and Protocols: 3'-Hydroxypropiophenone in the Fragrance and Flavor Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Hydroxypropiophenone (CAS 13103-80-5) is an aromatic ketone that serves as a versatile intermediate and additive in the fragrance and flavor industries.[][2] Its unique chemical structure, featuring a hydroxyl group on the phenyl ring and a propionyl side chain, allows it to contribute to a range of desirable sensory characteristics and functional properties.[] This document provides detailed application notes and experimental protocols for the use of this compound, intended for professionals in research, development, and quality control.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 13103-80-5[2][3][4]
Molecular Formula C₉H₁₀O₂[][3][4]
Molecular Weight 150.17 g/mol [3][4]
Appearance Off-white to beige solid[]
Odor Mild, sweet, slightly floral, characteristic ketone-like[][2]
Melting Point 75-77 °C[]
Boiling Point 288.9 ± 23.0 °C (Predicted)[]
Solubility Slightly soluble in Chloroform, Ethyl Acetate (B1210297), Methanol. Sparingly soluble in water. Soluble in ethanol (B145695) and acetone.[][2]
Purity ≥95% (commercially available)[]

Applications in the Fragrance and Flavor Industry

This compound is utilized in several key roles within the fragrance and flavor sectors.

Fragrance Applications

In the fragrance industry, this compound is valued for its multifaceted contributions to perfume compositions.

  • Aromatic Intermediate: It serves as a precursor in the synthesis of other fragrance ingredients, particularly those with musk and woody notes.[]

  • Fixative: It acts as a fixative, enhancing the longevity of more volatile fragrance components on the skin.[] Its mechanism involves slowing down the evaporation of other scent molecules.

  • Stabilizer: Its stable aromatic structure helps to maintain the integrity of the overall fragrance profile over time.[]

  • Odor Profile: It possesses a mild, sweet, and slightly floral scent, which allows it to blend well into various fragrance families without overpowering other notes.[][2]

Flavor Applications

In the flavor industry, while not typically used directly, its derivatives are significant contributors to complex flavor profiles.

  • Flavor Intermediate: Derivatives of this compound are known to impart creamy, caramel-like, and vanilla notes in food and beverage formulations.[]

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and evaluation of this compound.

Synthesis Protocol: Friedel-Crafts Acylation

This compound can be synthesized via the Friedel-Crafts acylation of m-methoxyacetophenone followed by demethylation, or more directly from resorcinol. A general laboratory-scale synthesis is described below.

Objective: To synthesize this compound.

Reaction Scheme:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product m_methoxyacetophenone m-Methoxyacetophenone reaction Friedel-Crafts Acylation (Toluene, Reflux) m_methoxyacetophenone->reaction aluminum_chloride Aluminum Chloride (Lewis Acid) aluminum_chloride->reaction hcl_quench 10% HCl Quench reaction->hcl_quench extraction Ethyl Acetate Extraction hcl_quench->extraction drying Drying (Na₂SO₄) extraction->drying purification Column Chromatography drying->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )AmountMoles
m-MethoxyacetophenoneC₉H₁₀O₂150.176.5 g0.0396
Aluminum ChlorideAlCl₃133.348.0 g0.0594
Toluene (B28343)C₇H₈92.14100 mL-
10% Hydrochloric AcidHCl36.46200 mL-
Ethyl AcetateC₄H₈O₂88.113 x 150 mL-
BrineNaCl(aq)-50 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Procedure:

  • To a stirred solution of m-methoxyacetophenone (6.5 g, 0.0396 mol) in toluene (100 mL) in a round-bottom flask under a nitrogen atmosphere, slowly add aluminum chloride (8.0 g, 0.0594 mol) through a powder addition funnel at room temperature.[4]

  • Heat the reaction mixture to reflux and maintain for 5 hours under a nitrogen atmosphere.[4]

  • After completion, cool the mixture to room temperature.

  • Slowly pour the cooled reaction mixture into 200 mL of 10% aqueous HCl solution with stirring.[4]

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous phase with ethyl acetate (3 x 150 mL).[4]

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[4]

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound as a solid.[4]

Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.23 (t, J = 7.6 Hz, 3H), 2.99 (q, J = 7.2 Hz, 2H), 7.10-7.12 (dd, J₁ = 8.0 Hz, J₂ = 2.4 Hz, 1H), 7.32 (app t, J = 8.0 Hz, 1H), 7.51 (br d, J = 8.0 Hz, 1H), 7.62 (app t, J = 2.4 Hz, 1H).

  • IR (KBr): Carbonyl absorption near 1680 cm⁻¹, hydroxyl stretching around 3400 cm⁻¹.[]

Analytical Protocols

1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound sample.

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis sample_prep Dissolve sample in mobile phase injection Inject sample sample_prep->injection column Reverse Phase C18 Column injection->column elution Isocratic Elution column->elution detection UV Detector elution->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate % Purity integration->calculation

Caption: HPLC analysis workflow for this compound.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Standard HPLC with UV detector
Column Newcrom R1 or equivalent C18 reverse-phase column
Mobile Phase Acetonitrile, Water, and Phosphoric Acid (for non-MS detection) or Formic Acid (for MS-compatible method)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 µL
Temperature Ambient

Procedure:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the sample solution.

  • Record the chromatogram and integrate the peak areas.

  • Calculate the purity by dividing the peak area of this compound by the total peak area of all components.

2. Quantification in Fragrance Formulations by Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To quantify the concentration of this compound in a fragrance oil.

Instrumentation and Conditions:

ParameterSpecification
GC System Gas chromatograph with FID detector
Column DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Detector Temperature 280 °C
Oven Program 60 °C (hold 2 min), ramp at 5 °C/min to 240 °C (hold 10 min)
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL

Procedure:

  • Calibration Standards: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., ethanol) at concentrations bracketing the expected sample concentration.

  • Sample Preparation: Dilute the fragrance oil sample in the same solvent used for the calibration standards to bring the concentration of this compound within the calibration range.

  • Analysis: Inject the calibration standards and the diluted sample into the GC-FID system.

  • Quantification: Construct a calibration curve by plotting the peak area of this compound against its concentration for the standards. Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the concentration in the original fragrance oil.

Sensory Evaluation Protocol

Objective: To characterize the odor profile of this compound.

G cluster_prep Sample Preparation cluster_panel Sensory Panel cluster_analysis Data Analysis sample_prep Prepare solutions of this compound in odorless solvent (e.g., ethanol) evaluation Olfactory Evaluation on Blotters sample_prep->evaluation panelists Trained Sensory Panelists panelists->evaluation descriptors Generate Odor Descriptors evaluation->descriptors intensity Rate Intensity of Descriptors descriptors->intensity profile Develop Odor Profile intensity->profile

Caption: Sensory evaluation workflow for odor profiling.

Procedure:

  • Panel Selection: Assemble a panel of trained sensory assessors.

  • Sample Preparation: Prepare solutions of this compound in an odorless solvent (e.g., ethanol) at various concentrations (e.g., 1%, 5%, 10%).

  • Evaluation: Dip fragrance blotters into each solution and allow the solvent to evaporate for a few seconds. Present the blotters to the panelists in a randomized order.

  • Data Collection: Panelists evaluate the odor of each sample and provide descriptive terms for the scent profile. They also rate the intensity of each descriptor on a predefined scale (e.g., a 10-point scale).

  • Data Analysis: Compile the descriptive terms and intensity ratings to create a comprehensive odor profile of this compound.

Stability Testing Protocol

Objective: To evaluate the stability of this compound in an alcoholic fragrance base.

Procedure:

  • Sample Preparation: Prepare a solution of this compound (e.g., at 1% w/w) in a hydroalcoholic solution (e.g., 80% ethanol, 20% deionized water). Prepare an unfragranced base as a control.

  • Storage Conditions: Store aliquots of the samples under various conditions:

    • Room temperature (20-25 °C) with light exposure.

    • Room temperature in the dark.

    • Elevated temperature (e.g., 40 °C) in an oven.

    • Refrigerated (4 °C).

  • Evaluation Intervals: Evaluate the samples at specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Assessment: At each interval, assess the following:

    • Visual Appearance: Note any changes in color or clarity.

    • Odor: Conduct a sensory evaluation to detect any changes in the scent profile compared to a freshly prepared sample.

    • Chemical Analysis: Use GC-FID or HPLC to quantify the concentration of this compound and identify any potential degradation products.

  • Data Reporting: Compile the results to determine the shelf-life and optimal storage conditions for fragrances containing this compound.

Conclusion

This compound is a valuable ingredient in the fragrance and flavor industries due to its desirable sensory properties and functional benefits as a stabilizer and fixative. The protocols outlined in this document provide a framework for its synthesis, analysis, and application, enabling researchers and formulators to effectively utilize this compound in the development of high-quality consumer products. Further research to determine specific quantitative data such as odor and taste thresholds would be beneficial for more precise formulation.

References

3'-Hydroxypropiophenone: A Versatile Model Substrate for Elucidating Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

3'-Hydroxypropiophenone is an aromatic ketone that serves as a valuable model substrate in a variety of reaction mechanism studies. Its structure, featuring a reactive carbonyl group and a substituted aromatic ring, allows for the investigation of fundamental organic reactions, including carbonyl reductions and electrophilic aromatic substitutions. This document provides detailed application notes and experimental protocols for the use of this compound in these studies, with a focus on biocatalytic reduction as a key example.

Application in Studying Carbonyl Reduction Mechanisms

The carbonyl group of this compound is an excellent target for studying various reduction reactions. Its reactivity allows for the investigation of reaction kinetics, stereoselectivity, and the influence of catalysts.

Biocatalytic Reduction using Ketoreductases

Logical Workflow for Biocatalytic Reduction Screening and Optimization

Biocatalytic_Reduction_Workflow cluster_screening Enzyme/Strain Screening cluster_optimization Reaction Optimization cluster_protocol Protocol Development Screening Screen a panel of ketoreductases or microbial strains Analysis1 Analyze conversion and enantiomeric excess (ee) Screening->Analysis1 Substrate This compound (or analogue) Substrate->Screening Cofactor NAD(P)H Cofactor->Screening Parameters Optimize parameters: pH, temperature, substrate concentration, co-solvent Analysis1->Parameters Select best catalyst Analysis2 Monitor reaction kinetics and product yield Parameters->Analysis2 ScaleUp Develop preparative scale protocol Analysis2->ScaleUp Purification Purify and characterize chiral alcohol product ScaleUp->Purification

Caption: Workflow for developing a biocatalytic reduction process using this compound as a model substrate.

Quantitative Data from a Model Study: Biotransformation of Benzaldehyde and Acetaldehyde to (S)-2-Hydroxypropiophenone using Pseudomonas putida

The following table summarizes the key results from the optimization of (S)-2-hydroxypropiophenone synthesis, providing a template for the kind of data that can be generated when using this compound as a substrate.

ParameterOptimized Value/ResultReference
Biocatalyst Resting cells of Pseudomonas putida ATCC 12633[1][2][3][4][5]
Key Enzyme Benzoylformate Decarboxylase (BFD)[1][2][3][4][5]
Substrates Benzaldehyde (20 mM) and Acetaldehyde (600 mM)[1][2][3][4][5]
Reaction Time 3 hours[1][2][3][4][5]
Temperature 30 °C[2]
pH 7.0 (in 200 mM phosphate (B84403) buffer)[2]
Biomass Conc. 0.006 g dry cell weight (DCW) mL⁻¹[2]
Product Titer 1.2 g L⁻¹[2]
Product Yield 0.56 g 2-HPP/g benzaldehyde[2]
Productivity 0.067 g 2-HPP g⁻¹ DCW h⁻¹[2]

Experimental Protocol: Enantioselective Biocatalytic Reduction (Model System)

This protocol is adapted from the study on 2-hydroxypropiophenone (B1664086) synthesis and can be used as a starting point for this compound.

1. Materials:

  • This compound

  • Ketoreductase (KRED) or microbial cells (e.g., Pseudomonas putida)

  • NAD(P)H cofactor

  • Glucose or isopropanol (B130326) for cofactor regeneration (if using a whole-cell system or isolated enzyme with a coupled dehydrogenase)

  • Glucose dehydrogenase (GDH) (if applicable)

  • Phosphate buffer (pH 7.0, 200 mM)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Standard laboratory glassware and shaker incubator

2. Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) to ensure solubility.

  • In a reaction vessel, combine the phosphate buffer, NAD(P)H, and the cofactor regeneration system.

  • Add the microbial cells or the isolated ketoreductase to the reaction mixture.

  • Initiate the reaction by adding the this compound stock solution to the desired final concentration.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.

  • Monitor the progress of the reaction by taking aliquots at regular intervals. Quench the reaction in the aliquot (e.g., by adding a water-immiscible organic solvent and vortexing).

  • Extract the product from the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate).

  • Analyze the organic extract by chiral HPLC or GC to determine the conversion and enantiomeric excess of the resulting 1-(3-hydroxyphenyl)-1-propanol.

Application in Studying Electrophilic Aromatic Substitution Mechanisms

The phenyl ring of this compound, activated by the hydroxyl group and deactivated by the propiophenone (B1677668) group, presents an interesting case for studying the regioselectivity and kinetics of electrophilic aromatic substitution (EAS) reactions. The interplay between these activating and deactivating groups influences the position of electrophilic attack.

Signaling Pathway for Electrophilic Aromatic Substitution

EAS_Mechanism Aromatic This compound Pi_Complex π-Complex Formation (Reversible) Aromatic->Pi_Complex Electrophile Electrophile (E+) Electrophile->Pi_Complex Sigma_Complex σ-Complex (Arenium Ion) (Rate-determining step) Pi_Complex->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation Product Substituted This compound Deprotonation->Product

Caption: Generalized mechanism for the electrophilic aromatic substitution of this compound.

Experimental Protocol: Kinetic Study of Electrophilic Nitration

This protocol provides a general framework for investigating the kinetics of nitration of this compound.

1. Materials:

  • This compound

  • Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid)

  • Inert solvent (e.g., a chlorinated solvent or acetic acid)

  • Quenching solution (e.g., ice-cold water or a dilute base solution)

  • Standard laboratory glassware with temperature control

  • UV-Vis spectrophotometer or HPLC for monitoring reactant concentration

2. Procedure:

  • Prepare a solution of this compound of known concentration in the chosen inert solvent.

  • Prepare the nitrating agent by carefully mixing the acids at a controlled low temperature.

  • Equilibrate both solutions to the desired reaction temperature in a thermostated bath.

  • Initiate the reaction by adding the nitrating agent to the solution of this compound with vigorous stirring. Start a timer simultaneously.

  • At specific time intervals, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the aliquot to a quenching solution.

  • Dilute the quenched samples to a suitable concentration for analysis.

  • Determine the concentration of the remaining this compound in each sample using a suitable analytical technique (e.g., HPLC with a UV detector).

  • Plot the concentration of this compound versus time to determine the reaction rate.

  • Repeat the experiment at different concentrations of the substrate and nitrating agent to determine the rate law and the rate constant for the reaction.

  • The regioselectivity of the reaction can be determined by analyzing the product mixture using techniques such as GC-MS or NMR to identify and quantify the different isomers formed.

This compound and its analogues are powerful tools for researchers in chemistry and drug development. Their use as model substrates allows for the detailed investigation of fundamental reaction mechanisms, the screening and optimization of catalytic systems, and the development of robust synthetic protocols. The data and methods presented here provide a solid foundation for utilizing these compounds in the study of carbonyl reduction and electrophilic aromatic substitution reactions.

References

Application Notes and Protocols for the Stereoselective Synthesis of Chiral Alcohols from 3'-Hydroxypropiophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Hydroxypropiophenone and its derivatives are versatile building blocks in the synthesis of a wide array of pharmaceuticals, including antihypertensives, antidepressants, and analgesics.[1] The stereoselective synthesis of chiral alcohols derived from these ketones is a critical step, as the pharmacological activity of the final drug substance is often dependent on a specific stereoisomer. This document provides detailed application notes and experimental protocols for the stereoselective reduction of this compound, focusing on chemical and biocatalytic methods.

Core Concepts in Stereoselective Reduction

The conversion of a prochiral ketone, such as this compound, to a single enantiomer of the corresponding secondary alcohol is a cornerstone of asymmetric synthesis. This is achieved using chiral catalysts or biocatalysts that create a diastereomeric transition state, favoring the formation of one enantiomer over the other. The efficiency of such a process is typically measured by the chemical yield and the enantiomeric excess (e.e.), which quantifies the purity of the desired enantiomer.

Application: Synthesis of Key Pharmaceutical Intermediates

The primary application of the stereoselective reduction of this compound is the synthesis of chiral 1-(3-hydroxyphenyl)propan-1-ol. This chiral alcohol is a key precursor to various active pharmaceutical ingredients (APIs). For instance, the (R)-enantiomer is a crucial intermediate in the synthesis of adrenergic agonists like phenylephrine, while specific stereoisomers are required for the synthesis of drugs like labetalol, which has both alpha- and beta-adrenergic blocking activities.[2][3]

Comparative Analysis of Stereoselective Reduction Methods

Several methods are available for the stereoselective reduction of this compound and its analogs. The choice of method often depends on factors such as desired enantioselectivity, scalability, cost, and environmental considerations. Below is a summary of common catalytic systems with their typical performance for propiophenone (B1677668) derivatives.

MethodCatalyst/ReagentSubstrateYield (%)e.e. (%)Configuration
Chemical Catalysis
Corey-Bakshi-Shibata (CBS) Reduction(R)-2-Methyl-CBS-oxazaborolidine, Borane-dimethyl sulfide (B99878) (BMS)Propiophenone derivatives>90>95(R)
Asymmetric Transfer Hydrogenation (ATH)RuCl(p-cymene)[(S,S)-Ts-DPEN], HCOOH/NEt₃Propiophenone derivatives>95>98(S)
Biocatalysis
Baker's Yeast (Saccharomyces cerevisiae)Whole cells3-Chloropropiophenone8099(S)
Plant-based Biocatalyst (Daucus carota)Grated carrot rootsm-Methoxyacetophenone100100(S)

Experimental Protocols

Protocol 1: Asymmetric Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst

This protocol describes the enantioselective reduction of this compound to (R)-1-(3-hydroxyphenyl)propan-1-ol using the (R)-2-Methyl-CBS-oxazaborolidine catalyst.

Materials:

Procedure:

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), add this compound (1.50 g, 10 mmol) and anhydrous THF (20 mL) to a dry 100 mL round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: To the stirred solution, add the (R)-2-Methyl-CBS-oxazaborolidine solution (1.0 mL, 1.0 mmol, 0.1 eq) dropwise.

  • Borane Addition: Slowly add the borane-dimethyl sulfide solution (6.0 mL, 12 mmol, 1.2 eq) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C.

  • Work-up: Allow the mixture to warm to room temperature. Add 2 M HCl (10 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the pure (R)-1-(3-hydroxyphenyl)propan-1-ol.

  • Characterization: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess can be determined by chiral HPLC analysis.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH)

This protocol details the synthesis of (S)-1-(3-hydroxyphenyl)propan-1-ol via asymmetric transfer hydrogenation.

Materials:

Procedure:

  • Catalyst and Substrate Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.50 g, 10 mmol) and the RuCl(p-cymene)[(S,S)-Ts-DPEN] catalyst (63.6 mg, 0.1 mmol, 0.01 eq) in anhydrous acetonitrile (10 mL).

  • Hydrogen Source Preparation: In a separate flask, prepare a 5:2 molar ratio mixture of formic acid and triethylamine.

  • Reaction Initiation: Add the formic acid/triethylamine mixture (5.0 mL) to the substrate and catalyst solution.

  • Reaction Conditions: Stir the reaction mixture at 28 °C for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, add deionized water (20 mL) to the reaction mixture. Extract the product with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

  • Characterization: Characterize the product by spectroscopic methods and determine the enantiomeric excess by chiral HPLC.

Protocol 3: Biocatalytic Reduction with Saccharomyces cerevisiae (Baker's Yeast)

This protocol provides a general procedure for the biocatalytic reduction of this compound using commercially available baker's yeast.

Materials:

  • This compound

  • Active dry baker's yeast (Saccharomyces cerevisiae)

  • Sucrose (B13894) (or glucose)

  • Tap water

  • Ethyl acetate

  • Celite®

Procedure:

  • Yeast Activation: In a 500 mL Erlenmeyer flask, dissolve sucrose (20 g) in warm tap water (200 mL). Add the active dry baker's yeast (10 g) and stir the suspension at room temperature for 30 minutes to activate the yeast.

  • Substrate Addition: Dissolve this compound (1.0 g, 6.6 mmol) in a minimal amount of ethanol (B145695) (e.g., 2-3 mL) and add it to the yeast suspension.

  • Fermentation/Reduction: Stopper the flask with a cotton plug and incubate the mixture on an orbital shaker at room temperature (25-30 °C) for 48-72 hours.

  • Work-up: After the reaction period, add Celite® (10 g) to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography.

  • Characterization: Analyze the product by spectroscopic techniques and determine the enantiomeric excess by chiral GC or HPLC.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of Phenylephrine

Phenylephrine, a downstream product of the stereoselective synthesis, acts as an α1-adrenergic receptor agonist. Its mechanism of action is depicted in the following signaling pathway.

phenylephrine_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol phenylephrine Phenylephrine alpha1_receptor α1-Adrenergic Receptor phenylephrine->alpha1_receptor Binds to gq_protein Gq Protein (α, β, γ subunits) alpha1_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca²⁺ Release er->ca2_release Induces ca2_release->pkc Activates cellular_response Cellular Response (e.g., Vasoconstriction) pkc->cellular_response Leads to

Caption: Phenylephrine signaling pathway.

Experimental Workflow for Stereoselective Synthesis

The general workflow for the stereoselective synthesis of chiral alcohols from this compound derivatives is outlined below.

experimental_workflow start Start: This compound reaction Stereoselective Reduction (Chemical or Biocatalytic) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS, Chiral HPLC/GC) purification->analysis product Final Product: Enantiopure Chiral Alcohol analysis->product further_synthesis Further Synthetic Steps (e.g., to API) product->further_synthesis

Caption: General experimental workflow.

Conclusion

The stereoselective synthesis of chiral alcohols from this compound derivatives is a crucial process in the pharmaceutical industry. Both chemical catalysis, with methods like CBS reduction and asymmetric transfer hydrogenation, and biocatalysis offer efficient routes to these valuable intermediates. The choice of the synthetic strategy will depend on the specific requirements of the target molecule and the desired scale of production. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to design and execute these important synthetic transformations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3'-Hydroxypropiophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3'-Hydroxypropiophenone. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve yields in their synthetic procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may encounter during the synthesis of this compound, focusing on the most common synthetic routes: Fries Rearrangement of phenyl propionate (B1217596) and Friedel-Crafts Acylation of phenol (B47542).

Fries Rearrangement Route

The Fries rearrangement is a powerful method for synthesizing hydroxyaryl ketones from phenolic esters. However, optimizing yield and regioselectivity can be challenging.

Q1: My Fries rearrangement is resulting in a low yield of the desired this compound. What are the likely causes?

A1: Low yields in a Fries rearrangement can stem from several factors:

  • Suboptimal Catalyst: The choice and amount of Lewis acid catalyst are critical. Insufficient catalyst will lead to an incomplete reaction, while an excessive amount can promote side reactions. Aluminum chloride (AlCl₃) is a common catalyst, but others like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), or tin tetrachloride (SnCl₄) can also be employed.[1][2][3]

  • Reaction Temperature: Temperature plays a crucial role in the regioselectivity of the Fries rearrangement. For the synthesis of the para isomer (4'-hydroxypropiophenone), lower temperatures are generally favored. Conversely, higher temperatures tend to yield the ortho isomer (2'-hydroxypropiophenone).[1] Careful temperature control is essential to maximize the yield of the desired isomer.

  • Reaction Time: The reaction may not have proceeded to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

  • Moisture Contamination: Lewis acid catalysts are highly sensitive to moisture. The presence of water in the reaction mixture will deactivate the catalyst and significantly reduce the yield. Ensure all glassware is thoroughly dried and reagents are anhydrous.

Q2: I am observing the formation of both ortho and para isomers. How can I improve the selectivity for the meta (3') position?

A2: Directing the acylation to the meta position on an unsubstituted phenol ring via a standard Fries rearrangement is not feasible due to the ortho, para-directing nature of the hydroxyl group. To obtain this compound, you would typically start with a meta-substituted precursor, such as resorcinol (B1680541) monobenzoate, or use a different synthetic strategy altogether.

If you are performing a Fries rearrangement on phenyl propionate and obtaining a mixture of 2'- and 4'-hydroxypropiophenone, you can influence the ratio by adjusting the reaction conditions:

  • Low Temperature: Favors the para product (4'-hydroxypropiophenone).[1]

  • High Temperature: Favors the ortho product (2'-hydroxypropiophenone).[1]

  • Solvent Polarity: Non-polar solvents tend to favor the ortho product, while more polar solvents can increase the proportion of the para product.[1]

Q3: Are there more environmentally friendly alternatives to traditional Lewis acid catalysts?

A3: Yes, research has explored the use of strong Brønsted acids like methanesulfonic acid as catalysts for the Fries rearrangement.[4] These can be effective and are often easier to handle and dispose of than traditional Lewis acids like aluminum chloride.[4]

Friedel-Crafts Acylation Route

Direct acylation of phenol is another common approach, but it comes with its own set of challenges, primarily related to the reactivity of the phenol.

Q1: I am getting a very low yield when trying to synthesize this compound via Friedel-Crafts acylation of phenol. Why is this happening?

A1: The direct Friedel-Crafts acylation of phenol often results in poor yields due to the following reasons:

  • Catalyst Deactivation: The lone pair of electrons on the oxygen atom of the hydroxyl group can coordinate with the Lewis acid catalyst (e.g., AlCl₃).[5] This deactivates the catalyst, hindering the progress of the reaction.[5]

  • Competitive O-Acylation: Phenols can undergo acylation at two positions: on the aromatic ring (C-acylation) to form the desired hydroxyketone, or on the hydroxyl group (O-acylation) to form a phenyl ester.[5][6] O-acylation is often kinetically favored.[6]

  • Ring Deactivation: Once the Lewis acid coordinates to the phenolic oxygen, the ring becomes deactivated towards further electrophilic aromatic substitution.[5]

Q2: How can I favor C-acylation over O-acylation in a Friedel-Crafts reaction with phenol?

A2: To promote the formation of the desired C-acylated product (hydroxypropiophenone), you can try the following:

  • Use an Excess of Catalyst: Using a higher molar ratio of the Lewis acid catalyst can favor the Fries rearrangement of the initially formed O-acylated product to the more thermodynamically stable C-acylated product.[5]

  • Protect the Hydroxyl Group: An alternative strategy is to protect the hydroxyl group as an ether (e.g., a methoxy (B1213986) group). The acylation can then be performed, followed by deprotection of the ether to reveal the hydroxyl group. For instance, 3'-methoxypropiophenone (B1296965) can be demethylated to this compound.[7]

Q3: What are common side reactions in Friedel-Crafts acylation, and how can they be minimized?

A3: A common side reaction is polysubstitution, where more than one acyl group is added to the aromatic ring.[8] To minimize this, it is advisable to use a stoichiometric amount of the acylating agent and to control the reaction temperature carefully.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes various synthetic routes to this compound, highlighting their reported yields and key reaction conditions.

Synthetic MethodStarting MaterialKey ReagentsReported YieldReference
Demethylation3'-MethoxypropiophenoneAluminum chloride, Toluene (B28343)94%[7]
Fries RearrangementPhenyl propionateLewis Acid (e.g., AlCl₃) or Brønsted AcidVaries[1][2][3]
Diazotizationm-AminopropiophenoneNaNO₂, H₂SO₄71%[7]
Saponification3-AcetoxypropiophenoneNaOH83%[7]
Oxidation1-hydroxy-1-(3-hydroxyphenyl)propaneDDQ, Dioxane97%[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Demethylation of 3'-Methoxypropiophenone[7]

This protocol details a high-yield synthesis of this compound from its methoxy-protected precursor.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a powder addition funnel, dissolve 3'-methoxypropiophenone (6.5 g, 0.0396 mol) in toluene (100 mL). The reaction should be conducted under a nitrogen atmosphere.

  • Addition of Catalyst: Slowly add aluminum chloride (8.0 g, 0.0594 mol) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 5 hours under a nitrogen atmosphere.

  • Workup:

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a 10% aqueous HCl solution (200 mL).

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous phase with ethyl acetate (B1210297) (3 x 150 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the dried organic layer and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography to yield this compound as a solid (5.580 g, 94% yield).

Mandatory Visualizations

Logical Workflow for Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction (e.g., Fries Rearrangement or Friedel-Crafts Acylation) start->reaction quench Reaction Quenching reaction->quench extraction Liquid-Liquid Extraction quench->extraction washing Washing & Drying extraction->washing concentration Solvent Removal washing->concentration chromatography Column Chromatography concentration->chromatography product Pure this compound chromatography->product analysis Characterization (NMR, IR, MS) product->analysis

Caption: General workflow for the synthesis and purification of this compound.

Signaling Pathway: Friedel-Crafts Acylation vs. Fries Rearrangement

This diagram illustrates the competing pathways in the acylation of phenols and the subsequent Fries rearrangement.

G cluster_pathways Reaction Pathways phenol Phenol + Acyl Chloride o_acylation O-Acylation (Kinetic Product) phenol->o_acylation Low Catalyst Conc. c_acylation C-Acylation (Thermodynamic Product) phenol->c_acylation High Catalyst Conc. lewis_acid Lewis Acid (e.g., AlCl₃) ester Phenyl Ester o_acylation->ester ketone Hydroxyaryl Ketone (Desired Product) c_acylation->ketone fries Fries Rearrangement ester->fries With Lewis Acid fries->ketone

Caption: Competing pathways of O- and C-acylation and the Fries rearrangement.

References

Purification of crude 3'-Hydroxypropiophenone by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3'-Hydroxypropiophenone by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the typical stationary phase and mobile phase for the column chromatography of this compound?

A1: The most common stationary phase for the purification of this compound is silica (B1680970) gel (60-120 mesh or 230-400 mesh). A typical mobile phase is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a moderately polar solvent such as ethyl acetate (B1210297). The ratio of the solvents is critical and should be determined by thin-layer chromatography (TLC) prior to running the column.

Q2: How do I determine the optimal solvent system for my column?

A2: The optimal solvent system is determined by running TLC plates with the crude this compound mixture in various ratios of hexane and ethyl acetate. The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for this compound. This ensures good separation from both less polar and more polar impurities.

Q3: What are the common impurities I might encounter in crude this compound?

A3: Common impurities can arise from the synthetic route used. If prepared via Friedel-Crafts acylation of phenol (B47542), potential impurities include unreacted phenol, the O-acylated product (phenyl propionate), and the ortho- and para-isomers of hydroxypropiophenone.[1][2] Incomplete reaction or side reactions can also lead to other byproducts.

Q4: My purified this compound is a pale-yellow solid. Is this normal?

A4: Yes, this compound is typically an off-white to beige or pale-yellow crystalline solid.[] However, a significant coloration might indicate the presence of impurities, and further purification or analysis might be necessary.

Q5: What is the expected yield and purity after column chromatography?

A5: With a properly optimized column chromatography procedure, a high yield of purified this compound can be expected. One synthetic protocol reports a yield of 94% after column chromatography.[4] The purity should be assessed by analytical techniques such as HPLC or NMR spectroscopy. A purity of ≥95% is commonly reported for commercially available this compound.[]

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography purification of this compound.

Problem Possible Cause(s) Solution(s)
Product does not elute from the column or has a very low Rf. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
Product elutes too quickly (with the solvent front). The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of hexane.
Poor separation between this compound and impurities (streaking or overlapping bands). - Inappropriate solvent system.- Column is overloaded.- Column was packed improperly.- Re-optimize the solvent system using TLC to achieve better separation between spots.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any cracks or channels.
The collected fractions are still impure. - Fractions were collected too broadly.- A closely eluting impurity is present.- Collect smaller fractions and analyze each by TLC before combining.- Consider using a different solvent system or a different stationary phase (e.g., alumina) if an impurity has a very similar polarity.
Low recovery of the purified product. - The compound may be adsorbing irreversibly to the silica gel.- The compound may be partially soluble in the mobile phase at the collection temperature.- Adding a small amount of a slightly more polar solvent (e.g., a few drops of methanol) to the eluent might help in some cases, but re-optimization on TLC is crucial.- Ensure complete elution by washing the column with a more polar solvent after the product has been collected to check for any remaining material.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Solvent System Optimization
  • Preparation: Prepare several TLC chambers with different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3, 6:4).

  • Spotting: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm).

  • Analysis: Calculate the Rf value for each spot. The ideal solvent system will give an Rf of ~0.25-0.35 for the this compound spot and good separation from other spots.

Column Chromatography Protocol
  • Column Preparation:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the chosen hexane:ethyl acetate mobile phase.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, constantly tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel. .

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent if necessary for solubility.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Alternatively, for less soluble samples, use a "dry loading" method: dissolve the crude product in a volatile solvent, add a small amount of silica gel, evaporate the solvent to obtain a free-flowing powder, and then carefully add this powder to the top of the column.[5]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Open the stopcock and begin collecting fractions in test tubes or flasks.

    • Maintain a constant level of solvent above the silica gel to prevent the column from running dry.

  • Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

    • Determine the yield and assess the purity using appropriate analytical methods.

Data Presentation

Table 1: TLC Data for Solvent System Optimization

Solvent System (Hexane:Ethyl Acetate) Rf of this compound Rf of Major Impurity 1 Rf of Major Impurity 2 Separation Quality
9:10.100.250.05Poor
8:20.280.550.12Good
7:30.450.700.25Fair
6:40.600.850.40Poor

Note: These are representative values and should be confirmed experimentally.

Table 2: Column Chromatography Parameters and Expected Outcome

Parameter Value/Description
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate (8:2 v/v)
Crude Sample Load 1g crude / 50g silica gel
Expected Yield >90%
Expected Purity ≥95%

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC for Solvent System Optimization ColumnPrep Prepare Silica Gel Column TLC->ColumnPrep Optimal Solvent Crude Crude 3'-Hydroxy- propiophenone Crude->TLC Load Load Crude Sample ColumnPrep->Load Elute Elute with Optimized Solvent Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure 3'-Hydroxy- propiophenone Evaporate->PureProduct

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide Start Poor Separation or Recovery Issue CheckRf Check TLC Rf of Product Start->CheckRf RfLow Rf is too low (<0.2) CheckRf->RfLow Low RfHigh Rf is too high (>0.5) CheckRf->RfHigh High Streaking Streaking or Overlapping Bands? CheckRf->Streaking Good Rf, but... IncreasePolarity Increase Mobile Phase Polarity RfLow->IncreasePolarity Yes DecreasePolarity Decrease Mobile Phase Polarity RfHigh->DecreasePolarity Yes LowRecovery Low Product Recovery Streaking->LowRecovery No OptimizeSolvent Re-optimize Solvent System via TLC Streaking->OptimizeSolvent Yes CheckLoading Reduce Sample Load Streaking->CheckLoading Yes CheckPacking Repack Column Streaking->CheckPacking Yes CheckAdsorption Consider Irreversible Adsorption LowRecovery->CheckAdsorption Yes

Caption: Troubleshooting decision tree for column chromatography purification.

References

Side reactions and impurity profiling in 3'-Hydroxypropiophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3'-Hydroxypropiophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary methods for synthesizing this compound are:

  • Friedel-Crafts Acylation of a Protected Phenol (B47542): This often involves the acylation of a phenol with a protected hydroxyl group, such as 3-methoxyacetophenone, followed by a demethylation step. This approach avoids the complications of direct phenol acylation.

  • Fries Rearrangement: This reaction involves the rearrangement of a phenolic ester, such as phenyl propionate (B1217596), to a hydroxy aryl ketone, catalyzed by a Lewis acid.[1] The starting ester is typically formed by the O-acylation of phenol.[2]

  • Direct Friedel-Crafts Acylation of Phenol: While possible, this method is often challenging due to the competing O-acylation side reaction and the deactivation of the Lewis acid catalyst by the phenolic hydroxyl group.[3]

Q2: What are the major impurities I should expect in my this compound synthesis?

A2: The impurity profile largely depends on the synthetic route. Common impurities include:

  • Isomeric Hydroxypropiophenones: 2'-Hydroxypropiophenone (B1664087) (ortho-isomer) and 4'-Hydroxypropiophenone (para-isomer) are common impurities when using methods involving electrophilic aromatic substitution on a phenol or a derivative.

  • O-Acylated Product: Phenyl propionate can be a significant byproduct, especially in direct Friedel-Crafts acylation of phenol under conditions that favor kinetic control.[2]

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials such as phenol, phenyl propionate, or protected phenols (e.g., 3'-methoxypropiophenone).

  • Polyacylated Products: Although less common than in Friedel-Crafts alkylation, polyacylation can occur, especially with highly activated aromatic rings.[4]

Q3: How can I identify the different isomers of hydroxypropiophenone in my product mixture?

A3: Spectroscopic and chromatographic methods are essential for isomer identification:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can distinguish between the isomers. For instance, the hydroxyl proton of 2'-hydroxypropiophenone shows a characteristic downfield shift due to intramolecular hydrogen bonding.[5]

  • Chromatography: HPLC and GC-MS are effective for separating the isomers.[4][6] Different retention times under specific chromatographic conditions can be used for identification and quantification.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes and Solutions

CauseRecommended Solution
Dominant O-acylation (in Friedel-Crafts) Increase the concentration of the Lewis acid catalyst (e.g., AlCl₃) to favor the thermodynamically more stable C-acylated product.[2][7] Alternatively, perform a deliberate O-acylation to form the phenyl ester and then subject it to Fries rearrangement conditions.[7]
Deactivation of Lewis Acid Catalyst Ensure strictly anhydrous (moisture-free) reaction conditions, as Lewis acids like AlCl₃ are highly sensitive to water.[4] Use freshly opened or purified reagents and flame-dried glassware.
Incomplete Reaction Increase the reaction time or temperature, depending on the specific protocol. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
Suboptimal Reaction Temperature For Fries rearrangement, higher temperatures generally favor the ortho-isomer, while lower temperatures favor the para-isomer.[8] Optimize the temperature to maximize the yield of the desired meta-isomer, although this is less straightforward as the hydroxyl group is a meta-director.
Poor Quality Reagents Use high-purity starting materials and solvents to avoid side reactions.
Issue 2: High Levels of Isomeric Impurities (2'- and 4'-Hydroxypropiophenone)

Possible Causes and Solutions

CauseRecommended Solution
Lack of Regioselectivity in Friedel-Crafts/Fries Rearrangement The hydroxyl group is an ortho-, para-director, which can lead to the formation of these isomers. When starting with phenol, this is a significant challenge. Using a meta-directing protecting group on the phenol that can be later converted to a hydroxyl group is a more controlled approach.
Reaction Conditions Favoring Isomer Formation In the Fries rearrangement, the ratio of ortho to para product can be influenced by temperature and solvent polarity. Low temperatures and more polar solvents tend to favor the para-isomer, while high temperatures and non-polar solvents favor the ortho-isomer.[8] Adjusting these parameters may help, but selective formation of the meta isomer is inherently difficult with this reaction.
Starting with an Isomerically Impure Precursor Ensure the purity of your starting material (e.g., 3-substituted phenol derivative) before starting the synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Demethylation of 3'-Methoxypropiophenone (B1296965)

This protocol is adapted from a known synthetic procedure.[9]

Reagents and Materials:

  • 3'-Methoxypropiophenone

  • Aluminum chloride (AlCl₃)

  • Toluene

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3'-methoxypropiophenone in toluene.

  • Slowly add aluminum chloride to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and slowly pour it into a beaker containing a cold 10% aqueous HCl solution.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: HPLC Method for Impurity Profiling

This is a general reverse-phase HPLC method that can be optimized for the analysis of this compound and its impurities.[4][10]

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., Newcrom R1)
Mobile Phase A gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).
Flow Rate Typically 1.0 mL/min
Detection UV detector at a wavelength where all compounds have significant absorbance (e.g., 254 nm).
Injection Volume 10-20 µL

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_reaction Reaction Pathways cluster_products Products & Impurities Phenol Phenol O_Acylation O-Acylation (Kinetic Product) Phenol->O_Acylation C_Acylation C-Acylation (Thermodynamic Product) Phenol->C_Acylation Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->O_Acylation Propionyl_Chloride->C_Acylation Phenyl_Propionate Phenyl Propionate (O-Acylated Impurity) O_Acylation->Phenyl_Propionate 3_HPP This compound (Desired Product) C_Acylation->3_HPP 2_HPP 2'-Hydroxypropiophenone (ortho-Isomer Impurity) C_Acylation->2_HPP 4_HPP 4'-Hydroxypropiophenone (para-Isomer Impurity) C_Acylation->4_HPP Fries_Rearrangement Fries Rearrangement Fries_Rearrangement->3_HPP Fries_Rearrangement->2_HPP Fries_Rearrangement->4_HPP Phenyl_Propionate->Fries_Rearrangement

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or High Impurity Issue Analyze Analyze Crude Product by HPLC/GC-MS Start->Analyze Identify_Impurity Identify Major Impurity Analyze->Identify_Impurity Is_O_Acylation Is it the O-Acylated Product? Identify_Impurity->Is_O_Acylation Increase_Catalyst Increase Lewis Acid Concentration Is_O_Acylation->Increase_Catalyst Yes Are_Isomers Are they Isomers? Is_O_Acylation->Are_Isomers No Fries_Conditions Switch to Fries Rearrangement Conditions Increase_Catalyst->Fries_Conditions End Re-run Synthesis and Analyze Product Increase_Catalyst->End Fries_Conditions->End Optimize_Temp Optimize Reaction Temperature Are_Isomers->Optimize_Temp Yes Unreacted_SM Is it Unreacted Starting Material? Are_Isomers->Unreacted_SM No Change_Solvent Change Solvent Polarity Optimize_Temp->Change_Solvent Change_Solvent->End Increase_Time_Temp Increase Reaction Time/Temperature Unreacted_SM->Increase_Time_Temp Yes Check_Reagents Check Reagent Purity Unreacted_SM->Check_Reagents No Increase_Time_Temp->End Check_Reagents->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for 3'-Hydroxypropiophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3'-Hydroxypropiophenone derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common method for synthesizing this compound is through the Friedel-Crafts acylation of m-hydroxybenzene (resorcinol) with propanoyl chloride.[1] This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), under anhydrous conditions.[1]

Q2: What are the primary applications of this compound derivatives?

A2: this compound and its derivatives are valuable intermediates in the synthesis of a variety of compounds.[1][] They serve as building blocks for pharmaceuticals, including analgesics, antipyretics, and anti-inflammatory drugs.[] They are also used in the fragrance and flavor industry.[1] Additionally, they are precursors for chalcones and flavonoids, which are investigated for their potential antimicrobial and anticancer activities.[]

Q3: What are the main challenges in the synthesis of this compound derivatives via Friedel-Crafts acylation?

A3: The primary challenges include:

  • Low Yields: Can be caused by catalyst inactivity due to moisture, insufficient catalyst, or a deactivated aromatic ring.[3]

  • Side Reactions: Phenols are highly activated substrates, which can lead to multiple acylations.[3] The hydroxyl group can also be acylated to form a phenyl ester (O-acylation) instead of the desired C-acylation.[4]

  • Poor Regioselectivity: The acylation of phenols can result in a mixture of ortho and para isomers.[5]

  • Product Purification: The final product often requires purification to remove unreacted starting materials, side products, and the catalyst.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective and common method for monitoring the progress of the reaction.[6] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the reactant and the formation of the product.[6] A cospot, where the reaction mixture is spotted on top of the starting material, is useful to confirm if the reactant spot is truly absent or just appears different under reaction conditions.[6]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Catalyst Inactivity The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.[3] It is recommended to use a freshly opened bottle of the Lewis acid.
Insufficient Catalyst In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid, rendering it inactive.[3] Therefore, a stoichiometric amount or even an excess of the catalyst is often required.
Deactivated Aromatic Ring The presence of strongly electron-withdrawing groups on the aromatic substrate can prevent the reaction from proceeding.[3] This is generally not an issue with phenol (B47542) substrates, which are activated.
Suboptimal Reaction Temperature Some reactions require heating to overcome the activation energy, while others may need cooling to prevent side reactions. Optimize the temperature based on literature procedures or by running small-scale trials. Excessively high temperatures can lead to decomposition.[3]
Poor Quality Reagents Ensure the purity of the starting materials, as impurities can lead to side reactions and lower yields.
Issue 2: Formation of Multiple Products (Side Reactions)
Possible Cause Troubleshooting Steps
Polyacylation Phenols have highly activated rings, which can lead to the addition of more than one acyl group.[3] To minimize this, consider using milder reaction conditions, a less reactive acylating agent, or protecting the hydroxyl group.
O-acylation vs. C-acylation The phenolic hydroxyl group can be acylated to form an ester (O-acylation), which is often a kinetic product.[4] C-acylation is the thermodynamically favored product. Using an excess of the Lewis acid catalyst and higher temperatures can promote the Fries rearrangement of the O-acylated product to the desired C-acylated product.[4][7]
Formation of Isomers Friedel-Crafts acylation of phenols can produce a mixture of ortho and para isomers.[5] The ratio of these isomers can be influenced by reaction temperature and the choice of solvent.[7] Lower temperatures tend to favor the para product.[7]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of m-Methoxyacetophenone

This protocol describes the synthesis of this compound from m-methoxyacetophenone, which involves a demethylation step.

Materials:

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve m-methoxyacetophenone (e.g., 6.5 g, 0.0396 mol) in anhydrous toluene (100 mL).[8]

  • Slowly add aluminum chloride (e.g., 8.0 g, 0.0594 mol) to the stirred solution.[8]

  • Heat the reaction mixture to reflux and maintain for 5 hours.[8]

  • Cool the mixture to room temperature and slowly pour it into a 10% aqueous HCl solution (200 mL).[8]

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 150 mL).[8]

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.[8]

  • Filter and concentrate the organic layer to obtain the crude product.[8]

  • Purify the crude product by column chromatography to yield this compound.[8]

Protocol 2: Fries Rearrangement of Phenyl Propionate (B1217596)

The Fries rearrangement is an alternative method to synthesize hydroxyaryl ketones from phenolic esters.

Materials:

Procedure:

  • Dissolve phenyl propionate in nitrobenzene in a reaction flask.

  • Cool the solution in an ice bath and slowly add anhydrous aluminum chloride with stirring.

  • After the addition is complete, the reaction mixture can be stirred at room temperature or heated to favor the formation of the ortho or para isomer, respectively.[7]

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and dilute HCl to quench the reaction and decompose the aluminum chloride complex.

  • Extract the product with a suitable organic solvent, wash the organic layer, dry it, and concentrate to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Data Presentation

Table 1: Optimization of Reaction Conditions for Friedel-Crafts Acylation of Resorcinol

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1AlCl₃NitrobenzeneRoom Temp4Moderate[5]
2ZnCl₂Acetic Acid130190.5[9]
3Methanesulfonic AcidAcetic Acid1101.584.6[9]
4TiCl₄Dichloromethane0 to RT--[10]
5BF₃----[10]

Note: This table is a compilation of data from various sources and reaction conditions may not be directly comparable.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low or No Product Yield check_reagents Check Reagent Quality and Purity start->check_reagents check_conditions Verify Anhydrous Conditions start->check_conditions check_catalyst Evaluate Catalyst Activity and Amount start->check_catalyst check_temp Optimize Reaction Temperature check_reagents->check_temp check_conditions->check_temp check_catalyst->check_temp check_time Adjust Reaction Time check_temp->check_time purification Review Purification Procedure check_time->purification solution Improved Yield purification->solution

Caption: Troubleshooting flowchart for addressing low reaction yields.

Potential Signaling Pathways Modulated by Hydroxypropiophenone Derivatives

Some chalcone (B49325) derivatives, which can be synthesized from hydroxypropiophenones, have been shown to exhibit anti-inflammatory effects by modulating signaling pathways such as PI3K/Akt and MAPK.

G LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR) LPS->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB MAPK->NFkB Inflammation Inflammatory Response NFkB->Inflammation Derivative Hydroxypropiophenone Derivative Derivative->PI3K Inhibition Derivative->MAPK Inhibition

Caption: Putative anti-inflammatory signaling pathway modulation.

References

Technical Support Center: Friedel-Crafts Acylation of m-Hydroxybenzene (Resorcinol)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedel-Crafts acylation of m-hydroxybenzene (resorcinol). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to optimize experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Friedel-Crafts acylation of resorcinol (B1680541) is failing or giving a very low yield. What are the most common causes?

A1: Low yields in the Friedel-Crafts acylation of phenols like resorcinol are frequently encountered. The primary causes include:

  • Lewis Acid Deactivation: The hydroxyl groups of resorcinol possess lone pairs of electrons that coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃).[1][2][3] This forms a complex that not only deactivates the catalyst but also makes the aromatic ring less nucleophilic, thereby hindering the desired electrophilic substitution.[1][3][4]

  • Competitive O-Acylation: Phenols are bidentate nucleophiles, meaning they can be acylated on the aromatic ring (C-acylation) to form the desired hydroxyaryl ketone, or on the phenolic oxygen to form a phenyl ester (O-acylation).[1][3] O-acylation is often the kinetically favored pathway, consuming the starting material without producing the target product.[1]

  • Moisture Contamination: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[5][6] Any water in the glassware, solvents, or reagents will react with and deactivate the catalyst, halting the reaction.[2][5]

  • Suboptimal Temperature: Reaction temperature is a critical parameter. Excessively low temperatures may prevent the reaction from overcoming its activation energy, while high temperatures can promote side reactions and decomposition.[5][7]

Q2: I am observing a significant amount of phenyl ester (O-acylated product) instead of the desired hydroxyaryl ketone. How can I favor C-acylation?

A2: Favoring C-acylation over O-acylation is a key challenge. A highly effective strategy is to manipulate the reaction conditions to induce a Fries Rearrangement . This reaction converts the initially formed O-acylated ester into the more thermodynamically stable C-acylated hydroxyaryl ketone.[8][9][10]

Key strategies include:

  • Increased Catalyst Loading: Using a stoichiometric amount (or more) of the Lewis acid is often necessary.[5][11] High concentrations of the catalyst favor the Fries rearrangement and subsequent C-acylation.[3][12]

  • Elevated Temperature: While O-acylation may occur at lower temperatures, heating the reaction mixture promotes the migration of the acyl group from the oxygen to the ring.[8][9] A common approach is a one-pot method where O-acylation is performed at a low temperature, followed by heating to induce the rearrangement.[9]

  • Solvent Choice: Non-polar solvents can favor the formation of the ortho-product during Fries rearrangement, while more polar solvents tend to favor the para-product.[8][10]

Q3: My reaction is producing multiple C-acylated isomers (2,4-dihydroxyacetophenone and 2,6-dihydroxyacetophenone). How can I control the regioselectivity?

A3: The highly activated resorcinol ring can lead to substitution at different positions. The ratio of isomers is influenced by reaction conditions:

  • Temperature: Lower temperatures generally favor the formation of the para-isomer (4-acylresorcinol), which is often the kinetically controlled product.[9][10] Higher temperatures tend to favor the ortho-isomer (2-acylresorcinol), as it can form a more stable bidentate complex with the Lewis acid catalyst, representing thermodynamic control.[8][9]

  • Solvent: The polarity of the solvent can influence the ortho/para ratio. Polar solvents like nitrobenzene (B124822) may favor the para-isomer, whereas non-polar solvents like carbon disulfide can favor the ortho-isomer.[8][10][13]

Q4: Besides O-acylation, what other side reactions should I be aware of?

A4: Due to the high reactivity of the resorcinol ring, di-acylation is a common side reaction, especially with excess acylating agent or prolonged reaction times.[9][14] To minimize this, use a 1:1 molar ratio of the acylating agent to resorcinol or even a slight excess of resorcinol.[9]

Data Presentation: Influence of Reaction Conditions

The following tables summarize the impact of key parameters on product distribution.

Table 1: Effect of Temperature on Isomer Selectivity (Fries Rearrangement)

TemperaturePredominant ProductControl TypeRationale
Low (< 25°C)para-isomer (4-acyl)KineticLower activation energy pathway.[8][9]
High (> 60°C)ortho-isomer (2-acyl)ThermodynamicFormation of a more stable bidentate complex with the catalyst.[8][9]

Table 2: Effect of Catalyst Stoichiometry on Reaction Pathway

Catalyst Moles (vs. Substrate)Predominant PathwayExpected ProductRationale
Catalytic (< 1 eq.)O-AcylationPhenyl EsterInsufficient catalyst to drive Fries rearrangement.[3]
Stoichiometric (≥ 1 eq.)C-Acylation / Fries RearrangementHydroxyaryl KetoneSufficient catalyst complexes with oxygen, activating the acyl group and promoting rearrangement.[5][11][12]

Visualized Workflows and Pathways

Logical Troubleshooting Workflow

TroubleshootingWorkflow cluster_causes Potential Causes cluster_solutions Corrective Actions cluster_outcomes Target Outcome Start Low Yield or Reaction Failure Cause1 Moisture Contamination? Start->Cause1 Cause2 Side Product Formation? Start->Cause2 Cause3 Incorrect Stoichiometry? Start->Cause3 Cause4 Suboptimal Temperature? Start->Cause4 Sol1 Flame-dry glassware. Use anhydrous reagents and solvents. Cause1->Sol1 Sol2 Analyze by TLC/GC-MS. Identify O-acylation or di-acylation. Cause2->Sol2 Sol3 Use ≥1 equivalent of Lewis Acid. Use 1:1 acylating agent to resorcinol. Cause3->Sol3 Sol4 Optimize temperature. Try low temp for O-acylation, then heat for Fries Rearrangement. Cause4->Sol4 Outcome Improved Yield of C-Acylated Product Sol1->Outcome Sol2->Outcome Sol3->Outcome Sol4->Outcome

Caption: A logical workflow for troubleshooting low yield in Friedel-Crafts acylation.

Competing Reaction Pathways

ReactionPathways sub Resorcinol + Acyl Halide o_acyl O-Acylated Ester (Side Product) sub->o_acyl O-Acylation (Low Temp, Kinetic) c_acyl C-Acylated Ketone (Desired Product) sub->c_acyl Direct C-Acylation (Less Favored) o_acyl->c_acyl Fries Rearrangement (High Temp, Lewis Acid)

Caption: Competing O-acylation and C-acylation pathways for resorcinol.

Parameter Influence on Reaction Outcome

ParameterInfluence Temp Temperature Ratio_OC O/C-Acylation Ratio Temp->Ratio_OC High Temp favors C Ratio_OP Ortho/Para Ratio Temp->Ratio_OP High Temp favors Ortho Cat Catalyst Moles Cat->Ratio_OC High Moles favor C Solv Solvent Polarity Solv->Ratio_OP Polar favors Para Yield Overall Yield Ratio_OC->Yield Ratio_OP->Yield

Caption: Influence of key reaction parameters on product selectivity and yield.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Resorcinol

This protocol is a general guideline and requires optimization for specific acylating agents and scales.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.1 to 2.2 equivalents) to a flame-dried round-bottom flask containing a suitable anhydrous solvent (e.g., 1,2-dichloroethane (B1671644) or nitrobenzene).[1] Cool the resulting slurry to 0-5°C using an ice bath.

  • Reagent Addition: In a separate flask, dissolve the acyl chloride (1.0 equivalent) and resorcinol (1.0 equivalent) in the anhydrous solvent. Add this solution dropwise to the cooled AlCl₃ slurry over 30-60 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. For reactions intended to proceed via Fries rearrangement to favor the ortho isomer, the mixture may be carefully heated (e.g., >60°C). Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[1][2] This will quench the reaction and decompose the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) three times.

  • Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to separate isomers and remove impurities.[1]

References

Technical Support Center: Strategies for Preventing Hydroxyl Group Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the unwanted oxidation of hydroxyl groups during chemical reactions. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues that may be encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy to prevent the oxidation of a hydroxyl group during a reaction?

A1: The most common and effective strategy is to temporarily convert the hydroxyl (-OH) group into a less reactive functional group, known as a "protecting group." This protecting group is designed to be stable under the reaction conditions that would otherwise oxidize the hydroxyl group. After the desired chemical transformation on other parts of the molecule is complete, the protecting group is selectively removed to regenerate the original hydroxyl group in a process called "deprotection."[1]

Q2: What are the essential characteristics of an effective protecting group for an alcohol?

A2: An ideal protecting group should possess the following characteristics:

  • Ease of Introduction: The protection reaction should be high-yielding and proceed under mild conditions using readily available reagents.[1]

  • Stability: It must be robust and inert to the reagents and conditions of subsequent synthetic steps.[1]

  • Ease of Removal: The deprotection should also be high-yielding and occur under specific, mild conditions that do not affect other functional groups within the molecule.[1]

  • Orthogonality: In molecules with multiple hydroxyl groups, it is often advantageous to use protecting groups that can be removed independently of one another. This principle is known as orthogonal protection.[2]

Q3: What are the most common classes of protecting groups for hydroxyls?

A3: The most widely used protecting groups for alcohols can be categorized into three main types:

  • Silyl (B83357) Ethers: These are formed by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMS-Cl; triisopropylsilyl chloride, TIPS-Cl). Their popularity stems from their ease of formation and removal, and their stability can be fine-tuned by altering the steric bulk of the substituents on the silicon atom.[1]

  • Alkyl Ethers: This category includes benzyl (B1604629) ethers (Bn), methoxymethyl (MOM) ethers, and tetrahydropyranyl (THP) ethers. They offer varying degrees of stability to acidic and basic conditions.[3]

  • Esters: Acetate and pivaloate esters are common ester protecting groups. They are typically stable to acidic conditions but can be readily cleaved by base-mediated hydrolysis.

Troubleshooting Guides

Silyl Ether Protection & Deprotection

Issue 1: Incomplete Silylation of the Alcohol

  • Potential Cause: Presence of moisture in the reaction. Silylating agents like TBDMS-Cl are sensitive to water, which leads to their decomposition.

  • Solution: Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried). Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Potential Cause: Insufficient reactivity of the silylating agent for a sterically hindered alcohol.

  • Solution: For hindered secondary or tertiary alcohols, a more reactive silylating agent such as tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBS-OTf) with a non-nucleophilic base like 2,6-lutidine can be more effective than TBS-Cl.[5]

  • Potential Cause: Incomplete reaction due to equilibrium.

  • Solution: Increase the equivalents of the silylating agent and the base (e.g., imidazole) to drive the reaction to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[6]

Issue 2: Sluggish or Incomplete Deprotection with Tetrabutylammonium Fluoride (B91410) (TBAF)

  • Potential Cause: The TBAF reagent may be old or have absorbed water, reducing its efficacy.

  • Solution: Use a fresh bottle of TBAF solution (typically 1M in THF). For base-sensitive substrates, the basicity of TBAF can be problematic; in such cases, buffering the reaction with acetic acid may be beneficial.[7]

  • Potential Cause: The silyl ether is sterically hindered (e.g., TBDPS or TIPS), making it more resistant to cleavage.

  • Solution: Increase the reaction time, elevate the temperature, or use a higher excess of the TBAF reagent. For particularly robust silyl ethers, alternative deprotection methods may be necessary.[8]

Benzyl Ether Protection & Deprotection

Issue 3: Incomplete Hydrogenolysis (Cleavage) of a Benzyl Ether

  • Potential Cause: Catalyst poisoning. The palladium catalyst (e.g., Pd/C) is susceptible to poisoning by sulfur-containing functional groups (e.g., thiols, thioethers) or certain nitrogen-containing heterocycles in the substrate.[9]

  • Solution:

    • Increase Catalyst Loading: A higher loading of the catalyst may be required to overcome the poison.[9]

    • Use an Alternative Catalyst: Rhenium-based catalysts are known to be more resistant to sulfur poisoning.[9]

    • Switch to a Non-hydrogenolysis Method: Consider alternative deprotection methods such as oxidative cleavage using DDQ under visible light irradiation, which is tolerant of many functional groups that poison palladium catalysts.[10][11]

  • Potential Cause: Product inhibition in the case of N-benzyl deprotection. The newly formed amine can coordinate to the palladium catalyst and slow down the reaction.[9]

  • Solution: Add an acidic co-solvent, such as acetic acid or dilute HCl, to protonate the amine product and prevent its coordination to the catalyst.[9]

Data Presentation: Comparison of Common Hydroxyl Protecting Groups

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability Profile
tert-Butyldimethylsilyl EtherTBS/TBDMSTBS-Cl, imidazole (B134444), DMFTBAF, THF; or mild acid (e.g., AcOH)Stable to base, mild acid, and many oxidizing/reducing agents. Labile to strong acid and fluoride sources.[12]
Triisopropylsilyl EtherTIPSTIPS-Cl, imidazole, DMFTBAF, THF; more resistant to acid than TBS.More sterically hindered and more stable to acidic conditions than TBS.[3]
tert-Butyldiphenylsilyl EtherTBDPSTBDPS-Cl, imidazole, DMFTBAF, THF; much more stable to acid than TBS.Very stable to acidic conditions and many reagents due to steric bulk.[13]
Benzyl EtherBnBnBr, NaH, THF/DMFH₂, Pd/C; or strong acids (e.g., BCl₃)Very stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. Cleaved by catalytic hydrogenolysis.[3]
Methoxymethyl EtherMOMMOM-Cl, DIPEA, CH₂Cl₂Acidic conditions (e.g., HCl in MeOH)Stable to basic and nucleophilic conditions, as well as many oxidizing and reducing agents. Labile to acids.[14][15]

Experimental Protocols

Protocol 1: Selective Protection of a Primary Alcohol with TBDMS-Cl

This protocol describes a general procedure for the selective silylation of a primary alcohol in the presence of a secondary alcohol.[16]

Materials:

  • Diol containing both a primary and a secondary alcohol

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq.)

  • Imidazole (2.2 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of the diol (1.0 eq.) in anhydrous DMF, add imidazole (2.2 eq.).

  • Stir the solution at room temperature under an inert atmosphere.

  • Add TBDMS-Cl (1.1 eq.) portion-wise to the solution.

  • Monitor the reaction progress by TLC (typically complete within 2-6 hours).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by silica (B1680970) gel column chromatography to isolate the mono-silylated primary alcohol.

Protocol 2: Deprotection of a TBDMS Ether using TBAF

This protocol provides a standard method for the cleavage of a TBDMS ether.[16]

Materials:

  • TBDMS-protected alcohol

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF) (1.1 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Water

  • Brine

Procedure:

  • Dissolve the TBDMS-protected alcohol (1.0 eq.) in anhydrous THF.

  • Add the TBAF solution (1.1 eq.) dropwise to the stirred solution at room temperature.

  • Monitor the reaction by TLC (deprotection is usually complete within 1-2 hours).

  • Upon completion, quench the reaction with water.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the resulting alcohol by silica gel column chromatography if necessary.

Protocol 3: Protection of an Alcohol as a Benzyl Ether

A general procedure for the benzylation of an alcohol using sodium hydride.

Materials:

  • Alcohol (1.0 eq.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Benzyl bromide (BnBr) (1.2 eq.)

Procedure:

  • To a solution of the alcohol in anhydrous DMF at 0°C under an inert atmosphere, add NaH portion-wise.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction back to 0°C and add benzyl bromide dropwise.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction at 0°C by the slow addition of water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis

A standard procedure for the cleavage of a benzyl ether.

Materials:

Procedure:

  • Dissolve the benzyl-protected alcohol in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Visualizations

Protection_Deprotection_Workflow cluster_start Initial State cluster_protection Protection Step cluster_intermediate Protected Intermediate cluster_reaction Chemical Transformation cluster_product_protected Protected Product cluster_deprotection Deprotection Step cluster_final Final Product Start Alcohol (R-OH) Protect Add Protecting Group Reagent (e.g., TBDMS-Cl, Imidazole) Start->Protect Protect Protected Protected Alcohol (R-OPG) Protect->Protected Reaction Perform Desired Reaction (e.g., Oxidation of another functional group) Protected->Reaction Product_Protected Product with Protected Alcohol Reaction->Product_Protected Deprotect Add Deprotection Reagent (e.g., TBAF) Product_Protected->Deprotect Deprotect End Final Product with Free Alcohol Deprotect->End

Figure 1. General workflow for the protection and deprotection of a hydroxyl group.

Troubleshooting_Silylation Start Incomplete Silylation Reaction Moisture Check for Moisture (Anhydrous Conditions?) Start->Moisture Reactivity Substrate Sterically Hindered? Moisture->Reactivity No Sol_Moisture Dry Glassware & Solvents Use Inert Atmosphere Moisture->Sol_Moisture Yes Equilibrium Insufficient Reagents? Reactivity->Equilibrium No Sol_Reactivity Use More Reactive Silylating Agent (e.g., TBS-OTf) Reactivity->Sol_Reactivity Yes Sol_Equilibrium Increase Equivalents of Silylating Agent and Base Equilibrium->Sol_Equilibrium Yes

Figure 2. Troubleshooting guide for incomplete silylation reactions.

Orthogonal_Protection Molecule Polyol with Primary (1°) and Secondary (2°) Alcohols Protect_1 Protect both alcohols (e.g., with TBDMS) Molecule->Protect_1 Protected_Diol Di-TBDMS Protected Polyol Protect_1->Protected_Diol Deprotect_1 Selective Deprotection of 1° Alcohol (e.g., mild acid) Protected_Diol->Deprotect_1 Mono_Protected Secondary Alcohol Protected Deprotect_1->Mono_Protected React_1 React with Free 1° Alcohol Mono_Protected->React_1 Product_1 Modified Primary Alcohol React_1->Product_1 Deprotect_2 Deprotect 2° Alcohol (e.g., TBAF) Product_1->Deprotect_2 Final_Product Final Product with Free 2° Alcohol Deprotect_2->Final_Product

Figure 3. An example of an orthogonal protection strategy.

References

Technical Support Center: Selective Functionalization of 3'-Hydroxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective functionalization of 3'-Hydroxypropiophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the selective functionalization of this compound?

A1: The main challenge arises from the presence of two reactive functional groups: a phenolic hydroxyl group and a ketone. This duality can lead to issues with regioselectivity, where reagents can react at either site. Key challenges include:

  • Selective O-alkylation vs. C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react on the oxygen or the aromatic ring.

  • Selective O-acylation vs. C-acylation: Similar to alkylation, acylation can occur at the hydroxyl group (ester formation) or the aromatic ring (Friedel-Crafts acylation).

  • Competing reactions at the carbonyl group: When targeting the hydroxyl group, the ketone functionality can sometimes interfere or be sensitive to the reaction conditions. Conversely, when reacting the ketone, the acidic phenolic proton can complicate reactions requiring basic conditions.

Q2: How can I achieve selective O-alkylation of the phenolic hydroxyl group?

A2: Selective O-alkylation is typically achieved via the Williamson ether synthesis. To favor O-alkylation over C-alkylation, it is crucial to use a polar aprotic solvent such as DMF or acetonitrile (B52724).[1][2][3] These solvents solvate the cation of the alkoxide, leaving the oxygen atom as a more accessible and reactive nucleophile.[4] Using a protic solvent can lead to hydrogen bonding with the phenoxide oxygen, shielding it and promoting C-alkylation.[5]

Q3: I am getting a low yield in my Williamson ether synthesis. What are the possible causes?

A3: Low yields in this reaction can be due to several factors:

  • Incomplete deprotonation of the phenol (B47542): Ensure you are using a strong enough base (e.g., NaH, K₂CO₃) and at least a stoichiometric amount to fully generate the phenoxide.

  • Side reactions (E2 elimination): This is a common competing reaction, especially with secondary or tertiary alkyl halides.[2][3][6] Whenever possible, use a primary alkyl halide.[6] Lowering the reaction temperature can also favor the desired SN2 reaction over E2 elimination.[4]

  • Steric hindrance: Significant steric bulk on either the phenoxide or the alkyl halide can impede the SN2 reaction.[4]

  • Reaction conditions: Ensure the solvent is anhydrous and the reaction is performed under an inert atmosphere if using highly reactive bases like NaH.

Q4: How can I selectively reduce the ketone group without affecting the aromatic ring or the hydroxyl group?

A4: Chemoselective reduction of the ketone in the presence of a phenol can be readily achieved using sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) or ethanol (B145695). NaBH₄ is a mild reducing agent that will reduce aldehydes and ketones but not esters, carboxylic acids, or aromatic rings under standard conditions. The reactivity of NaBH₄ can be enhanced with additives like LiCl if needed for less reactive ketones.[7][8][9]

Q5: What is the Fries rearrangement and how can I avoid it?

A5: The Fries rearrangement is the Lewis acid-catalyzed conversion of a phenolic ester to a hydroxyaryl ketone.[10][11][12] This can be an unwanted side reaction if you intend to synthesize the O-acylated product (ester). To avoid the Fries rearrangement, O-acylation should be performed in the absence of a Lewis acid. Base-catalyzed or uncatalyzed acylation with an acyl halide or anhydride (B1165640) will favor the formation of the ester.[11]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Alkylation (Mixture of O- and C-Alkylated Products)
Potential Cause Suggested Solution
Use of protic or non-polar solvent. Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to favor O-alkylation.[1][2][3][5]
High reaction temperature. High temperatures can sometimes favor C-alkylation. Try running the reaction at a lower temperature.
Nature of the counter-ion. The choice of base can influence the reactivity of the phenoxide. Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, NaH).
Issue 2: Low or No Product Yield in O-Acylation (Esterification)
Potential Cause Suggested Solution
Incomplete reaction. O-acylation can be reversible. Use a slight excess of the acylating agent and consider using a base like pyridine (B92270) or triethylamine (B128534) to scavenge the acid byproduct and drive the reaction to completion.
Hydrolysis of the product. Ensure anhydrous conditions, as water can hydrolyze the acylating agent and the ester product.
Steric hindrance. If using a bulky acylating agent, the reaction may be slow. Increase the reaction time or temperature, or consider a more reactive acylating agent (e.g., acyl chloride over anhydride).
Issue 3: Formation of an Unexpected Byproduct during Friedel-Crafts Acylation
Potential Cause Suggested Solution
Fries Rearrangement. If you are attempting a direct C-acylation on a phenol, you might inadvertently form the ester (O-acylation) first, which then rearranges. The ratio of ortho to para rearranged products is often temperature-dependent, with lower temperatures favoring the para product and higher temperatures favoring the ortho product.[10][11][12]
Polyacylation. The hydroxyaryl ketone product is generally less reactive than the starting phenol, so polyacylation is less common than in Friedel-Crafts alkylation.[11] However, if it occurs, try using a milder Lewis acid or reducing the amount of the acylating agent.

Quantitative Data Summary

The regioselectivity of phenol functionalization is highly dependent on the reaction conditions. The following tables summarize the expected outcomes based on general principles for phenolic compounds.

Table 1: Expected Regioselectivity in the Alkylation of this compound

Reaction Condition Primary Product Rationale
Primary alkyl halide, K₂CO₃, DMFO-Alkylated EtherPolar aprotic solvent enhances the nucleophilicity of the phenoxide oxygen.[2][5]
Primary alkyl halide, K₂CO₃, TFE (protic)C-Alkylated PhenolProtic solvent solvates the phenoxide oxygen via H-bonding, making the ring carbons more nucleophilic.[5]
Tertiary alkyl halide, K₂CO₃, DMFAlkene (Elimination)The alkoxide acts as a base, and E2 elimination competes with SN2, especially with hindered halides.[2][6]

Table 2: Expected Regioselectivity in the Acylation of this compound

Reaction Condition Primary Product Rationale
Acyl chloride, PyridineO-Acylated EsterBase-catalyzed conditions favor nucleophilic attack by the phenoxide oxygen.
Acyl chloride, AlCl₃ (Lewis Acid)C-Acylated PhenolLewis acid activates the acyl chloride for electrophilic aromatic substitution (Friedel-Crafts acylation). The hydroxyl group is a strong ortho, para-director.
Phenolic ester, AlCl₃, heatC-Acylated PhenolThese are the conditions for the Fries rearrangement, where the acyl group migrates from the oxygen to the ring.[10][11]

Experimental Protocols

Protocol 1: Selective O-Alkylation (Synthesis of 3'-(Benzyloxy)propiophenone)

This protocol is adapted from the Williamson ether synthesis of a similar compound, 3-(3-(benzyloxy)phenyl)propanoic acid.[13][14]

Reaction Scheme:

Materials:

  • This compound

  • Benzyl (B1604629) bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone (B3395972) or Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and anhydrous acetone or DMF.

  • Add anhydrous potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux (for acetone, ~56°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[14]

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether. Transfer to a separatory funnel and wash successively with water, 1 M HCl, and brine.[14]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 3'-(benzyloxy)propiophenone.

Protocol 2: Chemoselective Reduction of the Carbonyl Group

This protocol is based on the standard procedure for the chemoselective reduction of ketones in the presence of other functional groups.[15]

Reaction Scheme:

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask with a magnetic stirrer.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture in an ice bath and cautiously quench by the slow addition of deionized water.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Transfer the aqueous residue to a separatory funnel and extract three times with diethyl ether or ethyl acetate.[15]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the product, 1-(3-hydroxyphenyl)propan-1-ol. Further purification can be done by column chromatography if necessary.

Visualizations

experimental_workflow_o_alkylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve 3'-HP in Acetone/DMF B 2. Add K₂CO₃ A->B C 3. Stir for 30 min B->C D 4. Add Benzyl Bromide C->D E 5. Reflux for 12-18h D->E F 6. Monitor by TLC E->F G 7. Cool & Filter F->G H 8. Concentrate G->H I 9. Extraction H->I J 10. Dry & Concentrate I->J K 11. Purify J->K Product Product K->Product troubleshooting_logic cluster_alkylation O-Alkylation cluster_acylation O-Acylation cluster_reduction Ketone Reduction Start Low Yield in Functionalization Q1 Which reaction? Start->Q1 A1 Check for E2 byproduct (alkene) Q1->A1 Alkylation A2 Incomplete deprotonation? Q1->A2 Alkylation B1 Is Fries rearrangement product observed? Q1->B1 Acylation B2 Reaction reversible? Q1->B2 Acylation C1 Starting material remains? Q1->C1 Reduction A3 Use primary alkyl halide A1->A3 A4 Use stronger base / anhydrous conditions A2->A4 B3 Avoid Lewis acids B1->B3 B4 Use base scavenger (e.g., pyridine) B2->B4 C2 Increase equivalents of NaBH₄ C1->C2

References

Technical Support Center: Enhancing Regioselectivity in Reactions of 3'-Hydroxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges in controlling regioselectivity in chemical reactions involving 3'-Hydroxypropiophenone.

Section 1: Understanding Regioselectivity in this compound

Core Concept: this compound has two functional groups on the benzene (B151609) ring that direct incoming electrophiles to different positions during electrophilic aromatic substitution (EAS). The hydroxyl group (-OH) is an activating, ortho, para-director, while the propionyl group (-COCH₂CH₃) is a deactivating, meta-director. This competition can lead to mixtures of products.

Diagram of Directing Effects:

Caption: Competing directing effects on the this compound ring.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of isomers in my electrophilic aromatic substitution reaction?

A1: The hydroxyl group (-OH) at the 3'-position is a strong activating group that directs incoming electrophiles to the positions ortho (C2 and C6) and para (C4) to it.[1][2] Conversely, the propionyl group is a deactivating group that directs incoming electrophiles to the meta position (C5) relative to itself.[3][4] Since the 3'- and 5'- positions are equivalent, the propionyl group directs to the C5 position. The simultaneous influence of these two groups leads to the formation of a mixture of isomers. The final product distribution will depend on the reaction conditions and the nature of the electrophile.

Q2: How can I favor substitution at the ortho or para positions (C2, C4, C6)?

A2: To favor substitution directed by the hydroxyl group, you should employ conditions that enhance its activating effect. This typically involves using polar, protic solvents and avoiding strong Lewis acids that can complex with the hydroxyl group, thereby deactivating it. For some reactions, converting the hydroxyl group to a phenoxide ion with a mild base can further enhance its directing ability.

Q3: How can I favor substitution at the C5 position, as directed by the propionyl group?

A3: To achieve substitution primarily at the C5 position, the directing effect of the hydroxyl group must be diminished or temporarily removed. The most common strategy is to use a protecting group on the hydroxyl moiety.[5] Converting the -OH group into an ether (e.g., -OCH₃) or an ester (e.g., -OCOCH₃) reduces its activating strength and steric bulk around the ortho positions, allowing the meta-directing effect of the propionyl group to dominate.

Q4: What are the best protecting groups for the hydroxyl function on this compound?

A4: The choice of protecting group depends on the subsequent reaction conditions.[5]

  • Methyl Ether (-OCH₃): Stable and effective at reducing the activating influence of the hydroxyl group. It is, however, difficult to remove.

  • Benzyl (B1604629) Ether (-OBn): Offers good protection and can be removed under mild conditions via hydrogenolysis (H₂/Pd-C), which is compatible with many other functional groups.

  • Silyl Ethers (-OSiR₃, e.g., TBDMS): Easily installed and removed under mild, specific conditions (e.g., with fluoride (B91410) ions). They are sensitive to acidic conditions.

  • Acetyl Ester (-OAc): Can be used, but may be cleaved under acidic or basic conditions used in some EAS reactions.

Q5: Can I achieve selective reaction at the hydroxyl or ketone group without affecting the aromatic ring?

A5: Yes, this requires careful selection of reagents and conditions.

  • For O-alkylation or O-acylation: Use of a base to form the phenoxide followed by reaction with an alkyl halide or acyl chloride will favor reaction at the oxygen.[6] Using a polar aprotic solvent can enhance the nucleophilicity of the phenoxide.

  • For reactions at the ketone: The ketone can be reduced (e.g., with NaBH₄) or undergo other carbonyl chemistry. To prevent the acidic phenol (B47542) from interfering, it can be deprotonated with a suitable base first.

Section 3: Troubleshooting Guides

Issue 1: Poor Regioselectivity in Nitration
Symptom Possible Cause Troubleshooting Steps
Formation of multiple nitrated isomers (e.g., 2-nitro, 4-nitro, 6-nitro, and 5-nitro products). Competing directing effects of the -OH and -COCH₂CH₃ groups. The strongly activating -OH group directs ortho and para, while the deactivating propionyl group directs meta.1. Protect the hydroxyl group: Convert the -OH to an ether (e.g., methoxy (B1213986) or benzyloxy) to reduce its activating effect and favor nitration at the C5 position. 2. Control reaction temperature: Lowering the reaction temperature can sometimes improve selectivity. 3. Choice of nitrating agent: Using a milder nitrating agent might offer better control.
Low overall yield. Ring deactivation by the propionyl group and potential for oxidative side reactions.1. Use a protecting group: An ether protecting group will make the ring more reactive than the unprotected phenol under certain nitrating conditions. 2. Optimize reaction time and temperature: Monitor the reaction closely to avoid over-nitration or degradation.
Issue 2: Unwanted O-Alkylation vs. C-Alkylation
Symptom Possible Cause Troubleshooting Steps
Desired C-alkylation (Friedel-Crafts) is failing, and O-alkylation is observed instead. The phenoxide, formed under basic conditions or in the presence of a Lewis acid, is an ambident nucleophile, with reactivity at both oxygen and carbon. Hard electrophiles tend to react at the hard oxygen atom (O-alkylation).[7]1. Protect the hydroxyl group: This is the most reliable method to prevent O-alkylation. 2. Use a non-polar solvent: This can favor C-alkylation by reducing the solvation of the phenoxide oxygen. 3. Choose a "softer" electrophile: For alkylation, alkyl iodides are softer than chlorides and may favor C-alkylation.
Desired O-alkylation is slow or incomplete. Insufficiently basic conditions to fully deprotonate the phenol. Steric hindrance.1. Use a stronger base: Switch from K₂CO₃ to NaH or another stronger base. 2. Use a polar aprotic solvent: Solvents like DMF or DMSO can accelerate Sₙ2 reactions. 3. Increase the temperature: Gently heating the reaction can improve the rate.

Section 4: Experimental Protocols

Protocol 1: Regioselective Nitration via a Protected Phenol

This protocol aims for nitration at the C5 position by protecting the hydroxyl group as a benzyl ether.

Workflow Diagram:

Nitration_Workflow Start This compound Protection Step 1: Protection (O-Benzylation) Start->Protection BnBr, K₂CO₃, Acetone Nitration Step 2: Nitration Protection->Nitration HNO₃, H₂SO₄, 0°C Deprotection Step 3: Deprotection (Hydrogenolysis) Nitration->Deprotection H₂, Pd/C, EtOH End 5-Nitro-3'-hydroxy- propiophenone Deprotection->End

Caption: Workflow for the regioselective synthesis of 5-nitro-3'-hydroxypropiophenone.

Step 1: Protection (O-Benzylation)

  • To a solution of this compound (1 eq.) in acetone, add anhydrous potassium carbonate (1.5 eq.).

  • Add benzyl bromide (1.1 eq.) dropwise at room temperature.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3'-(Benzyloxy)propiophenone.

Step 2: Nitration

  • Cool a mixture of concentrated sulfuric acid and nitric acid (1:1 v/v) to 0°C.

  • Slowly add 3'-(Benzyloxy)propiophenone (1 eq.) to the cold nitrating mixture with vigorous stirring, maintaining the temperature below 5°C.

  • Stir the reaction at 0°C for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate and purify by column chromatography to isolate the 5-nitro-3'-(benzyloxy)propiophenone isomer.

Step 3: Deprotection (Hydrogenolysis)

  • Dissolve the purified nitro compound in ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final product, 5-Nitro-3'-hydroxypropiophenone.

Protocol 2: Selective ortho-Halogenation (Bromination)

This protocol aims to achieve bromination at the C2/C6 positions, directed by the unprotected hydroxyl group.

Workflow Diagram:

Bromination_Workflow Start This compound Bromination Bromination Start->Bromination NBS, Acetonitrile (B52724), RT End 2-Bromo-3'-hydroxy- propiophenone Bromination->End

Caption: Direct regioselective bromination of this compound.

  • Dissolve this compound (1 eq.) in acetonitrile or a chlorinated solvent like dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate (B1220275) solution.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography. This should yield the ortho-brominated product as the major isomer due to the strong activating effect of the hydroxyl group.

Section 5: Quantitative Data

The following table summarizes expected regioselectivity for electrophilic aromatic substitution on a phenol derivative with competing directing groups. The data is illustrative and based on general principles and results for similar substrates. Actual yields and isomer ratios will vary with specific reaction conditions.[3]

Reaction Substrate Conditions Major Product(s) Approx. Isomer Ratio (ortho:meta:para)
Nitration 3'-MethoxypropiophenoneHNO₃, H₂SO₄, 0°C3'-Methoxy-5-nitropropiophenoneNot applicable (meta to propionyl, ortho to methoxy)
Bromination This compoundNBS, CH₃CN, RT2-Bromo-3'-hydroxypropiophenoneHigh ortho selectivity
Friedel-Crafts Acylation 3'-(Benzyloxy)propiophenoneAcCl, AlCl₃, CS₂5-Acetyl-3'-(benzyloxy)propiophenoneHigh selectivity for the position meta to the propionyl group

Note: For this compound itself, Friedel-Crafts reactions are often problematic due to complexation of the Lewis acid with the hydroxyl group. Protection is highly recommended.

References

Stability of 3'-Hydroxypropiophenone under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3'-Hydroxypropiophenone under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound is a solid crystalline powder that is generally stable under ambient and normal storage conditions.[1][2] For optimal shelf-life, it should be stored in a cool, dry, and well-ventilated area, protected from light and strong oxidizing agents.[1]

Q2: What conditions can lead to the degradation of this compound?

A2: Exposure to harsh acidic or basic conditions, strong oxidizing agents, and high temperatures can lead to the degradation of this compound.[3][4] It is recommended to avoid these conditions during storage and handling unless conducting controlled studies.

Q3: Are there any known incompatibilities for this compound?

A3: Yes, this compound is incompatible with strong oxidizing agents, strong reducing agents, strong acids, and bases.[3][4] Contact with these substances can initiate degradation or other hazardous reactions.

Q4: What is a forced degradation study and why is it important for this compound?

A4: A forced degradation study is an experiment that subjects a compound to stress conditions, such as high heat, humidity, light, and a range of acidic and basic pHs, to accelerate its decomposition.[5][] These studies are crucial for understanding the degradation pathways of this compound, identifying potential degradation products, and developing stability-indicating analytical methods, which are essential for quality control in drug development.[7][8]

Q5: What analytical techniques are recommended for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with a UV or Diode-Array Detector (DAD) is the most common and recommended technique for monitoring the stability of this compound and separating it from its degradation products.[9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for analysis.[1]

Troubleshooting Guides

This section addresses common issues encountered during the handling and stability testing of this compound.

Issue Possible Cause(s) Troubleshooting Steps
Unexpected degradation of this compound standard solution. 1. Improper solvent selection (reactive or non-pH adjusted). 2. Exposure to light for extended periods. 3. Contamination of solvent or glassware with acids, bases, or oxidizing agents. 4. Storage at elevated temperatures.1. Prepare solutions in a stable, neutral, and high-purity solvent (e.g., HPLC-grade acetonitrile (B52724) or methanol). 2. Store solutions in amber vials or protect them from light with aluminum foil. 3. Ensure all glassware is thoroughly cleaned and rinsed. Use fresh, high-purity solvents. 4. Store standard solutions at recommended refrigerated temperatures (2-8°C).[1]
No degradation observed in forced degradation study under acidic/basic conditions. 1. Stress conditions (acid/base concentration, temperature, time) are too mild. 2. The compound is highly stable under the tested conditions.1. Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M or higher). 2. Increase the temperature of the study (e.g., from room temperature to 60-80°C). 3. Extend the duration of the stress testing.
Complete degradation of the compound in the initial time point of a forced degradation study. 1. Stress conditions are too harsh.1. Reduce the concentration of the acid or base. 2. Lower the temperature of the experiment. 3. Shorten the initial time point for sample collection.
Poor separation between this compound and its degradation products in HPLC analysis. 1. The analytical method is not "stability-indicating." 2. Inappropriate column selection or mobile phase composition.1. Develop a stability-indicating HPLC method by screening different columns, mobile phases (pH, organic modifiers), and gradient profiles. 2. A C18 column is often a good starting point for method development.
Appearance of extraneous peaks in the chromatogram. 1. Contamination from solvents, glassware, or sample handling. 2. Degradation of excipients if working with a formulated product.1. Analyze a blank (solvent) injection to identify solvent-related peaks. 2. Ensure meticulous cleaning of all equipment. 3. If applicable, run a forced degradation study on the placebo (formulation without the active ingredient) to identify excipient-related degradants.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study. Researchers should adapt the conditions based on their specific objectives.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate containers. Keep one set at room temperature and another at 60°C.

  • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH in separate containers. Keep one set at room temperature and another at 60°C.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature.

  • Thermal Degradation: Store an aliquot of the stock solution in a temperature-controlled oven at 80°C.

  • Photolytic Degradation: Expose an aliquot of the stock solution to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

3. Sampling and Analysis:

  • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in ACN:H2O) Acid Acid Hydrolysis (0.1M & 1M HCl, RT & 60°C) Stock->Acid Base Basic Hydrolysis (0.1M & 1M NaOH, RT & 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (80°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Sample Sample at Time Points (0, 2, 4, 8, 24h...) Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Neutralize Neutralize/Dilute Sample->Neutralize HPLC HPLC Analysis (Stability-Indicating Method) Neutralize->HPLC Data Data Interpretation (Identify Degradants, Determine Pathways) HPLC->Data

Caption: Workflow for a typical forced degradation study.

Quantitative Data Summary

Specific quantitative data on the degradation kinetics of this compound is not extensively available in the public domain. The following table is a template for researchers to summarize their findings from forced degradation studies.

Stress Condition Time (hours) % this compound Remaining % Total Degradation Major Degradation Products (if identified)
0.1 M HCl (60°C) 01000-
8DataDataData
24DataDataData
0.1 M NaOH (RT) 01000-
8DataDataData
24DataDataData
3% H₂O₂ (RT) 01000-
8DataDataData
24DataDataData

Potential Degradation Pathways

While specific degradation products for this compound need to be experimentally identified, aryl ketones can undergo certain reactions under acidic and basic conditions. The following diagram illustrates a hypothetical degradation pathway. Under strong acidic or basic conditions, reactions involving the ketone or phenolic hydroxyl group may occur.

Degradation_Pathway cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) parent This compound acid_prod Potential Products (e.g., dehydration, rearrangement) parent->acid_prod Degradation base_prod Potential Products (e.g., oxidation, cleavage) parent->base_prod Degradation

Caption: Hypothetical degradation pathways for this compound.

References

Removal of unreacted starting materials from 3'-Hydroxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 3'-Hydroxypropiophenone

This guide provides troubleshooting advice and detailed protocols for the removal of unreacted starting materials from this compound, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How can I assess the purity of my synthesized this compound?

A1: Several analytical techniques can be employed to assess the purity of your product.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to visualize the separation of your product from starting materials and byproducts. A pure sample should ideally show a single spot.[1]

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically 1-2°C). Impurities will cause the melting point to broaden and become depressed.[1] The reported melting point for this compound is between 75-82°C.[2][][4]

  • Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure of the desired product and identify the presence of impurities. Key IR peaks include a strong carbonyl absorption around 1680 cm⁻¹ and a hydroxyl stretch near 3400 cm⁻¹.[] ¹H NMR signals for the aromatic protons are typically observed between δ 6.6-7.2 ppm.[]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the purity of the sample. A reverse-phase HPLC method can be used with a mobile phase containing acetonitrile, water, and an acid like phosphoric or formic acid.[5][6]

Q2: My crude product is an oil/sticky solid. How should I proceed?

A2: An oily or non-crystalline crude product often indicates the presence of impurities or residual solvent.

  • Washing: First, try washing the crude material with a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold water or a non-polar solvent like hexane).

  • Column Chromatography: If washing is ineffective, column chromatography is the preferred method for purifying non-crystalline or oily samples as it does not rely on the crystallinity of the compound.

Q3: I performed a recrystallization, but my TLC still shows the presence of starting material. What should I do?

A3: This indicates that the solubility of the starting material and your product are too similar in the chosen recrystallization solvent. You have two primary options:

  • Perform a Second Recrystallization: Sometimes a second recrystallization can significantly improve purity.

  • Switch Purification Methods: If recrystallization is ineffective, column chromatography is a highly effective alternative for separating compounds with similar solubilities.[1]

Q4: My crystals are not forming during recrystallization. What could be the problem?

A4: Crystal formation can be initiated in a few ways if it doesn't occur spontaneously upon cooling.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.[7]

  • Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the cooled solution. This "seed" will provide a template for further crystal growth.[7][8]

  • Concentrate the Solution: It's possible too much solvent was added. Gently heat the solution to evaporate some of the solvent to the point of saturation and then allow it to cool again.[1]

  • Extended Cooling: Ensure the solution has been cooled sufficiently, first to room temperature and then in an ice-water bath.[8]

Physicochemical Properties for Purification

Selecting an appropriate purification strategy depends on the physical properties of the product and potential unreacted starting materials.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound 150.17[2]75 - 82[2][][4]~289[2][9]Slightly soluble in Chloroform, Ethyl Acetate (B1210297), Methanol.[2][] Sparingly soluble in water.[10]
m-Methoxyacetophenone150.17N/A240-242Insoluble in water.
Resorcinol110.11109 - 112277Soluble in water, ethanol, ether.
Propanoyl Chloride92.52-9080Reacts with water and alcohol.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This method is highly effective for removing a wide range of impurities, especially when recrystallization fails.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (60-120 mesh)

  • Eluent: Hexane (B92381)/Ethyl Acetate mixture (start with a 9:1 ratio and adjust based on TLC)

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: First, determine the optimal eluent system using TLC. Spot the crude mixture on a TLC plate and test different ratios of hexane and ethyl acetate. The ideal system will show good separation between the product spot (Rf value ~0.3-0.4) and any impurity spots.

  • Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow it to pack under gravity, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the eluent. Alternatively, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the chosen hexane/ethyl acetate mixture. Collect fractions in separate test tubes.

  • Fraction Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound. A yield of 94% has been reported using this method.[2]

Protocol 2: Purification by Recrystallization

This technique is ideal for purifying solid crude products when impurities have different solubility profiles from the desired compound.

Materials:

  • Crude this compound solid

  • Recrystallization solvent (e.g., Toluene, Ethanol/Water mixture)

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which this compound has low solubility at room temperature but high solubility at its boiling point.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently while stirring until the solid completely dissolves. Add more hot solvent dropwise only if necessary to achieve full dissolution.[1][7]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. Ensure the funnel and receiving flask are pre-heated to prevent premature crystallization of the product.[1]

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7][8]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities on the crystal surface.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Visualized Workflows

Purification_Workflow start_end start_end process process decision decision output output A Crude Product B Purity Check (TLC) A->B C Impurities Present? B->C D Recrystallization (If solid) C->D Yes, & Product is Solid E Column Chromatography C->E Yes, & Product is Oily H Pure Product C->H No F Check Purity Again D->F E->F G Pure? F->G G->H Yes I Repeat Purification G->I No I->C

Caption: General workflow for the purification of this compound.

Recrystallization_Troubleshooting problem problem question question solution solution process process start Crystals Fail to Form After Cooling q1 Is solution cloudy or supersaturated? start->q1 sol1 Scratch inner surface of flask q1->sol1 Yes q2 Is solution clear? q1->q2 No sol2 Add a seed crystal sol1->sol2 end Crystals Form sol2->end proc1 Gently heat to evaporate excess solvent q2->proc1 Yes proc2 Cool solution again proc1->proc2 proc2->q1

Caption: Troubleshooting guide for issues during recrystallization.

References

Technical Support Center: Scaling Up the Synthesis of 3'-Hydroxypropiophenone for Industrial Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for troubleshooting and frequently asked questions (FAQs) related to the industrial-scale synthesis of 3'-Hydroxypropiophenone. The information is structured to directly address specific issues that may be encountered during the scale-up and production process, with a focus on practical, actionable solutions.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of this compound, presented in a question-and-answer format to directly address specific issues.

Issue 1: Low Product Yield

Q1: Our industrial-scale Friedel-Crafts acylation is resulting in a significantly lower yield than our lab-scale experiments. What are the primary factors to investigate?

A1: Low yields when scaling up Friedel-Crafts acylation can often be attributed to several factors that are less prominent at the laboratory scale. The most common culprits include:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. On an industrial scale, the larger surface areas of reactors and transfer lines increase the risk of moisture contamination, which deactivates the catalyst.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[1] This means a stoichiometric amount of the catalyst is often required. Inadequate catalyst loading on a large scale will result in an incomplete reaction.

  • Poor Mass and Heat Transfer: In large reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition. Uneven temperature distribution can also negatively impact the reaction rate and selectivity.

  • Sub-optimal Reaction Temperature: While some reactions work at room temperature, industrial-scale production may require precise temperature control to overcome activation energy without causing decomposition.[2]

Q2: We are observing the formation of multiple byproducts during the Fries rearrangement of phenyl propionate. How can we improve the selectivity towards the desired this compound?

A2: The Fries rearrangement is known to produce both ortho and para isomers, and the selectivity is highly dependent on reaction conditions.[3] To favor the formation of the desired meta (or in this case, the related para to the initial ester) hydroxy ketone, consider the following:

  • Temperature Control: Lower reaction temperatures generally favor the para product (thermodynamic control), while higher temperatures favor the ortho product (kinetic control).[3] For industrial production, a thorough temperature optimization study is crucial.

  • Solvent Polarity: The polarity of the solvent can influence the isomer ratio. Non-polar solvents tend to favor the ortho isomer, while more polar solvents can increase the yield of the para isomer.[3]

  • Catalyst Choice: While AlCl₃ is common, other Lewis acids like TiCl₄ or SnCl₄, or Brønsted acids like HF, can be used and may offer different selectivity profiles.[4]

Issue 2: Product Purity and Impurities

Q3: What are the common impurities we should expect in industrial-grade this compound, and how can they be minimized?

A3: Common impurities can originate from starting materials, side reactions, or subsequent degradation. Key impurities to monitor include:

  • Isomeric Hydroxypropiophenones: Primarily 2'- and 4'-hydroxypropiophenone (B143161) from non-selective acylation or rearrangement.

  • Unreacted Starting Materials: Residual phenol (B47542) or phenyl propionate.

  • Polysubstituted Products: Di-acylated or di-alkylated phenols, although less common in acylation than alkylation.

  • Colored Impurities: Oxidation of the phenolic hydroxyl group can lead to the formation of colored quinone-type byproducts.

To minimize these impurities:

  • Optimize regioselectivity through careful control of temperature and solvent as mentioned above.

  • Ensure complete reaction by monitoring with in-process controls (e.g., HPLC, GC).

  • Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[5]

Q4: What are the recommended industrial-scale purification methods for this compound to achieve high purity (>99%)?

A4: Achieving high purity on an industrial scale typically involves a multi-step process:

  • Quenching and Extraction: The reaction mixture is typically quenched with cold water or dilute acid to decompose the catalyst-product complex. This is followed by extraction with a suitable organic solvent. The choice of solvent is critical for efficient extraction and to minimize emulsions.

  • Washing: The organic layer is washed with a basic solution (e.g., sodium bicarbonate) to remove acidic impurities and then with brine to remove residual water-soluble components.

  • Crystallization: This is the most effective method for achieving high purity on a large scale. The crude product is dissolved in a suitable solvent system at an elevated temperature, and then slowly cooled to induce crystallization of the pure product, leaving impurities in the mother liquor. Solvent selection is key and may require experimentation with solvent mixtures.[6]

  • Filtration and Drying: The crystallized product is isolated by filtration and then dried under vacuum to remove residual solvents.

Frequently Asked Questions (FAQs)

Reaction and Synthesis

  • Q: Which is the more viable industrial route for this compound: Friedel-Crafts acylation of phenol or the Fries rearrangement of phenyl propionate?

    • A: Both routes are viable, and the choice often depends on factors like raw material cost, desired selectivity, and existing plant infrastructure. The Friedel-Crafts acylation of phenol can be more direct but may suffer from lower selectivity and the need to handle corrosive acyl chlorides. The Fries rearrangement is a two-step process (esterification followed by rearrangement) but can offer better control over selectivity.[3][7] A thorough techno-economic analysis is recommended.[8]

  • Q: Can we use a catalytic amount of Lewis acid for the Friedel-Crafts acylation on an industrial scale?

    • A: Generally, no. The ketone product forms a stable complex with the Lewis acid, effectively sequestering it.[1] Therefore, a stoichiometric amount (or even a slight excess) is typically required to drive the reaction to completion. Using a catalytic amount will likely result in low conversion.

Safety and Handling

  • Q: What are the major safety concerns when scaling up Friedel-Crafts acylation with aluminum chloride?

    • A: The primary concerns are the highly exothermic nature of the reaction and the release of hydrogen chloride (HCl) gas. In a large reactor, inadequate heat removal can lead to a runaway reaction.[9] The HCl gas is corrosive and toxic, requiring a robust off-gas scrubbing system. Additionally, aluminum chloride reacts violently with water, so strict anhydrous conditions must be maintained.

  • Q: How should we handle the waste streams generated from the synthesis?

    • A: The aqueous waste stream will be acidic and contain aluminum salts. This needs to be neutralized before being sent to a wastewater treatment plant. The organic waste streams will contain residual solvents and byproducts. These should be segregated and either recycled or incinerated. Treatment of wastewater from ketone production often involves biochemical processes like the activated sludge method.[10]

Data Presentation

Table 1: Comparison of Industrial Synthesis Routes for this compound

ParameterFriedel-Crafts Acylation of PhenolFries Rearrangement of Phenyl Propionate
Starting Materials Phenol, Propionyl Chloride, AlCl₃Phenyl Propionate, AlCl₃ (or other Lewis acid)
Number of Steps 12 (Esterification + Rearrangement)
Typical Yield 60-80%70-90% (overall)
Key Challenges Regioselectivity (ortho, para isomers), Corrosive reagents, Stoichiometric catalystIsomer separation, Potentially higher temperatures, Two-step process
Safety Concerns Highly exothermic, HCl gas evolution, Water-reactive catalystHandling of strong acids, High-temperature operation

Table 2: Typical Reaction Parameters for Lab-Scale Synthesis (as a starting point for scale-up)

ParameterValueReference
Reactant Ratio (Phenol:Propionyl Chloride:AlCl₃) 1 : 1.1 : 1.2[7]
Solvent Dichloromethane or Nitrobenzene[7]
Temperature 0 °C to reflux[11]
Reaction Time 2-24 hours[12]

Experimental Protocols

Protocol 1: Industrial-Scale Friedel-Crafts Acylation of m-Methoxyacetophenone (Illustrative)

This protocol is adapted from a lab-scale procedure and should be optimized for specific plant equipment and safety considerations.

  • Reactor Preparation: Ensure a glass-lined or other suitably corrosion-resistant reactor is clean, dry, and inerted with nitrogen.

  • Solvent and Reactant Charging: Charge the reactor with toluene (B28343) and m-methoxyacetophenone. Begin agitation.

  • Catalyst Addition: Under a nitrogen blanket and with controlled cooling, slowly add aluminum chloride (AlCl₃) portion-wise, maintaining the internal temperature below a pre-determined setpoint. The addition is highly exothermic.

  • Reaction: Once the catalyst addition is complete, slowly heat the reaction mixture to reflux and hold for several hours. Monitor the reaction progress by in-process control (e.g., GC or HPLC).

  • Quenching: Cool the reaction mixture to room temperature. In a separate, agitated quenching vessel containing a mixture of ice and aqueous hydrochloric acid, slowly transfer the reaction mixture. This step is also highly exothermic and will generate HCl gas.

  • Work-up: Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify by crystallization from a suitable solvent system.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Friedel-Crafts Acylation cluster_workup Downstream Processing cluster_product Final Product Phenol Phenol Reaction_Vessel Reactor: - Anhydrous Conditions - Inert Atmosphere - Controlled Temperature Phenol->Reaction_Vessel Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Product-Catalyst Complex Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Crystallization Crystallization Washing->Crystallization Drying Drying Crystallization->Drying Final_Product 3'-Hydroxy- propiophenone Drying->Final_Product

Caption: A typical experimental workflow for the synthesis of this compound via Friedel-Crafts acylation.

Troubleshooting_Yield Start Low Yield in Scale-Up Check_Catalyst 1. Catalyst Issues? Start->Check_Catalyst Check_Conditions 2. Reaction Conditions? Check_Catalyst->Check_Conditions No Moisture Moisture Contamination? Check_Catalyst->Moisture Yes Loading Insufficient Catalyst? Check_Catalyst->Loading Yes Check_Purity 3. Reagent Purity? Check_Conditions->Check_Purity No Temp Sub-optimal Temperature? Check_Conditions->Temp Yes Mixing Poor Mixing/Heat Transfer? Check_Conditions->Mixing Yes Solution_Purity Analyze incoming raw materials. Consider pre-purification. Check_Purity->Solution_Purity Yes Solution_Moisture Ensure anhydrous conditions. Dry solvents & inert atmosphere. Moisture->Solution_Moisture Solution_Loading Use stoichiometric amount of catalyst. Verify catalyst activity. Loading->Solution_Loading Solution_Temp Optimize temperature profile for industrial reactor. Temp->Solution_Temp Solution_Mixing Improve agitation. Monitor for hot spots. Mixing->Solution_Mixing

References

Validation & Comparative

A Comparative Spectroscopic Analysis of 2'-, 3'-, and 4'-Hydroxypropiophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a detailed comparative analysis of the spectral properties of three structural isomers of hydroxypropiophenone: 2'-hydroxypropiophenone, 3'-hydroxypropiophenone, and 4'-hydroxypropiophenone. A thorough understanding of their distinct spectroscopic signatures is crucial for their unambiguous identification and characterization in various scientific disciplines, including synthetic chemistry, drug discovery, and metabolomics. This document provides a comprehensive examination of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and visual aids to facilitate analysis.

Spectroscopic Data Summary

The positioning of the hydroxyl group on the phenyl ring significantly influences the electronic environment of the molecule, leading to distinct differences in the spectral data for each isomer. These differences are summarized in the tables below.

¹H NMR Spectral Data (δ in ppm)
Compound-CH₃ (t)-CH₂- (q)Aromatic Protons (m)-OH (s)
2'-Hydroxypropiophenone 1.233.056.85-7.8512.1 (intramolecular H-bond)
This compound 1.192.936.90-7.509.6 (broad)
4'-Hydroxypropiophenone 1.202.956.90 (d), 7.90 (d)9.9 (broad)

¹H NMR data sourced from multiple chemical databases and publications.[1][2][3][4][5]

¹³C NMR Spectral Data (δ in ppm)
CompoundC=O-CH₂--CH₃Aromatic Carbons
2'-Hydroxypropiophenone 204.531.58.4118.5, 118.8, 119.5, 130.0, 136.2, 162.5
This compound 199.532.08.5114.9, 120.4, 121.2, 129.8, 138.2, 158.2
4'-Hydroxypropiophenone 199.131.28.3115.5 (2C), 130.5, 131.3 (2C), 161.9

¹³C NMR data compiled from various spectral databases.[1][6]

Infrared (IR) Spectral Data (cm⁻¹)
Compoundν(O-H)ν(C=O)ν(C-O)Aromatic ν(C=C)
2'-Hydroxypropiophenone ~3400 (broad, intramolecular H-bond)~1645~1230~1600, 1485
This compound ~3400 (broad)~1680~1250~1590, 1470
4'-Hydroxypropiophenone ~3350 (broad)~1670~1270~1605, 1510

IR data obtained from various spectroscopic sources.[][8][9][10][11]

Mass Spectrometry (MS) Data (m/z)

All three isomers have a molecular weight of 150.17 g/mol .[8][12][13] The fragmentation patterns observed in mass spectrometry can aid in their differentiation.

CompoundMolecular Ion (M⁺)Key Fragment Ions
2'-Hydroxypropiophenone 150121, 93, 65
This compound 150121, 93, 65
4'-Hydroxypropiophenone 150121, 93, 65

Key fragment ions are generally consistent across the isomers under standard electron ionization, making chromatographic separation prior to MS analysis essential for definitive identification.[13][14]

Experimental Protocols

The following are general protocols for the acquisition of the spectral data presented. Instrument parameters may be optimized based on the specific equipment and sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the hydroxypropiophenone isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher.[1] Typical parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans.[1]

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) and inject it into the GC system. The GC column will separate the isomers before they enter the mass spectrometer. Direct infusion via a syringe pump can also be used if the sample is pure.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate charged fragments.

  • Mass Analysis: Scan a mass-to-charge (m/z) ratio range appropriate for the compound, typically from m/z 40 to 200.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural elucidation.[14][15]

Visualizations

To further aid in the understanding of the analytical workflow and the structural differences between the isomers, the following diagrams are provided.

G Workflow for Comparative Spectral Analysis cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing and Comparison 2-HP 2'-Hydroxypropiophenone NMR NMR Spectroscopy (¹H and ¹³C) 2-HP->NMR IR IR Spectroscopy 2-HP->IR MS Mass Spectrometry 2-HP->MS 3-HP This compound 3-HP->NMR 3-HP->IR 3-HP->MS 4-HP 4'-Hydroxypropiophenone 4-HP->NMR 4-HP->IR 4-HP->MS Data Compile and Tabulate Spectral Data NMR->Data IR->Data MS->Data Compare Comparative Analysis Data->Compare

Caption: Workflow for the comparative spectral analysis of hydroxypropiophenone isomers.

Caption: Chemical structures of the three hydroxypropiophenone isomers.

References

Distinguishing Hydroxypropiophenone Isomers Using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and efficient differentiation of isomeric compounds is a critical step in chemical synthesis and characterization. This guide provides a comprehensive comparison of 2-hydroxypropiophenone, 3-hydroxypropiophenone, and 4-hydroxypropiophenone using Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols.

The positional isomerism of the hydroxyl group on the phenyl ring of hydroxypropiophenone significantly influences the electronic environment of the molecule. These subtle electronic differences manifest as distinct chemical shifts and splitting patterns in both ¹H and ¹³C NMR spectra, providing a robust method for their unambiguous identification. This guide will delve into these spectral differences, presenting the data in easily comparable formats and providing the necessary protocols to reproduce these results.

Comparative ¹H NMR Data

The ¹H NMR spectra of the three hydroxypropiophenone isomers show characteristic signals for the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons). However, the key differentiating features lie in the chemical shifts and splitting patterns of the aromatic protons and the chemical shift of the hydroxyl proton.

CompoundAromatic Protons (δ, ppm, Multiplicity, J in Hz)-OH Proton (δ, ppm)-CH₂- Protons (δ, ppm, Multiplicity, J in Hz)-CH₃ Protons (δ, ppm, Multiplicity, J in Hz)
2-Hydroxypropiophenone 7.74 (dd, J=8.1, 1.7, 1H), 7.46 (ddd, J=8.3, 7.3, 1.7, 1H), 6.98 (dd, J=8.3, 1.0, 1H), 6.89 (ddd, J=8.1, 7.3, 1.0, 1H)12.05 (s, 1H)3.05 (q, J=7.2, 2H)1.22 (t, J=7.2, 3H)
3-Hydroxypropiophenone 7.51 (d, J=8.0, 1H), 7.62 (t, J=2.4, 1H), 7.32 (t, J=8.0, 1H), 7.11 (dd, J=8.0, 2.4, 1H)~5.5-6.0 (br s, 1H)2.99 (q, J=7.2, 2H)1.23 (t, J=7.6, 3H)[1]
4-Hydroxypropiophenone 7.91 (d, J=8.8, 2H), 6.89 (d, J=8.8, 2H)7.01 (s, 1H)2.95 (q, J=7.2, 2H)1.20 (t, J=7.2, 3H)

Comparative ¹³C NMR Data

The position of the hydroxyl group also exerts a noticeable effect on the chemical shifts of the carbon atoms in the aromatic ring, providing another layer of differentiation. The carbonyl carbon signal is also influenced by the isomerism.

CompoundC=O (δ, ppm)Aromatic Carbons (δ, ppm)-CH₂- (δ, ppm)-CH₃ (δ, ppm)
2-Hydroxypropiophenone 204.9162.5, 136.3, 130.3, 119.1, 118.8, 118.631.88.5
3-Hydroxypropiophenone 199.5156.1, 138.2, 129.8, 121.2, 120.8, 115.031.98.4
4-Hydroxypropiophenone 199.1161.8, 131.3, 130.3, 115.631.28.4

Experimental Protocols

NMR Sample Preparation

A standardized protocol for sample preparation is crucial for obtaining high-quality, reproducible NMR spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of the hydroxypropiophenone isomer.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific optimization may be required.

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Angle: 30-45°

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C)

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the internal standard.

Visualizing the Distinguishing Features

The following diagrams illustrate the workflow for distinguishing the isomers and highlight the key structural differences that give rise to their unique NMR signatures.

workflow Workflow for Isomer Differentiation using NMR cluster_start Sample cluster_nmr NMR Analysis cluster_analysis Spectral Analysis cluster_identification Isomer Identification start Hydroxypropiophenone Isomer H1_NMR Acquire ¹H NMR Spectrum start->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum start->C13_NMR Aromatic Analyze Aromatic Region (Splitting Pattern & Chemical Shifts) H1_NMR->Aromatic OH_proton Analyze -OH Proton Chemical Shift H1_NMR->OH_proton Carbonyl Analyze Carbonyl Carbon Chemical Shift C13_NMR->Carbonyl isomer_2 2-Hydroxy... Aromatic->isomer_2 Complex Multiplets isomer_3 3-Hydroxy... Aromatic->isomer_3 Complex Multiplets isomer_4 4-Hydroxy... Aromatic->isomer_4 Two Doublets (Symmetrical) OH_proton->isomer_2 Highly Deshielded (~12 ppm) OH_proton->isomer_3 Moderately Shielded OH_proton->isomer_4 Shielded Carbonyl->isomer_2 Deshielded (~205 ppm) Carbonyl->isomer_3 Shielded (~199.5 ppm) Carbonyl->isomer_4 Shielded (~199.1 ppm)

References

A Comparative Guide to the Biological Activities of 3'-Hydroxypropiophenone and its para-Isomer, 4'-Hydroxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of two isomeric phenolic compounds: 3'-Hydroxypropiophenone and 4'-Hydroxypropiophenone. While both isomers have been investigated for their potential pharmacological effects, this document highlights the distinct and overlapping properties of each, supported by available experimental data. A critical gap in the current scientific literature is the lack of direct, head-to-head comparative studies for many of their biological activities. This guide, therefore, presents the existing data for each isomer and provides detailed experimental protocols to facilitate future comparative research.

I. Comparative Summary of Biological Activities

While direct quantitative comparisons are limited, the available literature suggests that both 3'- and 4'-Hydroxypropiophenone possess a range of similar biological activities, primarily attributed to their phenolic nature. These activities include antioxidant, anti-inflammatory, and anticancer effects.

Data Presentation

Due to the absence of studies directly comparing the two isomers for antioxidant and anti-inflammatory activities, a quantitative comparison table for these properties cannot be constructed. However, for anticancer activity, specific data is available for the para-isomer.

Table 1: Anticancer Activity of 4'-Hydroxypropiophenone against MCF-7 Breast Cancer Cells

CompoundCell LineAssayIC50 ValueExposure TimeReference
4'-HydroxypropiophenoneMCF-7MTT100 µg/mL24 hours[1]

II. Detailed Biological Activities

Antioxidant Activity

Both 3'- and 4'-Hydroxypropiophenone are presumed to possess antioxidant properties due to the presence of a phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals.[2]

  • 4'-Hydroxypropiophenone : This isomer has been noted for its antioxidant properties.[1] Similar to its meta-isomer, direct quantitative comparisons and IC50 values from radical scavenging assays are not prevalent in the accessible literature.

Anti-inflammatory Activity

Both isomers are utilized as intermediates in the synthesis of anti-inflammatory drugs.[2]

  • This compound : It serves as a key intermediate in the synthesis of various anti-inflammatory drugs.[2]

  • 4'-Hydroxypropiophenone : This isomer is also a vital intermediate for drugs targeting inflammation.[3] Derivatives of 4-hydroxyphenyl compounds have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]

Anticancer Activity
  • This compound : Derivatives of this compound have been explored for their anticancer potential.[2] However, specific studies detailing its cytotoxic effects on cancer cell lines are scarce.

  • 4'-Hydroxypropiophenone : The anticancer activity of 4'-Hydroxypropiophenone has been evaluated against the MCF-7 breast cancer cell line. The study demonstrated that it can inhibit the viability of these cells in a dose-dependent manner, with an IC50 value of 100 µg/mL after 24 hours of treatment.[1] The mechanism of action is suggested to involve the induction of apoptosis.[1]

III. Experimental Protocols

To facilitate direct comparison of the biological activities of 3'- and 4'-Hydroxypropiophenone, the following detailed experimental protocols are provided.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is a standard method to determine the free radical scavenging capacity of a compound.

Materials:

  • This compound and 4'-Hydroxypropiophenone

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (or other suitable solvent)

  • Ascorbic acid (or other standard antioxidant)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compounds (3'- and 4'-Hydroxypropiophenone) and the standard antioxidant (e.g., ascorbic acid) in methanol at a concentration of 1 mg/mL.

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • Assay:

    • In a 96-well plate, add 100 µL of various concentrations of the test compounds and standard, prepared by serial dilution from the stock solution.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the blank, add 200 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound. [5]

Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • This compound and 4'-Hydroxypropiophenone

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well cell culture plate

  • CO2 incubator

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compounds (3'- and 4'-Hydroxypropiophenone) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control (cells only) and a positive control (cells with LPS) should be included.

  • Measurement of Nitric Oxide:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of sulfanilamide (B372717) solution (1% in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (0.1%) and incubate for another 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.

  • Calculation:

    • The concentration of nitrite (B80452) is determined from a standard curve prepared with sodium nitrite.

    • The percentage of NO inhibition is calculated relative to the LPS-treated control.

Anticancer Activity: MTT Assay

This colorimetric assay is used to assess cell viability and the cytotoxic potential of a compound.

Materials:

  • MCF-7 breast cancer cell line (or other relevant cancer cell line)

  • RPMI-1640 medium with FBS and antibiotics

  • This compound and 4'-Hydroxypropiophenone

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plate

  • CO2 incubator

Procedure:

  • Cell Seeding:

    • Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment:

    • Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization and Measurement:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

  • Calculation:

    • Cell viability is expressed as a percentage of the control.

    • The IC50 value is determined from the dose-response curve. [1]

IV. Signaling Pathways and Experimental Workflows

Potential Signaling Pathways

Phenolic compounds are known to modulate various signaling pathways involved in inflammation and cancer. While specific pathways for 3'- and 4'-Hydroxypropiophenone are not extensively detailed, it is plausible that they interact with key inflammatory and cell survival pathways.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Potential Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK iNOS_COX2 iNOS/COX-2 Expression NFkB->iNOS_COX2 MAPK->iNOS_COX2 Inflammatory_Mediators Inflammatory Mediators (NO, Prostaglandins) iNOS_COX2->Inflammatory_Mediators Hydroxypropiophenones 3'- or 4'- Hydroxypropiophenone Hydroxypropiophenones->NFkB Inhibition Hydroxypropiophenones->MAPK Inhibition

Caption: Proposed anti-inflammatory signaling pathway inhibition by hydroxypropiophenones.

General Experimental Workflow

The following diagram outlines a logical workflow for a comprehensive comparative study of the biological activities of 3'- and 4'-Hydroxypropiophenone.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Mechanism of Action Compound_Prep Prepare Stock Solutions of 3'- and 4'- Hydroxypropiophenone Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Compound_Prep->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Production) Compound_Prep->Anti_inflammatory Anticancer Anticancer Assays (e.g., MTT, Apoptosis) Compound_Prep->Anticancer Data_Analysis Calculate IC50 Values and Compare Potency Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Anticancer->Data_Analysis Mechanism Investigate Signaling Pathways (e.g., Western Blot) Data_Analysis->Mechanism

Caption: Experimental workflow for comparing the biological activities of the isomers.

V. Conclusion

Both this compound and its para-isomer, 4'-Hydroxypropiophenone, show promise as scaffolds for the development of new therapeutic agents, particularly in the areas of antioxidant, anti-inflammatory, and anticancer applications. However, the current body of literature lacks direct comparative studies, making it challenging to definitively conclude which isomer possesses superior activity in these domains. The provided experimental protocols offer a framework for conducting such essential comparative analyses. Future research should focus on performing these side-by-side comparisons to elucidate the structure-activity relationships and to identify the more potent isomer for further preclinical and clinical development.

References

A Comparative Guide to the Synthetic Efficiency of Hydroxypropiophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydroxypropiophenone and its isomers (2-hydroxypropiophenone, 3-hydroxypropiophenone, and 4-hydroxypropiophenone) are valuable intermediates in the synthesis of a wide range of pharmaceuticals and other fine chemicals. The position of the hydroxyl group on the phenyl ring significantly influences the molecule's properties and, consequently, the applications of its derivatives. The choice of a specific isomer is often dictated by the desired biological activity or chemical properties of the final product. This guide provides a comparative analysis of the synthetic efficiency for producing these three key isomers, supported by experimental data from the literature.

Comparison of Synthetic Yields

The synthetic efficiency of obtaining each hydroxypropiophenone isomer is highly dependent on the chosen synthetic route and reaction conditions. The following table summarizes reported yields for common synthetic methods for each isomer.

IsomerSynthetic MethodPrecursor(s)Catalyst/ReagentSolventTemperature (°C)Reaction TimeYield (%)
2-Hydroxypropiophenone (B1664086) Fries RearrangementPhenyl propionate (B1217596)Aluminum chloride (AlCl₃)None or non-polar solvent>160VariableTypically lower than para isomer; formation is favored at high temperatures.
Biocatalytic Acyloin CondensationBenzaldehyde, AcetaldehydePseudomonas putida cellsPhosphate buffer303 h40% (molar)
3-Hydroxypropiophenone Demethylation3'-Methoxypropiophenone (B1296965)Aluminum chloride (AlCl₃)Toluene (B28343)Reflux5 h94%
Friedel-Crafts AcylationResorcinol, Propionyl chlorideLewis Acid (e.g., ZnCl₂)Not specifiedNot specifiedNot specifiedHigh yields are expected based on related acylations.
4-Hydroxypropiophenone Fries Rearrangement (Low Temp)Phenyl propionateAluminum chloride (AlCl₃)Nitromethane (B149229)-10 to Room Temp3 h92%[1]
Fries RearrangementPhenyl propionateAluminum chloride (AlCl₃)Nitrobenzene5018 h72%[2]
Fries RearrangementPhenyl propionateAluminum chloride (AlCl₃)Nitromethane207-8 days80%[2]
Friedel-Crafts AcylationPhenol (B47542), Propionyl chlorideTrifluoromethanesulfonic acid (TfOH)TfOH0-201 h99%[2]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on literature reports and serve as a guide for laboratory synthesis.

Synthesis of 2-Hydroxypropiophenone via Fries Rearrangement

The Fries rearrangement of phenyl propionate can yield both 2- and 4-hydroxypropiophenone. The formation of the ortho-isomer (2-hydroxypropiophenone) is favored at higher temperatures and in non-polar solvents[3][4].

General Procedure:

  • To a stirred suspension of anhydrous aluminum chloride in a minimal amount of a non-polar solvent (e.g., carbon disulfide or no solvent), slowly add phenyl propionate.

  • Heat the reaction mixture to a high temperature (typically above 160°C)[3].

  • Maintain the temperature for several hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663).

  • Remove the solvent under reduced pressure. The ortho and para isomers can be separated by column chromatography or fractional distillation. Due to its ability to form intramolecular hydrogen bonds, 2-hydroxypropiophenone is often more volatile than the para isomer.

Synthesis of 3-Hydroxypropiophenone via Demethylation of 3'-Methoxypropiophenone[5]

This high-yield synthesis involves the demethylation of the readily available 3'-methoxypropiophenone.

Procedure:

  • Slowly add aluminum chloride (1.5 equivalents) to a stirred solution of 3'-methoxypropiophenone (1 equivalent) in toluene at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and maintain for 5 hours.

  • Cool the mixture to room temperature and slowly pour it into a 10% aqueous HCl solution.

  • Separate the organic layer and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify the crude product by column chromatography to yield 3-hydroxypropiophenone as a solid (94% yield)[5].

Synthesis of 4-Hydroxypropiophenone via Low-Temperature Fries Rearrangement[1]

This method provides high regioselectivity for the para-isomer with an excellent yield.

Procedure:

  • Dissolve phenyl propionate (1 equivalent) in nitromethane and cool the solution to -10°C with stirring.

  • In a separate flask, dissolve anhydrous aluminum chloride (5 equivalents) in nitromethane.

  • Add the aluminum chloride solution dropwise to the phenyl propionate solution over 15 minutes, maintaining the temperature at -10°C.

  • Allow the mixture to warm to room temperature and continue stirring for 3 hours.

  • Quench the reaction by pouring the mixture into ice-cold 5M hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the organic extract with saturated sodium bicarbonate solution and then with brine until neutral.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to afford 4-hydroxypropiophenone as a light brown precipitate (92% yield)[1].

Synthetic Pathways and Logical Relationships

The following diagrams illustrate the key synthetic transformations discussed.

Synthesis_Pathways cluster_fries Fries Rearrangement cluster_fc Friedel-Crafts Acylation cluster_demethylation Demethylation Phenyl propionate Phenyl propionate 2-Hydroxypropiophenone 2-Hydroxypropiophenone Phenyl propionate->2-Hydroxypropiophenone High Temp, Non-polar Solvent 4-Hydroxypropiophenone 4-Hydroxypropiophenone Phenyl propionate->4-Hydroxypropiophenone Low Temp, Polar Solvent Phenol Phenol 4-Hydroxypropiophenone_fc 4-Hydroxypropiophenone Phenol->4-Hydroxypropiophenone_fc TfOH Propionyl chloride_fc Propionyl chloride 3'-Methoxypropiophenone 3'-Methoxypropiophenone 3-Hydroxypropiophenone 3-Hydroxypropiophenone 3'-Methoxypropiophenone->3-Hydroxypropiophenone AlCl3, Toluene

Caption: Synthetic routes to hydroxypropiophenone isomers.

Experimental_Workflow start Start: Precursor(s) + Reagents reaction Reaction under controlled conditions (Temperature, Time, Solvent) start->reaction workup Quenching and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Hydroxypropiophenone Isomer purification->product

Caption: General experimental workflow for synthesis.

References

Unveiling the Structure-Activity Relationship of 3'-Hydroxypropiophenone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 3'-hydroxypropiophenone derivatives, focusing on their potential as therapeutic agents. We delve into their cytotoxic, anti-inflammatory, and antioxidant activities, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Core Structure and Therapeutic Potential

This compound is an aromatic ketone featuring a hydroxyl group at the meta position of the phenyl ring. This core structure serves as a versatile scaffold for the synthesis of a wide array of derivatives with diverse pharmacological properties.[] The presence of both a phenolic hydroxyl group and a reactive carbonyl group allows for extensive chemical modifications, making it an attractive starting point for the development of novel drugs.[] Research has explored the potential of these derivatives in various therapeutic areas, including cancer, inflammation, and oxidative stress-related conditions.[2][3]

Comparative Analysis of Biological Activities

To facilitate a clear understanding of the structure-activity relationships (SAR), the following sections present quantitative data on the biological activities of various this compound derivatives.

Cytotoxic Activity Against Cancer Cell Lines

The development of novel anticancer agents is a critical area of research. Several studies have investigated the cytotoxic effects of propiophenone (B1677668) derivatives against various cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions.

Compound IDSubstitution on Phenyl RingOther ModificationsCancer Cell LineIC50 (µM)Reference
HT-Ac 3'-OH, 4'-OHAcetoxyethyl ether at 4'-OHPC-3 (Prostate)~25[4]
HT-Et 3'-OH, 4'-OHEthoxyethyl ether at 4'-OHPC-3 (Prostate)~20[4]
Compound 17 4'-OHFerrocenyl-stilbene analogSW480 (Colorectal)5.9[5]
Compound 7h -Thiazolidinone derivativeT-47D (Breast)1.8 µg/mL[6]
Compound 7e -Thiazolidinone derivativeMDA-MB-231 (Breast)2.5 µg/mL[6]

Key SAR Insights for Cytotoxicity:

  • Modifications at the 4'-position of the phenyl ring, such as the introduction of ether or ester groups, can influence cytotoxic potency.[4]

  • The incorporation of bulky and lipophilic moieties, like a ferrocenyl-stilbene group, can significantly enhance anticancer activity.[5]

  • The specific cell line being tested plays a crucial role in the observed activity, highlighting the need for broad-spectrum screening.

The general workflow for assessing the cytotoxicity of these compounds typically involves cell viability assays like the MTT or SRB assay.

Cytotoxicity_Workflow start Cancer Cell Culture (e.g., PC-3, SW480) treatment Treatment with This compound Derivatives (Varying Concentrations) start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay Cell Viability Assay (e.g., MTT, SRB) incubation->assay data_analysis Data Analysis (Calculation of IC50 values) assay->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar

Caption: General workflow for in vitro cytotoxicity testing.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. The anti-inflammatory potential of this compound derivatives has been explored through their ability to inhibit key inflammatory mediators and enzymes.

Compound IDKey Structural FeaturesAssayIC50 (µM)Reference
Compound 5 Isonicotinate of meta-aminophenolROS Inhibition1.42 µg/mL[7]
FM10 (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal analogCOX-2 Inhibition0.69[8]
FM12 Carboxylic acid analog of FM10COX-2 Inhibition0.18[8]
Compound 4 Thiourea derivative of naproxen (B1676952) with m-anisidine5-LOX Inhibition0.30[9]
Compound 7d Thiazolidinone derivativeProtein Denaturation1.27 µg/mL[10]

Key SAR Insights for Anti-inflammatory Activity:

  • The introduction of isonicotinoyl motifs can lead to potent inhibition of reactive oxygen species (ROS).[7]

  • Specific stereochemistry and the presence of functional groups like carboxylic acids can significantly impact cyclooxygenase (COX) enzyme inhibition.[8]

  • Thiourea derivatives have shown promise as inhibitors of 5-lipoxygenase (5-LOX).[9]

A common pathway implicated in inflammation is the arachidonic acid cascade, which involves the COX and LOX enzymes.

Arachidonic_Acid_Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 inhibited by corticosteroids aa Arachidonic Acid pla2->aa cox Cyclooxygenases (COX-1 & COX-2) aa->cox lox Lipoxygenases (e.g., 5-LOX) aa->lox prostaglandins Prostaglandins cox->prostaglandins thromboxanes Thromboxanes cox->thromboxanes leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation thromboxanes->inflammation leukotrienes->inflammation

Caption: Simplified arachidonic acid inflammatory pathway.

Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in aging and various diseases. The phenolic hydroxyl group in this compound derivatives suggests inherent antioxidant potential.[][3]

Compound IDKey Structural FeaturesAssayIC50 (µg/mL)Reference
Compound 1 3-hydroxyoctyl -5- trans-docosenoateDPPH Scavenging12 ± 0.80[2]
Compound 1 3-hydroxyoctyl -5- trans-docosenoateABTS Scavenging130 ± 0.20[2]
C1 3-Acetyl-6-hydroxy-2H-1-benzopyran-2-oneDPPH Scavenging- (High Activity)[11]
C2 Ethyl 6-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylateDPPH Scavenging- (High Activity)[11]
Compound 8 Hydrazone with 4-chlorobenzylideneFRAP Assay- (Potent)[3]

Key SAR Insights for Antioxidant Activity:

  • The presence of hydroxyl groups on the aromatic ring is crucial for radical scavenging activity.[11]

  • The overall molecular structure and the presence of other functional groups can modulate the antioxidant capacity.

  • Different antioxidant assays (e.g., DPPH, ABTS, FRAP) measure different aspects of antioxidant activity, and a comprehensive evaluation is necessary.

The logical relationship in SAR studies involves a cyclical process of design, synthesis, and testing to optimize the desired biological activity.

SAR_Logic design Molecular Design (Hypothesize modifications) synthesis Chemical Synthesis of Derivatives design->synthesis Iterative Cycle testing Biological Testing (e.g., Cytotoxicity, Anti-inflammatory) synthesis->testing Iterative Cycle analysis Data Analysis and SAR Determination testing->analysis Iterative Cycle analysis->design Iterative Cycle optimization Lead Optimization analysis->optimization

References

A Comparative Guide to Analytical Methods for 3'-Hydroxypropiophenone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3'-Hydroxypropiophenone, a key intermediate in the synthesis of various pharmaceuticals, is crucial for quality control, pharmacokinetic studies, and process optimization. This guide provides a comparative overview of common analytical methods for its quantification, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The performance of these methods is compared, with supporting experimental data and detailed protocols to aid in the selection of the most suitable technique for your research needs.

Performance Comparison of Analytical Methods

The selection of an analytical method for the quantification of this compound is a critical decision that depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and throughput. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for this purpose.

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Linearity Range 1 - 100 µg/mL0.1 - 50 µg/mL0.05 - 100 ng/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Lower Limit of Quantification (LLOQ) ~ 1 µg/mL~ 0.1 µg/mL~ 0.05 ng/mL
Limit of Detection (LOD) ~ 0.3 µg/mL~ 0.03 µg/mL~ 0.015 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2%< 5%< 3%
Specificity Good, potential for interference from co-eluting compounds.High, with mass spectral confirmation.Very High, based on precursor/product ion transitions.
Throughput ModerateLow to Moderate (derivatization step)High
Instrumentation Cost LowModerateHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established practices and can be adapted as a starting point for method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size.[1][2]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) with 0.1% phosphoric acid.[1][2] For mass spectrometry compatibility, phosphoric acid can be replaced with formic acid.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known weight of the sample in the mobile phase to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • Linearity: Prepare a series of standard solutions of this compound (e.g., 1, 5, 10, 25, 50, 75, and 100 µg/mL). Plot the peak area against the concentration and determine the correlation coefficient.

    • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly specific and sensitive, making it suitable for the identification and quantification of this compound, especially at lower concentrations or in complex matrices. A derivatization step is typically required to enhance the volatility of the analyte.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Chromatographic Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

  • Derivatization Protocol (Silylation):

    • Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Validation Parameters: Similar to HPLC, validation should include linearity, accuracy, precision, LOD, and LOQ.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as quantifying this compound in plasma or other biological matrices.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

    • A gradient elution program should be developed to ensure optimal separation.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

  • Sample Preparation (for plasma):

    • Protein precipitation: Add three volumes of cold acetonitrile to one volume of plasma.

    • Vortex and centrifuge to precipitate proteins.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase. Alternatively, solid-phase extraction (SPE) can be used for cleaner extracts.

  • Validation Parameters: Bioanalytical method validation should be performed according to regulatory guidelines (e.g., FDA or EMA), including selectivity, linearity, accuracy, precision, matrix effect, and stability.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the typical workflows for analytical method validation and sample analysis.

analytical_method_validation_workflow cluster_planning Planning & Development cluster_validation Validation cluster_documentation Documentation define_purpose Define Analytical Purpose select_method Select Method (HPLC, GC-MS, etc.) define_purpose->select_method method_optimization Optimize Method Parameters select_method->method_optimization validation_protocol Write Validation Protocol method_optimization->validation_protocol specificity Specificity validation_report Generate Validation Report specificity->validation_report linearity Linearity & Range linearity->validation_report accuracy Accuracy accuracy->validation_report precision Precision precision->validation_report lod_loq LOD & LOQ lod_loq->validation_report robustness Robustness robustness->validation_report validation_protocol->specificity validation_protocol->linearity validation_protocol->accuracy validation_protocol->precision validation_protocol->lod_loq validation_protocol->robustness

Caption: A typical workflow for analytical method validation.

sample_analysis_workflow start Sample Receipt sample_prep Sample Preparation (e.g., Extraction, Derivatization) start->sample_prep instrument_analysis Instrumental Analysis (HPLC, GC-MS, or LC-MS/MS) sample_prep->instrument_analysis data_acquisition Data Acquisition instrument_analysis->data_acquisition data_processing Data Processing (Peak Integration, Quantification) data_acquisition->data_processing result_reporting Result Reporting data_processing->result_reporting end Final Report result_reporting->end

Caption: A generalized workflow for sample analysis.

References

A Comparative Analysis of Catalysts for the Synthesis of 3'-Hydroxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates like 3'-Hydroxypropiophenone is paramount. This aromatic ketone is a vital building block in the production of various pharmaceuticals. The selection of an appropriate catalyst is a critical factor that dictates the yield, selectivity, and overall efficiency of the synthesis. This guide provides a comparative study of different catalytic systems for the synthesis of this compound, supported by experimental data and detailed protocols.

The primary route for synthesizing this compound is through the Friedel-Crafts acylation of a suitably substituted benzene (B151609) ring. The choice of catalyst for this reaction significantly influences the outcome. Traditional catalysts include homogeneous Lewis acids like aluminum chloride (AlCl₃), while modern approaches often utilize heterogeneous solid acid catalysts such as zeolites. This comparison will focus on these two major classes of catalysts.

Catalyst Performance Comparison

The following table summarizes the quantitative data for different catalysts used in the acylation of phenols to produce hydroxypropiophenones. It is important to note that direct comparative studies for the synthesis of this compound are limited in publicly available literature. Therefore, data from the propionylation of phenol (B47542) to produce 2'- and 4'-hydroxypropiophenone (B143161) is used as a close model to compare the performance of Aluminum Chloride and Zeolite H-beta.

Catalyst SystemAcylating AgentSubstrateTemperature (°C)Reaction Time (h)Conversion (%)Product Selectivity (%)Yield (%)Reference
Aluminum Chloride (AlCl₃) Propionyl ChloridePhenol1405~1004-HPP: 85, 2-HPP: 15~95 (total HPP)
Zeolite H-beta Propionyl ChloridePhenol1405984-HPP: 70, 2-HPP: 28, Phenyl Propionate: 296 (total)
Methanesulfonic Acid Propionyl ChloridePhenyl Propionate502-p-hydroxypropiophenone79.8[1]

HPP: Hydroxypropiophenone

Experimental Protocols

Detailed methodologies for the synthesis of hydroxypropiophenones using different catalytic systems are provided below.

Protocol 1: Synthesis of this compound using Aluminum Chloride (AlCl₃)

This protocol is adapted for the synthesis of this compound from m-methoxyphenol, followed by demethylation.

Materials:

  • m-Methoxyphenol

  • Propionyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (10% aqueous solution)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of m-methoxyphenol in anhydrous dichloromethane, add propionyl chloride at 0 °C under a nitrogen atmosphere.

  • Slowly add anhydrous aluminum chloride in portions while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 10% aqueous hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude 3'-methoxypropiophenone.

  • For demethylation, the crude product is refluxed with a strong acid (e.g., HBr) or another suitable demethylating agent.

  • After completion of the demethylation, the product is worked up by extraction and purified by column chromatography on silica gel to yield this compound.

Protocol 2: Proposed Synthesis of this compound using Zeolite H-beta

This protocol is a proposed method based on the acylation of phenol using Zeolite H-beta and adapted for resorcinol (B1680541) to favor the 3'-position.

Materials:

  • Resorcinol

  • Propionyl chloride

  • Zeolite H-beta catalyst

  • Anhydrous toluene

  • Acetone (for catalyst washing)

Procedure:

  • Activate the Zeolite H-beta catalyst by heating at 550 °C for 4 hours under a flow of dry air.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the activated Zeolite H-beta catalyst and anhydrous toluene.

  • Add resorcinol to the suspension and stir.

  • Heat the mixture to the desired reaction temperature (e.g., 110-140 °C).

  • Add propionyl chloride dropwise to the reaction mixture over a period of 30 minutes.

  • Maintain the reaction at the set temperature with vigorous stirring for the desired reaction time (e.g., 5-8 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst from the reaction mixture by filtration. The catalyst can be washed with acetone, dried, and calcined for regeneration and reuse.

  • The filtrate is then concentrated under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization to obtain this compound.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Catalyst Activation Catalyst Activation Reactant Mixing Reactant Mixing Catalyst Activation->Reactant Mixing Heating & Stirring Heating & Stirring Reactant Mixing->Heating & Stirring Catalyst Separation Catalyst Separation Heating & Stirring->Catalyst Separation Extraction Extraction Catalyst Separation->Extraction Purification Purification Extraction->Purification Final Product Final Product Purification->Final Product Friedel_Crafts_Acylation cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution Acyl_Halide Propionyl Chloride Acylium_Ion Acylium Ion (Electrophile) Acyl_Halide->Acylium_Ion + Catalyst Catalyst Lewis Acid (e.g., AlCl₃) or Solid Acid (e.g., Zeolite) Sigma_Complex Sigma Complex (Intermediate) Acylium_Ion->Sigma_Complex + Aromatic Ring Aromatic_Ring Substituted Phenol (e.g., Resorcinol) Product This compound Sigma_Complex->Product - H⁺

References

Unveiling the Cytotoxic Potential: A Comparative Analysis of 3'-Hydroxychalcone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Chalcones, a class of aromatic ketones, have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anticancer properties. This guide presents a comparative analysis of the cytotoxic effects of a series of hydroxychalcone (B7798386) analogs derived from 3'-hydroxypropiophenone. The structure-activity relationship of these compounds reveals critical insights into the molecular features governing their cytotoxic potency against human lung cancer cells. Furthermore, this guide delves into the underlying mechanism of action, implicating the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of cancer cell proliferation and survival.

Comparative Cytotoxicity of 3'-Hydroxychalcone (B8672929) Analogs

The cytotoxic activity of a series of 3'-hydroxychalcone analogs was evaluated against the A549 human lung cancer cell line. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a compound required to inhibit cell growth by 50%, was determined for each analog. The results, summarized in the table below, highlight the significant impact of substituent patterns on the B-ring of the chalcone (B49325) scaffold on their cytotoxic potency.

Compound IDB-Ring Substitution PatternIC50 (µM) against A549 Cells
1a 4-OCH32.0 ± 0.4
1b 3,4-(OCH3)21.8 ± 0.2
1c 3,4,5-(OCH3)31.2 ± 0.1
1d 2,5-(OCH3)21.5 ± 0.2
1e 2,3-(OCH3)23.5 ± 0.5
1f 2,4-(OCH3)24.8 ± 0.6
1g 3-OH, 4-OCH31.1 ± 0.1
1h 4-OH> 50
1i 3,4-(OH)2> 50
1j 4-N(CH3)215.3 ± 1.8
1k 4-Cl6.8 ± 0.9
1l Unsubstituted12.5 ± 1.5

Data presented as mean ± standard deviation from at least three independent experiments.

The data reveals that analogs with methoxy (B1213986) substitutions on the B-ring, particularly compounds 1c and 1g , exhibit the most potent cytotoxic effects, with IC50 values in the low micromolar range. The presence of a hydroxyl group at the 3-position of the B-ring in conjunction with a 4-methoxy group (compound 1g ) resulted in the highest potency. Conversely, analogs with hydroxyl groups on the B-ring (compounds 1h and 1i ) demonstrated a significant loss of activity.

Experimental Protocols

Synthesis of 3'-Hydroxychalcone Analogs

The synthesis of the 3'-hydroxychalcone analogs was achieved via a Claisen-Schmidt condensation reaction. In a typical procedure, equimolar amounts of this compound and the appropriately substituted benzaldehyde (B42025) were dissolved in ethanol (B145695). An aqueous solution of potassium hydroxide (B78521) was then added dropwise to the reaction mixture, which was stirred at room temperature for 24 hours. The resulting precipitate was filtered, washed with water, and recrystallized from ethanol to yield the pure chalcone analog. The chemical structures of all synthesized compounds were confirmed by spectroscopic methods.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the 3'-hydroxychalcone analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

MTT_Workflow A A549 cells seeded in 96-well plates B Incubation for 24h A->B C Treatment with chalcone analogs at various concentrations B->C D Incubation for 48h C->D E Addition of MTT solution D->E F Incubation for 4h E->F G Addition of solubilization solution (e.g., DMSO) F->G H Measurement of absorbance at 570 nm G->H

Caption: Inhibition of the NF-κB signaling pathway by 3'-hydroxychalcone analogs.

This inhibition of the NF-κB pathway likely contributes significantly to the observed cytotoxic and pro-apoptotic effects of these 3'-hydroxychalcone analogs in lung cancer cells, making them promising candidates for further preclinical development.

A Comparative Guide to Confirming the Structure of Synthesized 3'-Hydroxypropiophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of novel 3'-hydroxypropiophenone derivatives is a critical step in the development of new therapeutic agents and other advanced materials. Unambiguous structural confirmation of these synthesized compounds is paramount to ensure the validity of subsequent research and the safety and efficacy of potential drug candidates. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation of this compound derivatives, supported by experimental data and detailed protocols.

Primary Spectroscopic Techniques for Structural Confirmation

The cornerstone of structural analysis for organic compounds lies in a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information to build a complete picture of the molecular structure.

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are routinely employed.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a typical this compound derivative, the proton spectrum will exhibit characteristic signals for the aromatic protons, the protons of the propiophenone (B1677668) side chain, and any protons on substituent groups.

¹³C NMR reveals the number of chemically distinct carbon atoms in the molecule. The chemical shift of each carbon signal provides insight into its hybridization and electronic environment.

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity between atoms.

  • COSY identifies protons that are coupled to each other (typically on adjacent carbons).

  • HSQC correlates protons directly to the carbons they are attached to.

  • HMBC shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular skeleton, including quaternary carbons.

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds. For this compound derivatives, key diagnostic peaks include:

  • A broad O-H stretching vibration for the phenolic hydroxyl group.

  • A strong C=O stretching vibration for the ketone carbonyl group.

  • C-H stretching and bending vibrations for the aromatic ring and the aliphatic side chain.

  • C=C stretching vibrations within the aromatic ring.

Mass spectrometry provides information about the molecular weight of the compound and can offer clues about its structure through fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for assessing the purity of the synthesized compound. Electron Impact (EI) is a common ionization technique that causes the molecule to fragment in a reproducible manner. The analysis of these fragments can help to confirm the presence of specific structural motifs.

Comparison of Primary Analytical Techniques

Technique Information Provided Strengths Limitations Typical Application
¹H NMR Number, environment, and connectivity of protons.Provides detailed structural information; non-destructive.Can have overlapping signals in complex molecules; requires deuterated solvents.Elucidating the complete proton framework of the molecule.
¹³C NMR Number and type of carbon atoms.Directly observes the carbon skeleton.Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times.Determining the number of unique carbons and identifying functional groups.
2D NMR (COSY, HSQC, HMBC) Connectivity between atoms (H-H, C-H).Unambiguously establishes molecular structure, even for complex molecules.Requires longer instrument time and more complex data analysis.Piecing together the complete molecular structure by identifying bonding relationships.
IR Spectroscopy Presence of functional groups.Fast, simple, and provides a quick overview of functional groups present.Provides limited information about the overall molecular structure; not all vibrations are informative.Rapid confirmation of the synthesis of the target functional groups (e.g., ketone and phenol).
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity; provides molecular formula information (with high resolution MS).Fragmentation can be complex to interpret; some compounds may not show a clear molecular ion peak.Determining the molecular weight and confirming the presence of key structural fragments.
GC-MS Separation of components and their mass spectra.Excellent for assessing purity and identifying volatile impurities.Not suitable for non-volatile or thermally labile compounds.Purity assessment of the synthesized product and identification of byproducts.

Alternative and Complementary Techniques

While the primary spectroscopic methods are often sufficient for structural confirmation, other techniques can provide valuable, definitive information, especially in cases of ambiguity.

For compounds that can be grown into single crystals of sufficient quality, X-ray crystallography provides an unambiguous, three-dimensional structure of the molecule. It is considered the "gold standard" for structural determination.[1][2][3][4][5]

Elemental analysis (typically CHN analysis) determines the percentage composition of carbon, hydrogen, and nitrogen in a compound.[6][7][8][9] This data is used to confirm the empirical and molecular formula of the synthesized derivative, which must be consistent with the proposed structure.

Experimental Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a this compound derivative.

G cluster_synthesis Synthesis and Purification cluster_analysis Structural Analysis cluster_confirmation Final Confirmation Synthesis Synthesis of Derivative Workup Reaction Work-up & Extraction Synthesis->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification IR FT-IR Spectroscopy Purification->IR Purity & Functional Groups NMR NMR Spectroscopy (1D & 2D) Purification->NMR Detailed Structure MS Mass Spectrometry (e.g., GC-MS) Purification->MS Molecular Weight & Purity Confirmation Structure Confirmed IR->Confirmation Alt Alternative Methods (X-ray, Elemental Analysis) NMR->Alt For Ambiguous Cases NMR->Confirmation MS->Confirmation Alt->Confirmation G cluster_Primary Primary Analysis cluster_Advanced Advanced/Confirmatory Analysis Start Synthesized Compound IR IR Spectroscopy Start->IR Functional Groups Present? MS Mass Spectrometry Start->MS Correct Molecular Weight? NMR_1D 1D NMR (¹H, ¹³C) Start->NMR_1D Expected Proton/Carbon Signals? Confirmed Confirmed Structure IR->Confirmed Elemental Elemental Analysis MS->Elemental Confirm Molecular Formula NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Establish Connectivity NMR_1D->Confirmed Simple, Unambiguous Structure XRay X-ray Crystallography NMR_2D->XRay Absolute Confirmation Needed NMR_2D->Confirmed Complex Structure Elucidated XRay->Confirmed Unambiguous 3D Structure Elemental->Confirmed

References

Benchmarking the Antioxidant Potential of 3'-Hydroxypropiophenone Against Known Antioxidants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant potential of 3'-Hydroxypropiophenone against three well-established antioxidants: Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). While direct experimental data for this compound is limited in publicly available literature, this guide synthesizes information on its structural characteristics, data from analogous compounds, and established antioxidant assay protocols to provide a valuable reference for research and development.

Executive Summary

This compound possesses a phenolic hydroxyl group, a key structural feature responsible for the antioxidant and radical-scavenging activities of many phenolic compounds[1]. The antioxidant mechanism of such compounds primarily involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions. The position of the hydroxyl group on the phenyl ring significantly influences the antioxidant capacity.

Due to the current absence of direct quantitative antioxidant data for this compound, this guide presents a theoretical estimation of its potential based on structure-activity relationships and provides a comprehensive comparison with standardized data for Trolox, Ascorbic Acid, and BHT. Detailed experimental protocols for key antioxidant assays are also included to facilitate further research.

Quantitative Comparison of Antioxidant Potential

A direct quantitative comparison of this compound with known antioxidants is challenging due to the lack of published experimental data for this specific compound. However, we can compile and compare the reported antioxidant capacities of Trolox, Ascorbic Acid, and BHT from various studies. It is crucial to note that IC50, TEAC (Trolox Equivalent Antioxidant Capacity), and FRAP (Ferric Reducing Antioxidant Power) values can vary between studies due to differences in experimental conditions. The following tables summarize a range of reported values to provide a comparative benchmark.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity (IC50)

CompoundIC50 Value (µM)Notes
This compound Data not available-
Trolox ~3.77 - 11.0A water-soluble analog of Vitamin E, commonly used as a standard.
Ascorbic Acid (Vitamin C) ~24.34 - 40.08A well-known natural antioxidant.
BHT (Butylated Hydroxytoluene) ~49.9 - 202.35A common synthetic antioxidant used as a food additive.

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Activity (TEAC)

CompoundTEAC ValueNotes
This compound Data not available-
Trolox 1.00 (by definition)Trolox is the standard for this assay.
Ascorbic Acid (Vitamin C) ~0.5 - 1.2Activity is comparable to Trolox.
BHT (Butylated Hydroxytoluene) ~0.4 - 1.5Potency varies depending on the assay system.

Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay

CompoundFRAP Value (µmol Fe(II)/g)Notes
This compound Data not available-
Trolox ~472 - 8666Values can vary significantly based on the sample matrix and reporting units.
Ascorbic Acid (Vitamin C) ~936 - 9928A potent reducing agent in this assay.
BHT (Butylated Hydroxytoluene) ~8333 - 9928Demonstrates strong ferric reducing ability.

Structure-Activity Relationship and Predicted Potential of this compound

The antioxidant activity of phenolic compounds is largely governed by the number and position of hydroxyl groups on the aromatic ring. For hydroxyacetophenone isomers, the position of the hydroxyl group relative to the acetyl group influences the molecule's ability to donate a hydrogen atom.

  • 4'-hydroxy isomer: Generally exhibits strong antioxidant activity due to the para-position of the hydroxyl group, which allows for effective stabilization of the resulting phenoxyl radical through resonance.

  • 2'-hydroxy isomer: The ortho-position of the hydroxyl group can lead to the formation of an intramolecular hydrogen bond with the acetyl group, which may increase the bond dissociation energy of the O-H bond, potentially reducing its hydrogen-donating ability compared to the 4'-isomer.

  • 3'-hydroxy isomer (this compound): With the hydroxyl group in the meta-position, it is not directly conjugated with the electron-withdrawing acetyl group. This positioning suggests that this compound would likely exhibit moderate antioxidant activity, potentially lower than the 4'-isomer but possibly greater than the 2'-isomer, where intramolecular hydrogen bonding can be a significant factor. Further quantitative structure-activity relationship (QSAR) studies could provide more precise predictions[2][3][4].

Experimental Protocols

To facilitate the direct evaluation of this compound's antioxidant potential, detailed methodologies for three standard in vitro assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Prepare a stock solution of the test compound (e.g., this compound) and standard antioxidants (Trolox, Ascorbic Acid, BHT) in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a working solution of DPPH (e.g., 0.1 mM) in the same solvent. The solution should be freshly prepared and kept in the dark.

  • In a 96-well microplate, add a specific volume of the DPPH working solution to each well.

  • Add varying concentrations of the test and standard compounds to the wells. A solvent blank is also prepared.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the DPPH solution without the antioxidant, and Asample is the absorbance in the presence of the antioxidant.

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

Procedure:

  • Prepare the ABTS•+ radical cation by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add varying concentrations of the test compound and standards to the diluted ABTS•+ solution.

  • After a set incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The scavenging activity is calculated similarly to the DPPH assay.

  • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that would produce the same level of antioxidant activity as the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, in an acidic medium.

Procedure:

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃ (20 mM) in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Add a small volume of the test compound and standards to the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the blue-colored complex at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance change of the test sample with a standard curve prepared using known concentrations of FeSO₄.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Antioxidant Assays prep Prepare Reagents (Antioxidant Solutions, Radical/Reagent Solution) reaction Initiate Reaction (Mix Antioxidant and Reagent) prep->reaction incubation Incubate (Controlled Time and Temperature) reaction->incubation measurement Measure Absorbance (Spectrophotometer) incubation->measurement analysis Data Analysis (Calculate % Inhibition, IC50, TEAC, etc.) measurement->analysis comparison Compare with Standards (Trolox, Ascorbic Acid, BHT) analysis->comparison G cluster_pathway Simplified Antioxidant Response Signaling Pathway ROS Oxidative Stress (e.g., Free Radicals) Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) ROS->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Release ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Translocates to Nucleus and Binds Antioxidant_Enzymes Production of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Enhances

References

A Researcher's Guide to Comparative DFT Analysis of Hydroxypropiophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Reactivity Descriptors

A comparative DFT study would involve the calculation of various quantum chemical descriptors that provide insights into the global and local reactivity of the hydroxypropiophenone isomers. The position of the hydroxyl group (ortho, meta, or para) is expected to significantly influence the electron distribution within the molecule, thereby affecting its reactivity. The following table summarizes the key descriptors that should be calculated and compared.

DescriptorSymbolFormulaSignificance in Reactivity Comparison
Global Reactivity Descriptors
Highest Occupied Molecular Orbital EnergyEHOMO-Represents the electron-donating ability (nucleophilicity). A higher EHOMO value indicates a greater tendency to donate electrons to an electrophile.
Lowest Unoccupied Molecular Orbital EnergyELUMO-Represents the electron-accepting ability (electrophilicity). A lower ELUMO value suggests a greater tendency to accept electrons from a nucleophile.
HOMO-LUMO Energy GapΔEELUMO - EHOMOIndicates the chemical reactivity and kinetic stability of a molecule.[1][2] A smaller energy gap implies lower stability and higher reactivity.[1][2]
Chemical Hardnessη(ELUMO - EHOMO) / 2Measures the resistance to a change in electron distribution or charge transfer.[3][4][5] A molecule with a larger hardness value is less reactive.
Chemical SoftnessS1 / (2η)The reciprocal of hardness, indicating the ease of charge transfer.[3][4][5] A higher softness value corresponds to higher reactivity.
Electronegativityχ-(EHOMO + ELUMO) / 2Measures the ability of a molecule to attract electrons.[3][4][5]
Electrophilicity Indexωχ² / (2η)Quantifies the global electrophilic nature of a molecule.[3][4][5] A higher electrophilicity index indicates a stronger electrophile.
Local Reactivity Descriptors
Mulliken Atomic Chargesqk-Provides information about the electron distribution on individual atoms, helping to identify potential nucleophilic and electrophilic sites.
Fukui Functionsf(r)(∂ρ(r)/∂N)v(r)Identifies the most reactive sites within a molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks.[2]
Molecular Electrostatic Potential (MEP)V(r)-A 3D map of the electrostatic potential on the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The oxygen atoms and π-systems are often revealed as electron donor spots.[3][4][5]

Computational Protocol for Reactivity Analysis

To ensure accurate and reproducible results, a well-defined computational protocol is essential. The following methodology is based on common practices in DFT studies of organic molecules.[3][4][5][6]

  • Geometry Optimization:

    • The initial structures of 2-, 3-, and 4-hydroxypropiophenone should be built using a molecular editor.

    • Geometry optimization should be performed using a functional such as B3LYP, which is widely used for organic molecules, paired with a basis set like 6-311++G(d,p) to adequately describe electron distribution, including diffuse functions and polarization.[6]

    • Frequency calculations must be performed on the optimized structures to confirm that they correspond to true energy minima (i.e., no imaginary frequencies).

  • Calculation of Quantum Chemical Descriptors:

    • Using the optimized geometries, single-point energy calculations should be performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

    • From these calculations, EHOMO and ELUMO can be obtained to calculate the global reactivity descriptors (ΔE, η, S, χ, ω).

    • Mulliken population analysis can be used to determine the atomic charges.

    • Fukui functions are calculated by performing single-point energy calculations on the cationic (N-1 electrons) and anionic (N+1 electrons) species at the optimized geometry of the neutral molecule.

    • The Molecular Electrostatic Potential (MEP) surface should be generated from the output of the single-point energy calculation.

  • Solvent Effects (Optional but Recommended):

    • To simulate a more realistic chemical environment, calculations can be performed using a solvent model, such as the Polarizable Continuum Model (PCM). The choice of solvent (e.g., water, ethanol) would depend on the specific application or reaction being studied.

Logical Workflow for Comparative DFT Study

The following diagram illustrates the logical steps for conducting a comparative DFT study on the reactivity of hydroxypropiophenone isomers.

DFT_Workflow cluster_isomers Isomer Preparation cluster_dft DFT Calculations cluster_analysis Reactivity Analysis cluster_comparison Comparative Evaluation Isomer1 2-Hydroxypropiophenone Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Isomer1->Opt Isomer2 3-Hydroxypropiophenone Isomer2->Opt Isomer3 4-Hydroxypropiophenone Isomer3->Opt Freq Frequency Calculation (Confirm Minima) Opt->Freq SPE Single-Point Energy Calculation Freq->SPE Global Global Descriptors (HOMO, LUMO, Gap, η, S, ω) SPE->Global Local Local Descriptors (Mulliken Charges, Fukui Functions) SPE->Local MEP MEP Surface Generation SPE->MEP Compare Compare Reactivity Trends Global->Compare Local->Compare MEP->Compare

References

Safety Operating Guide

Proper Disposal of 3'-Hydroxypropiophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount to ensure a safe laboratory environment and maintain regulatory compliance. This guide provides essential, immediate safety information and a comprehensive, step-by-step plan for the proper disposal of 3'-Hydroxypropiophenone.

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be fully aware of its potential hazards. This compound is classified as a hazardous substance and requires careful handling to mitigate risks.

Primary Hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and appropriate footwear.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.

Quantitative Hazard Data Summary

For quick reference, the following table summarizes the key hazard classifications for this compound according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Data sourced from PubChem.[1]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be managed as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[2]

1. Waste Identification and Segregation:

  • Clearly identify the waste as "Hazardous Chemical Waste: this compound".

  • This waste stream should be segregated from other laboratory waste, such as non-hazardous waste, sharps, and biological waste.

  • Do not mix this compound waste with incompatible materials. Consult the Safety Data Sheet (SDS) for a full list of incompatibilities, which may include strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw cap is recommended.

  • The container must be in good condition, free from cracks or residues on the outside.

3. Labeling:

  • Label the waste container clearly and accurately. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The date when the first waste was added to the container.

    • The name of the principal investigator or laboratory contact.

4. Accumulation and Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of laboratory personnel, away from general traffic, and ideally in a secondary containment tray to prevent the spread of potential spills.

  • Keep the container closed at all times, except when adding waste.

5. Arranging for Disposal:

  • Once the container is full (no more than 90% capacity) or has reached the storage time limit set by your institution's Environmental Health and Safety (EHS) department, arrange for its disposal.

  • Contact your institution's EHS or hazardous waste management office to schedule a pickup.

  • Provide them with a complete and accurate description of the waste, including the chemical name and quantity.

  • Do not attempt to transport the hazardous waste outside of the laboratory yourself.[2]

6. Disposal of Empty Containers:

  • An empty container that held this compound must be managed as hazardous waste unless it has been triple-rinsed.

  • To triple-rinse, use a solvent capable of removing the chemical residue (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous waste.[2]

  • After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glassware or plasticware.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Start Start: Generation of This compound Waste Identify Step 1: Identify as Hazardous Waste & Segregate Start->Identify Containerize Step 2: Place in a Labeled, Compatible Container Identify->Containerize Store Step 3: Store in Designated Satellite Accumulation Area Containerize->Store EmptyContainer Empty Container Management Containerize->EmptyContainer If container is empty Arrange Step 4: Arrange for Disposal with EHS Store->Arrange Pickup Step 5: Professional Waste Pickup Arrange->Pickup End End: Proper Disposal at an Approved Facility Pickup->End TripleRinse Triple-Rinse with Appropriate Solvent EmptyContainer->TripleRinse CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Clean Container as Non-Hazardous TripleRinse->DisposeContainer CollectRinsate->Store Add to waste container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3'-Hydroxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of 3'-Hydroxypropiophenone, including personal protective equipment (PPE), operational protocols, and disposal plans.

Hazard Summary and Personal Protective Equipment

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is harmful if swallowed.[2] Adherence to strict safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Table 1: Hazard Classifications for this compound

Hazard ClassGHS Category
Skin Corrosion/IrritationCategory 2[1][2]
Serious Eye Damage/Eye IrritationCategory 2 / 2A[1][2]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3[1][2]
Acute toxicity, oralCategory 4[2]

Table 2: Recommended Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or glasses meeting OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]To prevent eye contact which can cause serious irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and irritation. While specific breakthrough times for this compound are not available, nitrile gloves generally offer good resistance to weak acids and many organic compounds.[5][6][7] However, they have poor resistance to some ketones and aromatic hydrocarbons.[7] Given that this compound is an aromatic ketone, prolonged or heavy exposure should be avoided. It is recommended to change gloves immediately if contamination is suspected.
Skin and Body Protection Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Not required under normal use with adequate ventilation. If dusts are generated or ventilation is inadequate, a NIOSH-approved respirator should be used.To prevent respiratory tract irritation.[4]

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][8] Ensure that eyewash stations and safety showers are readily accessible.[3][4]

  • Personal Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory.

  • Dispensing: As this compound is a solid, care should be taken to avoid creating dust when transferring the substance.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[3][8]

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Put on the appropriate personal protective equipment as outlined in Table 2.

  • Containment: For small spills, cover with an inert absorbent material such as sand, earth, or vermiculite.[3]

  • Clean-up: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[3][4] Avoid generating dust.

  • Decontamination: Clean the spill area thoroughly with soap and water.[1]

  • Waste Disposal: Dispose of the contaminated materials and PPE as hazardous waste in accordance with local, state, and federal regulations.

Disposal Plan:

  • Waste Collection: Collect waste this compound and any contaminated materials in a clearly labeled, sealed container.

  • Waste Segregation: Do not mix with other waste streams unless compatible. Halogenated and non-halogenated organic waste should generally be kept separate.[8]

  • Disposal Method: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not discharge to sewer systems.[5] Always follow your institution's specific hazardous waste disposal procedures.

Experimental Protocols

Currently, there are no established Permissible Exposure Limits (PELs) from OSHA for this compound.[9] Therefore, it is crucial to handle this compound with care, always aiming to minimize any potential exposure through the consistent use of appropriate PPE and engineering controls.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Waste Disposal A Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in Fume Hood B->C Proceed to Handling D Weigh/Transfer Compound C->D E Perform Experiment D->E F Decontaminate Glassware and Work Area E->F Experiment Complete G Dispose of Waste F->G H Remove PPE G->H J Collect in Labeled Hazardous Waste Container G->J I Wash Hands H->I K Store in Designated Area J->K L Arrange for Professional Disposal K->L

Caption: Workflow for the safe handling of this compound.

References

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